molecular formula C8H6O7S B8772342 2-sulfoterephthalic Acid CAS No. 4991-22-4

2-sulfoterephthalic Acid

Cat. No.: B8772342
CAS No.: 4991-22-4
M. Wt: 246.20 g/mol
InChI Key: RAADBCJYJHQQBI-UHFFFAOYSA-N
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Description

2-sulfoterephthalic Acid is a useful research compound. Its molecular formula is C8H6O7S and its molecular weight is 246.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4991-22-4

Molecular Formula

C8H6O7S

Molecular Weight

246.20 g/mol

IUPAC Name

2-sulfoterephthalic acid

InChI

InChI=1S/C8H6O7S/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)

InChI Key

RAADBCJYJHQQBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Sulfoterephthalic Acid: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-sulfoterephthalic acid, a benzenepolycarboxylic acid with significant research interest. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. A key focus is placed on the emerging role of its monosodium salt as an inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), a target of considerable interest in the development of novel therapeutics for neurological disorders.

Chemical Structure and Identification

This compound, also known as 2-sulfo-1,4-benzenedicarboxylic acid, is an aromatic compound featuring a benzene (B151609) ring substituted with two carboxylic acid groups and one sulfonic acid group.

IdentifierValue
IUPAC Name This compound
CAS Number 4991-22-4
Molecular Formula C₈H₆O₇S
Molecular Weight 246.20 g/mol
SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O
InChI Key RAADBCJYJHQQBI-UHFFFAOYSA-N

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in the public domain. The following table summarizes available experimental and computed properties. It is important to note that the reported experimental melting point varies, suggesting potential impurities or different crystalline forms in the measured samples.

PropertyValueSource
Melting Point 244-249 °C (experimental); 254-258 °C (literature value noted in the same source)[1]Experimental
XLogP3-AA -0.3Computed by XLogP3 3.0[2]
Hydrogen Bond Donor Count 3Computed by Cactvs[2]
Hydrogen Bond Acceptor Count 7Computed by Cactvs[2]
Rotatable Bond Count 3Computed by Cactvs[2]
Exact Mass 245.98342370 DaComputed by PubChem[2]
Topological Polar Surface Area 137 ŲComputed by Cactvs[2]

Note: Further experimental validation of these properties is recommended.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the sulfonation of terephthalic acid. The following protocol is a representative example.

Experimental Protocol: Sulfonation of Terephthalic Acid[1]

Materials:

  • Terephthalic acid

  • Oleum (B3057394) (27-33%)

  • Mercury

  • Ice-cold water

  • Gaseous hydrogen chloride

  • Acetic acid

  • Charcoal

  • Celite

  • Phosphorus pentoxide (P₂O₅)

Equipment:

  • 500 ml 3-neck flask

  • Air condenser with Drierite tube

  • Stirrer

  • Thermometer

  • Beaker

  • Filtration apparatus

  • Vacuum desiccator

  • Heating mantle

Procedure:

  • Reaction Setup: In a 500 ml 3-neck flask equipped with a stirrer, thermometer, and an air condenser connected to a Drierite tube, charge 100 g of terephthalic acid, 190 g of oleum (27-33%), and 2.7 g of mercury.

  • Sulfonation: Heat the mixture with stirring to 255-260 °C for 7 hours. The color of the solution will darken to a brown hue.

  • Quenching and Precipitation: Allow the reaction mixture to cool to room temperature overnight. A precipitate should form. Very slowly and in portions, pour the mixture into 132 ml of ice-cold water in a beaker. This should result in a homogenous solution. Upon cooling, a precipitate will form. Let it stand for 2 hours.

  • Initial Purification: Filter the precipitate. Dissolve the solid acid in 750 ml of hot water, add charcoal, and reflux for 35 minutes. Filter the hot solution through a pad of celite. Cool the filtrate in an ice bath.

  • Precipitation with HCl: Saturate the cooled solution with gaseous hydrogen chloride for 1 hour to precipitate the product.

  • Final Purification: Collect the precipitate by filtration and dry it in a vacuum desiccator over P₂O₅ for 48 hours. For further purification, recrystallize the product three times from acetic acid. This involves dissolving the material in hot acetic acid, refluxing for 30 minutes, filtering while hot, and allowing the filtrate to cool in a refrigerator overnight. The resulting precipitate is filtered and dried under high vacuum.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup and Initial Purification cluster_purification Final Purification A Charge Flask: - Terephthalic acid - Oleum - Mercury B Heat and Stir (255-260 °C, 7 hours) A->B C Cool to Room Temperature B->C D Quench in Ice-Cold Water C->D E Cool to Precipitate D->E F Filter Precipitate E->F G Dissolve in Hot Water with Charcoal F->G H Hot Filtration through Celite G->H I Cool Filtrate in Ice Bath H->I J Precipitate with Gaseous HCl I->J K Filter and Dry J->K L Recrystallize from Acetic Acid (3x) K->L M Filter and Dry under High Vacuum L->M N N M->N Final Product: This compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a suitable technique for the separation and quantification of this compound from reaction mixtures or other matrices.[3][4][5]

  • Stationary Phase: A C18 reversed-phase column is a common choice for the separation of aromatic acids.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The pH of the mobile phase should be controlled to ensure consistent ionization of the acidic functional groups.[6]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 254 nm or 280 nm) would be appropriate.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation. The aromatic protons and carbons would show characteristic chemical shifts, and the number of signals would correspond to the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretches of the carboxylic and sulfonic acids, the C=O stretch of the carboxylic acids, and the S=O stretches of the sulfonic acid group, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Application in Drug Development: Inhibition of Glutamate Carboxypeptidase II (GCPII)

The monosodium salt of this compound has been identified as an inhibitor of glutamate carboxypeptidase II (GCPII).[7] This enzyme is a significant target in drug discovery due to its role in neurological and pathological processes.

The Role of GCPII in Neurological Disorders

GCPII, also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a membrane-bound enzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[8][9] Glutamate is the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate levels can lead to excitotoxicity, a process that contributes to neuronal damage in a variety of neurological disorders.[8][9]

GCPII is upregulated in several pathological conditions, including:

  • Traumatic brain injury[8][9]

  • Stroke[8][9]

  • Amyotrophic lateral sclerosis (ALS)[8][9]

  • Neuropathic pain[8][9]

  • Schizophrenia[8][9]

By inhibiting GCPII, the hydrolysis of NAAG is reduced, leading to a decrease in the production of glutamate and an increase in the concentration of NAAG. NAAG itself can act on presynaptic mGluR3 receptors, which can further reduce glutamate release.[10] This dual mechanism makes GCPII inhibition a promising therapeutic strategy for neuroprotection.[11][12]

The following diagram illustrates the role of GCPII in glutamate homeostasis and the mechanism of its inhibition.

G Role of GCPII in Glutamate Homeostasis and its Inhibition cluster_pathway Normal Physiological State cluster_inhibition Therapeutic Intervention NAAG NAAG (N-acetylaspartylglutamate) GCPII GCPII (Glutamate Carboxypeptidase II) NAAG->GCPII Hydrolysis Glutamate Glutamate GCPII->Glutamate NAA NAA (N-acetylaspartate) GCPII->NAA Inhibited_GCPII Inhibited GCPII Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate->Excitotoxicity Inhibitor This compound (Monosodium Salt) Inhibitor->GCPII Inhibition Reduced_Glutamate Reduced Glutamate Neuroprotection Neuroprotection Reduced_Glutamate->Neuroprotection

Caption: Mechanism of GCPII action and its inhibition by compounds like monosodium 2-sulfoterephthalate.

This compound Derivatives in Drug Discovery

The discovery that a benzenedicarboxylic acid derivative can inhibit GCPII opens avenues for the design and synthesis of novel, potent, and selective inhibitors. The acidic functional groups of this compound are likely key to its interaction with the active site of the enzyme. Structure-activity relationship (SAR) studies based on this scaffold could lead to the development of drug candidates with improved pharmacokinetic and pharmacodynamic properties for the treatment of glutamate-mediated neurotoxicity.

Conclusion

This compound is a readily synthesizable aromatic compound with emerging importance in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is still needed, its role as a scaffold for the development of GCPII inhibitors highlights its potential for the discovery of new drugs for a range of neurological disorders. Further research into the synthesis of analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

An In-depth Technical Guide to the Synthesis of 2-Sulfoterephthalic Acid from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-sulfoterephthalic acid from terephthalic acid, a key reaction for introducing a sulfonic acid group onto the aromatic ring of terephthalic acid. This modification is crucial for altering the physicochemical properties of resulting polymers and molecules, making it a significant process in the development of new materials and pharmaceutical intermediates. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying chemical transformations and workflows.

Introduction

Terephthalic acid is a commodity chemical primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). However, its functionalization through sulfonation opens up a wide range of applications. The introduction of a sulfonic acid group enhances hydrophilicity, provides sites for ionic interactions, and can act as a catalytic center. This compound and its salts are valuable monomers for creating specialty polymers with improved dyeability, thermal stability, and solubility.

This guide focuses on the direct sulfonation of terephthalic acid, exploring different catalytic systems and reaction conditions to achieve this transformation efficiently and safely.

Synthetic Pathways and Mechanisms

The core of the synthesis is an electrophilic aromatic substitution reaction, where an electrophile (sulfur trioxide, SO₃, or a related species) attacks the electron-rich aromatic ring of terephthalic acid. The reaction is typically carried out using a strong sulfonating agent such as oleum (B3057394) (fuming sulfuric acid) or concentrated sulfuric acid.

Sulfonation using Oleum with a Mercury Catalyst

A traditional method for the sulfonation of terephthalic acid involves the use of oleum with a mercury catalyst at high temperatures. The reaction proceeds as follows:

Reaction_Pathway_Hg terephthalic_acid Terephthalic Acid sulfoterephthalic_acid This compound terephthalic_acid->sulfoterephthalic_acid Sulfonation oleum Oleum (H₂SO₄·SO₃) catalyst Hg Catalyst 255-260 °C

Caption: Reaction scheme for the mercury-catalyzed sulfonation of terephthalic acid.

Sulfonation using Fuming Sulfuric Acid with a Metal Chloride Catalyst

To circumvent the environmental and health concerns associated with mercury, alternative catalysts have been developed. Metal chlorides, such as iron (III) chloride or copper (II) chloride, have been shown to effectively catalyze the sulfonation of terephthalic acid.[1] This method is considered more industrially advantageous.[1]

Reaction_Pathway_Fe terephthalic_acid Terephthalic Acid sulfoterephthalic_acid This compound terephthalic_acid->sulfoterephthalic_acid Sulfonation sulfonating_agent Fuming Sulfuric Acid catalyst Metal Chloride (e.g., FeCl₃, CuCl₂) 100-250 °C Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Purification Stage setup 1. Reaction Setup (Flask, Stirrer, Condenser) addition 2. Addition of Reagents (Terephthalic Acid, Sulfonating Agent, Catalyst) setup->addition reaction 3. Heating and Stirring (Controlled Temperature and Time) addition->reaction quench 4. Quenching (Cooling and Addition to Ice-Water) reaction->quench precipitation 5. Precipitation quench->precipitation filtration1 6. Filtration (Collect Crude Product) precipitation->filtration1 dissolution 7. Dissolution (e.g., Hot Water, Acetic Acid) filtration1->dissolution charcoal 8. Decolorization (Activated Charcoal Treatment) dissolution->charcoal recrystallization 9. Recrystallization or Precipitation charcoal->recrystallization filtration2 10. Final Filtration and Drying recrystallization->filtration2 final_product final_product filtration2->final_product Pure this compound

References

2-sulfoterephthalic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Sulfoterephthalic Acid

This guide provides comprehensive technical information on this compound and its monosodium salt, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed synthesis protocols, and known biological activities.

Chemical Identification and Properties

This compound and its monosodium salt are distinct compounds with different identifiers and molecular weights. The monosodium salt is more commonly referenced in commercial and research databases.

Table 1: Physicochemical Properties of this compound and its Monosodium Salt

PropertyThis compoundMonosodium 2-Sulfoterephthalate
CAS Number 4991-22-4 (less common)19089-60-2[1][2][3]
Molecular Formula C₈H₆O₇SC₈H₅NaO₇S[4][5]
Molecular Weight 246.20 g/mol 268.18 g/mol [5]
Synonyms Not specifiedSodium 2,5-dicarboxybenzenesulfonate[6]
Physical Form Pale yellow product[7]White to yellow solid[3]
Melting Point 244-249 °C[7]>300 °C

Synthesis Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established laboratory procedures.

Protocol 1: Sulfonation with Oleum (B3057394) and Mercury Catalyst

This protocol describes the synthesis of this compound from terephthalic acid using oleum with a mercury catalyst.[7]

Materials:

  • Terephthalic acid (100 g)

  • Oleum (190 g, 27-33%)

  • Mercury (2.7 g)

  • Ice cold water (132 ml)

  • Charcoal

  • Gaseous hydrogen chloride

  • Acetic acid

  • n-Butanol

  • Deionized water

  • Phosphorus pentoxide (P₂O₅)

Equipment:

  • 500 ml 3-neck flask

  • Air condenser with Drierite tube

  • Stirrer

  • Thermometer

  • Beaker

  • Filtration apparatus

  • Vacuum desiccator

  • pH meter or indicator

Procedure:

  • Reaction Setup: In a 500 ml 3-neck flask equipped with an air condenser, stirrer, and thermometer, charge terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).

  • Sulfonation: Stir the light brown solution at 255-260 °C for 7 hours. The mixture will turn dark brown.

  • Cooling and Precipitation: Cool the reaction mixture overnight to room temperature, allowing a precipitate to form.

  • Quenching: Very slowly and portion-wise, pour the mixture into a beaker of ice-cold water (132 ml) to form a homogenous solution.

  • Crystallization: Upon cooling, a precipitate will form. Allow the mixture to stand for 2 hours.

  • Filtration: Filter the precipitate.

  • Decolorization: Dissolve the solid acid in 750 ml of hot water, add charcoal, and reflux for 35 minutes.

  • Hot Filtration: Filter the hot solution through a pad of celite.

  • Second Precipitation: Cool the filtrate in an ice bath and saturate with gaseous hydrogen chloride for 1 hour to precipitate the product.

  • Drying: Collect the precipitate by filtration and dry over P₂O₅ in a vacuum desiccator for 48 hours.

  • Recrystallization: For further purification, recrystallize the product three times from acetic acid. The material (61 g, 41% yield) should have a melting point of 244-249 °C.[7]

Protocol 2: Sulfonation with a Metal Chloride Catalyst

This method provides an alternative synthesis route using a metal chloride catalyst, which can be more environmentally friendly than mercury.

Materials:

  • Terephthalic acid or its ester

  • Sulfonating agent (e.g., fuming sulfuric acid or sulfuric anhydride)

  • Metal chloride catalyst (e.g., iron chloride, copper chloride)

  • Water

  • Anhydrous sodium carbonate (for salt formation)

Equipment:

  • Reaction flask (e.g., 1-liter 4-necked flask)

  • Stirrer

  • Heating and cooling system

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 1-liter 4-necked flask, add terephthalic acid (166.0 g, 1.0 mol) and copper chloride (3.2 g).

  • Addition of Sulfonating Agent: With stirring, add 603.0% fuming sulfuric acid (533.0 g, 4.0 mol) over 1 hour.

  • Reaction: Raise the temperature and conduct the reaction at 180 °C for 16 hours.

  • Cooling: Cool the reaction liquid to approximately 60 °C.

  • Precipitation and Washing: Gradually pour the reaction solution into 1,000 g of water and cool to 5 °C. The precipitate is then separated by filtration, washed with water, and dried to yield sulfoterephthalic acid.

  • Formation of Sodium Salt (Optional): To form the sodium salt, the reaction solution can be treated with anhydrous sodium carbonate.

Experimental and Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis A Terephthalic Acid + Oleum/Fuming H₂SO₄ B Addition of Catalyst (Mercury or Metal Chloride) A->B Step 1 C Sulfonation at High Temperature (180-260°C) B->C Step 2 D Cooling and Quenching (Ice Water) C->D Step 3 E Precipitation and Filtration D->E Step 4 F Purification (Recrystallization) E->F Step 5 G Final Product: This compound F->G Step 6 G Inhibitory Action of Monosodium 2-Sulfoterephthalate cluster_inhibition Enzyme Inhibition A Monosodium 2-Sulfoterephthalate C Inhibition of Enzyme Activity A->C B Glutamate Carboxypeptidase II (Enzyme) B->C

References

Solubility Profile of 2-Sulfoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-sulfoterephthalic acid, a molecule of interest in various chemical and pharmaceutical research areas. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological assays. This document collates available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the chemical structures of both the solute (this compound) and the solvent, as well as by temperature and pressure. The presence of both polar carboxylic acid groups and a strongly polar sulfonic acid group in this compound suggests a high affinity for polar solvents.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of solvents is not extensively available in published literature. However, information regarding its monosodium salt and related compounds, as well as qualitative observations from synthesis procedures, provides valuable insights into its solubility characteristics.

Table 1: Summary of Known Solubility Characteristics of this compound and Its Monosodium Salt

CompoundSolvent SystemTemperature (°C)SolubilityData Type
This compoundAcetic AcidHotSoluble for recrystallizationQualitative
Monosodium 2-SulfoterephthalateWaterNot SpecifiedSolubleQualitative[1]
Monosodium 2-Sulfoterephthalate10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mL (18.57 mM)Semi-Quantitative[2]
Monosodium 2-Sulfoterephthalate10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 5 mg/mL (18.57 mM)Semi-Quantitative[2]
Monosodium 2-Sulfoterephthalate10% DMSO, 90% Corn OilNot Specified5 mg/mL (18.57 mM) (Suspended)Semi-Quantitative[2]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound, adapted from established methods for structurally similar aromatic acids.[3][4] This method, also known as the excess solid method, is considered the gold standard for thermodynamic solubility measurement.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetic acid, DMSO)

  • Thermostatically controlled shaker water bath or incubator

  • Analytical balance

  • Sealed vials or flasks

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined equilibration period (typically 24-72 hours). This duration should be sufficient to ensure that the concentration of the dissolved solid in the liquid phase reaches a constant value.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation or dissolution of the solute due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start: Prepare Materials add_excess Add Excess this compound to Solvent in a Sealed Vial start->add_excess equilibrate Equilibrate in Shaker Bath (Constant Temperature and Agitation) add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Solute Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end_node End: Report Solubility Data calculate->end_node

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

logical_relationships cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome solute Solute Properties (Polarity, Molecular Size) solubility Solubility of This compound solute->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temperature Temperature temperature->solubility

Caption: Key factors influencing the solubility of this compound.

References

spectroscopic data of 2-sulfoterephthalic acid (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-sulfoterephthalic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data based on its chemical structure and the known spectroscopic behavior of its functional groups. Detailed, generalized experimental protocols for acquiring such data are also presented.

Chemical Structure and Functional Groups

This compound (C₈H₆O₇S) is a dicarboxylic acid derivative of benzene (B151609), also containing a sulfonic acid group. The precise substitution pattern on the benzene ring dictates its chemical and spectral properties. The structure consists of a benzene ring substituted with two carboxylic acid groups and one sulfonic acid group.

Molecular Structure:

G A Reactants (Terephthalic Acid, Fuming Sulfuric Acid) B Mixing and Heating (e.g., 150-200°C) A->B C Reaction Quenching (Addition to ice water) B->C D Precipitation and Filtration C->D E Purification (Recrystallization) D->E F Drying E->F G Final Product (this compound) F->G G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ftir FTIR cluster_ms Mass Spec cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR FTIR_analysis FTIR Analysis Purification->FTIR_analysis MS_analysis Mass Spectrometry Purification->MS_analysis Interpretation Correlate Spectroscopic Data H_NMR->Interpretation C_NMR->Interpretation FTIR_analysis->Interpretation MS_analysis->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Acidity and pKa Values of 2-Sulfoterephthalic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the acidic properties of 2-sulfoterephthalic acid, a molecule of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous structures and general chemical principles to estimate its acid dissociation constants (pKa values). Furthermore, it outlines a standard experimental protocol for the empirical determination of these values.

Estimated Acidity of this compound

This compound possesses three acidic protons corresponding to one sulfonic acid group and two carboxylic acid groups. The sulfonic acid group is a strong acid, while the carboxylic acid groups are moderately acidic. The precise pKa values are influenced by the electron-withdrawing nature of the sulfonate and carboxyl groups on the benzene (B151609) ring.

Based on the general pKa values for aromatic sulfonic acids and substituted benzoic acids, the following estimates can be made:

Functional GroupEstimated pKaRationale
Sulfonic Acid (-SO₃H)< 0Aromatic sulfonic acids are strong acids, with pKa values typically around -2.8 to -7.[1][2] The presence of two electron-withdrawing carboxylic acid groups would further increase its acidity.
Carboxylic Acid (ortho to -SO₃H)~2.5 - 3.0The pKa of benzoic acid is 4.2. The strongly electron-withdrawing sulfonate group in the ortho position will significantly increase the acidity of the adjacent carboxylic acid.
Carboxylic Acid (para to -SO₃H)~3.0 - 3.5The electron-withdrawing effect of the sulfonate group is also experienced at the para position, though potentially to a slightly lesser extent than the ortho position, leading to a notable increase in acidity compared to unsubstituted benzoic acid.

Stepwise Dissociation of this compound

The dissociation of this compound occurs in three distinct steps, with the most acidic proton from the sulfonic acid group dissociating first, followed by the protons from the two carboxylic acid groups.

Dissociation cluster_0 Step 1: Strong Acid Dissociation cluster_1 Step 2: First Carboxylic Acid Dissociation cluster_2 Step 3: Second Carboxylic Acid Dissociation H3A This compound (Fully Protonated) H2A- Monoanion H3A->H2A- -H⁺ (pKa₁ < 0) HA2- Dianion H2A-->HA2- -H⁺ (pKa₂ ≈ 2.5-3.0) A3- Trianion HA2-->A3- -H⁺ (pKa₃ ≈ 3.0-3.5)

Figure 1: Stepwise dissociation pathway of this compound.

Experimental Determination of pKa Values

The pKa values of this compound can be experimentally determined using potentiometric titration, a highly accurate and standard method.[3]

Principle

A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of a given functional group have been neutralized.

Experimental Workflow

PotentiometricTitration cluster_preparation Sample and Titrant Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep_acid Prepare a solution of This compound of known concentration prep_base Standardize a strong base solution (e.g., NaOH) start_titration Calibrate pH meter prep_base->start_titration add_titrant Incrementally add NaOH solution to the acid solution start_titration->add_titrant record_ph Record pH after each increment add_titrant->record_ph record_ph->add_titrant plot_data Plot pH vs. volume of NaOH added record_ph->plot_data find_equivalence Determine equivalence points (inflection points of the curve) plot_data->find_equivalence determine_pka Identify pKa values at half-equivalence points find_equivalence->determine_pka

Figure 2: Workflow for pKa determination by potentiometric titration.
Detailed Protocol

  • Preparation of Solutions:

    • Prepare an aqueous solution of this compound with a precisely known concentration (e.g., 0.01 M).

    • Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M), ensuring it is carbonate-free.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place a known volume of the this compound solution into a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to accurately dispense the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add small, precise increments of the NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the final equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence points, which are the points of steepest slope on the curve. This can be done by examining the first or second derivative of the titration curve.

    • The pKa values are determined from the pH at the half-equivalence points. For a triprotic acid like this compound, pKa₂ and pKa₃ will be the pH values at the first and second half-equivalence points, respectively. Due to the very high acidity of the sulfonic acid group, its pKa (pKa₁) will not be directly observable in aqueous solution using this method and is typically determined by other techniques or estimated.

This guide provides a foundational understanding of the acidity and pKa values of this compound for research and development purposes. For applications requiring precise pKa values, experimental determination as outlined is strongly recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Sulfoterephthalic Acid: Discovery, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in various chemical and pharmaceutical applications. This document details its historical context, physicochemical properties, established synthesis protocols, and key applications.

Introduction and Historical Context

This compound, also known by its IUPAC name 2,5-dicarboxybenzenesulfonic acid, is an aromatic compound containing two carboxylic acid groups and one sulfonic acid group attached to a benzene (B151609) ring. While the precise moment of its initial discovery is not prominently documented in readily accessible historical records, its synthesis and utility have been noted in various chemical literature and patents over time. The development of synthetic methodologies for this compound has been driven by its application as a monomer modifier in the polymer industry and more recently, by the exploration of its derivatives in medicinal chemistry.

Early documented laboratory preparations often involved the sulfonation of terephthalic acid using strong sulfonating agents. A notable method that has been cited involves the use of oleum (B3057394) with a mercury catalyst, indicative of early 20th-century synthetic practices. Subsequent developments have focused on more environmentally benign catalytic systems to avoid the use of heavy metals.

Physicochemical and Spectroscopic Data

The unique trifunctional nature of this compound imparts specific physicochemical properties. The following tables summarize key quantitative data for the compound.

Table 1: General and Physical Properties
PropertyValueSource
IUPAC Name 2,5-dicarboxybenzenesulfonic acid
CAS Number 4991-22-4[1]
Molecular Formula C₈H₆O₇S[1]
Molecular Weight 246.20 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 244-249 °C[2]
Solubility Soluble in water[3]
Table 2: Predicted and Representative Spectroscopic Data
Spectroscopy Data Type Characteristic Peaks/Shifts
¹H NMR Predicted Chemical Shift (δ, ppm)Aromatic Protons: 7.5-8.5 ppm (complex multiplet)
Acidic Protons (COOH, SO₃H): >10 ppm (broad signals, concentration and solvent dependent)
¹³C NMR Predicted Chemical Shift (δ, ppm)Aromatic Carbons: 120-150 ppm
Carboxylic Carbons (C=O): 165-175 ppm
FT-IR Characteristic Absorption (cm⁻¹)O-H Stretch (Carboxylic & Sulfonic Acids): 2500-3300 (broad)
C=O Stretch (Carboxylic Acid): 1680-1710
S=O Stretch (Sulfonic Acid): 1150-1250 and 1030-1060
Aromatic C=C Stretch: 1450-1600
Mass Spec. Fragmentation PatternMolecular Ion Peak (M⁻): m/z 245 (in negative ion mode)
Key Fragments: Loss of H₂O, CO₂, SO₃

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct sulfonation of terephthalic acid. Below are detailed experimental protocols for two key methods.

Classical Synthesis via Oleum and Mercury Catalyst

This method, while effective, utilizes a toxic mercury catalyst.

Experimental Protocol:

  • Reaction Setup: A 500 mL three-neck flask is equipped with a mechanical stirrer, a thermometer, and an air condenser fitted with a drying tube (e.g., Drierite).

  • Charging the Flask: The flask is charged with 100 g of terephthalic acid, 190 g of oleum (27-33% SO₃), and 2.7 g of mercury.

  • Reaction: The mixture is heated to 255-260 °C with stirring for 7 hours. The color of the reaction mixture will darken to a brown hue.

  • Work-up:

    • The reaction mixture is cooled to room temperature, which may result in the formation of a precipitate.

    • The mixture is then slowly and carefully poured into 132 mL of ice-cold water in a beaker, leading to a homogeneous solution.

    • Upon cooling this aqueous solution, a precipitate of crude this compound forms. This is allowed to stand for 2 hours to maximize precipitation.

  • Purification:

    • The precipitate is collected by filtration.

    • The solid is dissolved in 750 mL of hot water, and activated charcoal is added. The mixture is refluxed for 35 minutes.

    • The hot solution is filtered through a pad of celite.

    • The filtrate is cooled in an ice bath, and gaseous hydrogen chloride is bubbled through the solution for 1 hour to precipitate the purified product.

    • The final product is collected by filtration and dried in a vacuum desiccator over P₂O₅.[2]

Modern Synthesis using a Metal Chloride Catalyst

This method provides a more environmentally friendly alternative by replacing the mercury catalyst.

Experimental Protocol:

  • Reaction Setup: A suitable reaction vessel is equipped with a stirrer and a heating system.

  • Charging the Vessel: Terephthalic acid is mixed with a sulfonating agent, such as fuming sulfuric acid or sulfur trioxide. A metal chloride catalyst (e.g., iron chloride, copper chloride, titanium chloride, antimony chloride, zinc chloride, or nickel chloride) is added.[4]

  • Reaction: The reaction mixture is heated to a temperature between 100 °C and 250 °C. The reaction proceeds until the desired level of conversion is achieved.[4]

  • Work-up and Isolation:

    • After the reaction is complete, the mixture is cooled.

    • The reaction mixture is poured into water to precipitate the crude this compound.

    • The precipitate is collected by filtration, washed with water, and dried.[4]

    • For conversion to the sodium salt, the reaction mixture can be added to a solution of sodium carbonate.

Visualization of Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes described above.

G cluster_classical Classical Synthesis Workflow Reactants_C Terephthalic Acid + Oleum + Hg Catalyst Reaction_C Heating at 255-260°C for 7h Reactants_C->Reaction_C Workup_C Quenching with Ice Water Reaction_C->Workup_C Precipitation_C Cooling and Precipitation Workup_C->Precipitation_C Purification_C Recrystallization with HCl(g) Precipitation_C->Purification_C Product_C Pure this compound Purification_C->Product_C

Caption: Classical synthesis workflow for this compound.

G cluster_modern Modern Synthesis Workflow Reactants_M Terephthalic Acid + Sulfonating Agent + Metal Chloride Catalyst Reaction_M Heating at 100-250°C Reactants_M->Reaction_M Workup_M Precipitation in Water Reaction_M->Workup_M Isolation_M Filtration and Drying Workup_M->Isolation_M Product_M Crude this compound Isolation_M->Product_M Salt_Formation Optional: Neutralization with Base Product_M->Salt_Formation Final_Product Salt of this compound Salt_Formation->Final_Product

Caption: Modern, more environmentally friendly synthesis workflow.

Applications

This compound and its salts have found utility in several areas:

  • Polymer Chemistry: It is used as a comonomer in the production of specialty polyesters. The incorporation of the sulfonate group enhances the dyeability of the polymer fibers with cationic dyes and can improve other properties such as antistatic behavior and moisture regain.

  • Medicinal Chemistry: The monosodium salt of this compound has been investigated as an inhibitor of glutamate (B1630785) carboxypeptidase II, indicating its potential for further exploration in drug development.[3]

  • Dye Industry: Due to its water solubility and reactive functional groups, it serves as an intermediate in the synthesis of various dyes.[3]

Conclusion

This compound is a versatile chemical compound with established synthetic routes and a growing range of applications. While its early history is not sharply defined, its importance in industrial and research settings is clear. This guide provides a foundational understanding of its properties and synthesis for professionals in the chemical and pharmaceutical sciences. Further research into this molecule and its derivatives is likely to uncover new and valuable applications.

References

A Theoretical In-Depth Technical Guide on 2-Sulfoterephthalic Acid: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific theoretical and computational studies on 2-sulfoterephthalic acid are not widely available in the public domain. This guide, therefore, presents a methodological framework and illustrative data derived from closely related molecules, such as substituted terephthalic acids and aromatic sulfonic acids, to serve as a comprehensive template for researchers and drug development professionals.

Introduction

This compound is a substituted aromatic dicarboxylic acid of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring both carboxylic and sulfonic acid groups, impart unique properties that make it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and a potential inhibitor of enzymes such as glutamate (B1630785) carboxypeptidase II. A thorough understanding of its molecular geometry, electronic properties, and reactivity through theoretical calculations is paramount for the rational design of novel therapeutics and functional materials.

This technical guide outlines a standard computational protocol for conducting theoretical investigations on this compound. The methodologies and data presentation formats provided herein are based on established computational studies of analogous aromatic acids and are directly applicable to the in-depth analysis of this target molecule.

Computational Methodology: A Standard Protocol

The following section details a robust and widely accepted protocol for the theoretical investigation of this compound and its derivatives.

Software and Theoretical Level

All calculations should be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The selection of an appropriate theoretical method and basis set is critical for obtaining accurate and reliable results. For molecules of this nature, Density Functional Theory (DFT) is a highly effective and commonly employed approach.

  • Functional: The B3LYP hybrid functional is recommended as it provides an excellent balance between computational cost and accuracy for organic molecules.[1][2]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable to ensure a proper description of the electronic structure, including polarization and diffuse functions, which are important for the anionic moieties.

  • Solvation Model: To simulate a more realistic chemical environment, particularly for biological applications, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, with water as the solvent.[1][3][4]

Experimental Workflow for Theoretical Calculations

A typical computational workflow for the theoretical analysis of this compound is depicted below. This workflow outlines the logical progression from initial structure generation to the calculation of various molecular properties.

G cluster_0 Computational Workflow A 1. 3D Structure Generation B 2. Geometry Optimization A->B Initial Geometry C 3. Vibrational Frequency Analysis B->C Optimized Structure D 4. Single-Point Energy Calculation B->D Minimum Energy Conformation G 7. Data Analysis and Visualization C->G IR/Raman Spectra E 5. Electronic Property Analysis (HOMO, LUMO, ESP) D->E Electronic Energy F 6. Reactivity Descriptor Calculation (Fukui Functions) E->F Orbital Energies F->G Reactivity Indices

Caption: A typical workflow for the theoretical calculation of molecular properties.

Detailed Experimental Protocols

1. Geometry Optimization: The initial step in the computational analysis is to determine the ground-state equilibrium geometry of this compound.

  • An initial 3D structure of the molecule is constructed using a molecular builder.

  • A geometry optimization calculation is then performed to locate the minimum energy conformation on the potential energy surface.[1]

  • The convergence criteria should be set to tight to ensure a true minimum is found.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true minimum and to predict the infrared (IR) and Raman spectra.

  • Harmonic vibrational frequencies are calculated from the second derivatives of the energy.[5]

  • The absence of imaginary frequencies confirms that the structure is a true minimum.

  • The calculated vibrational frequencies can be compared with experimental data for validation of the theoretical model.[6][7]

3. Electronic Property Analysis: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule.

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[1][8]

  • Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution and is useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Quantitative Data from Theoretical Calculations on Analogous Molecules

Table 1: Calculated Geometrical Parameters of Analogous Aromatic Acids
ParameterMoleculeMethod/Basis SetCalculated Value
Bond Lengths (Å)
S=Op-chlorobenzenesulfonic acidHF/6-31G1.4244 Å
C-Sp-chlorobenzenesulfonic acidHF/6-31G1.766 Å
C-COOHBenzoic AcidB3P86/6-311G 1.485 Å
Bond Angles (°)
O=S=Op-chlorobenzenesulfonic acidHF/6-31G119.8°
C-C-Sp-chlorobenzenesulfonic acidHF/6-31G120.2°
O=C-OBenzoic AcidB3P86/6-311G121.5°

Data sourced from studies on p-chlorobenzenesulfonic acid[5] and benzoic acid[9].

Table 2: Calculated Vibrational Frequencies of Analogous Aromatic Sulfonic Acids
Vibrational ModeMoleculeMethod/Basis SetCalculated Frequency (cm⁻¹)
SO₂ Asymmetric Stretch p-chlorobenzenesulfonic acidHF/6-31G1386
SO₂ Symmetric Stretch p-chlorobenzenesulfonic acidHF/6-31G1151
S-O(H) Stretch p-toluenesulfonic acid-~1040
C-S Stretch p-chlorobenzenesulfonic acidHF/6-31G739
SOH Bend p-chlorobenzenesulfonic acidHF/6-31G1117

Data sourced from studies on p-chlorobenzenesulfonic acid and p-toluenesulfonic acid.[5]

Table 3: Calculated Electronic Properties of Substituted Benzoic Acids
PropertyMoleculeMethod/Basis SetCalculated Value (eV)
HOMO Energy 4-aminobenzoic acidB3LYP/6-311G(d,p)-5.98
LUMO Energy 4-aminobenzoic acidB3LYP/6-311G(d,p)-1.36
HOMO-LUMO Gap 4-aminobenzoic acidB3LYP/6-311G(d,p)4.62
HOMO Energy 4-nitrobenzoic acidB3LYP/6-311G(d,p)-8.21
LUMO Energy 4-nitrobenzoic acidB3LYP/6-311G(d,p)-3.87
HOMO-LUMO Gap 4-nitrobenzoic acidB3LYP/6-311G(d,p)4.34

Illustrative data based on trends observed in substituted benzoic acids.[10][11]

Logical Relationships in Synthesis

The synthesis of this compound typically involves the sulfonation of terephthalic acid. This process can be represented as a logical flow, highlighting the key reactants and catalysts involved.

G cluster_0 Synthesis of this compound A Terephthalic Acid D Sulfonation Reaction A->D B Sulfonating Agent (e.g., Fuming Sulfuric Acid) B->D C Catalyst (e.g., Metal Chloride) C->D E This compound D->E

Caption: Logical flow for the synthesis of this compound.

Conclusion

While direct computational studies on this compound are currently limited, this guide provides a comprehensive framework for researchers to conduct such investigations. By employing the outlined DFT methodologies, it is possible to gain significant insights into the structural, electronic, and reactive properties of this important molecule. The illustrative data from analogous compounds serve as a valuable reference point for validating future computational results. Theoretical calculations are an indispensable tool in modern chemistry and drug discovery, enabling the prediction of molecular behavior and guiding the design of new functional molecules with desired properties.

References

Unveiling the Bioactivity of 2-Sulfoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Finding: 2-Sulfoterephthalic acid, primarily in its monosodium salt form, has been identified as an inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII), a metalloenzyme implicated in neurological disorders and prostate cancer. This technical guide provides a comprehensive overview of its known biological activity, supported by available data and experimental context.

Executive Summary

This compound has emerged as a molecule of interest due to its inhibitory action against Glutamate Carboxypeptidase II (GCPII). This enzyme plays a critical role in the nervous system by hydrolyzing N-acetylaspartylglutamate (NAAG) to glutamate and N-acetylaspartate. Dysregulation of this process is associated with excitotoxicity and neuronal damage. The inhibition of GCPII by this compound presents a potential therapeutic avenue for conditions characterized by excessive glutamate signaling. This document outlines the quantitative inhibitory data, the experimental methodology for its determination, and the broader context of GCPII inhibition.

Quantitative Data: Inhibition of Glutamate Carboxypeptidase II

The inhibitory potency of monosodium 2-sulfoterephthalate against GCPII has been determined, as detailed in the patent literature. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy.

CompoundTargetIC50 (µM)Reference
Monosodium 2-sulfoterephthalateGlutamate Carboxypeptidase II7.2[1]

Experimental Protocol: GCPII Inhibition Assay

The determination of the IC50 value for monosodium 2-sulfoterephthalate was achieved through a robust enzymatic assay. The following protocol provides a detailed methodology for assessing GCPII inhibition.

Objective: To determine the in vitro inhibitory activity of test compounds against human glutamate carboxypeptidase II (GCPII).

Materials:

  • Enzyme: Recombinant human GCPII

  • Substrate: N-[4-(1,3-dicarboxypropyl)benzoyl]-L-glutamic acid (NAAG analogue)

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Detection Reagent: O-phthaldialdehyde (OPA)

  • Test Compound: Monosodium 2-sulfoterephthalate

  • Instrumentation: Fluorescence spectrophotometer

Procedure:

  • Enzyme Preparation: A solution of recombinant human GCPII is prepared in the Tris-HCl buffer to a final concentration that yields a linear reaction rate over the course of the assay.

  • Compound Dilution: A stock solution of monosodium 2-sulfoterephthalate is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

  • Assay Reaction:

    • In a 96-well microplate, the GCPII enzyme solution is pre-incubated with varying concentrations of the test compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the NAAG analogue substrate.

    • The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Detection:

    • The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

    • The amount of glutamate released is quantified by adding the OPA reagent, which reacts with the primary amine of glutamate to produce a fluorescent product.

  • Data Analysis:

    • The fluorescence intensity is measured using a spectrophotometer with excitation and emission wavelengths appropriate for the OPA-glutamate adduct.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound, based on current knowledge, is the direct inhibition of the enzymatic activity of GCPII. This intervention has direct consequences on the glutamatergic signaling pathway.

Glutamate Carboxypeptidase II (GCPII) Catalytic Pathway

The following diagram illustrates the enzymatic reaction catalyzed by GCPII and the point of inhibition by this compound.

GCPII_Pathway NAAG N-Acetylaspartylglutamate (NAAG) GCPII Glutamate Carboxypeptidase II (GCPII) NAAG->GCPII Substrate Products N-Acetylaspartate (NAA) + Glutamate GCPII->Products Catalysis Inhibitor This compound Inhibitor->GCPII Inhibition

Caption: Inhibition of GCPII by this compound.

Experimental Workflow for GCPII Inhibitor Screening

The process of identifying and characterizing GCPII inhibitors, such as this compound, follows a structured workflow.

Experimental_Workflow cluster_0 Assay Development cluster_1 Screening & Analysis cluster_2 Validation Enzyme_Prep Enzyme & Substrate Preparation Assay_Optimization Assay Condition Optimization Enzyme_Prep->Assay_Optimization Compound_Screening Compound Screening Assay_Optimization->Compound_Screening Data_Analysis Data Analysis (IC50 Determination) Compound_Screening->Data_Analysis Hit_Validation Hit Validation Data_Analysis->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies

References

2-sulfoterephthalic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following data pertains to 2-Sulfoterephthalic Acid Monosodium Salt (CAS RN: 19089-60-2) as a proxy, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS RN: 41144-03-6). The safety and handling precautions for the free acid are expected to be very similar. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound monosodium salt is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][2]

GHS Classification Summary
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposureCategory 3
alt text
WarningH335: May cause respiratory irritation.

Precautionary Measures and Handling

Proper handling and storage are crucial to minimize the risks associated with this compound.

Precautionary Statements
TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash hands and face thoroughly after handling.[1][2]
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves, eye protection/face protection.[1][2]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
ResponseP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
ResponseP312Call a POISON CENTER/doctor if you feel unwell.
ResponseP332 + P313If skin irritation occurs: Get medical advice/attention.
ResponseP337 + P313If eye irritation persists: Get medical advice/attention.[1]
ResponseP362 + P364Take off contaminated clothing and wash it before reuse.[1][3]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.
Handling and Storage Recommendations
  • Handling: Handle in a well-ventilated area.[1] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]

  • Storage: Keep the container tightly closed.[1] Store in a cool, dark, and dry place.[1] Store away from incompatible materials such as oxidizing agents.[1]

Emergency Procedures

First-Aid Measures
Exposure RouteProcedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, get medical advice/attention.[1]
Skin Contact Wash with plenty of water.[1] If skin irritation occurs, get medical advice or attention.[1] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth.[1] Get medical advice/attention if you feel unwell.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[1]

  • Specific Hazards: May emit toxic fumes under fire conditions.[2]

  • Protective Equipment: Wear self-contained breathing apparatus and protective clothing.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment.[1] Evacuate personnel to safe areas.[2] Avoid breathing dust.

  • Environmental Precautions: Prevent product from entering drains.[1]

  • Methods for Cleaning Up: Sweep up and collect into a suitable container for disposal.[4] Avoid dust generation.

Exposure Controls and Personal Protection

Engineering Controls
  • Use a closed system or local exhaust ventilation to minimize direct exposure.[1]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[4]

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be required in situations with a higher risk of splashing.[1]
Skin Protection Protective gloves (e.g., nitrile rubber).[1] Protective clothing and boots as needed.[1]
Respiratory Protection A dust respirator is recommended if dust is generated.[1] Follow local and national regulations.[1]

Experimental Protocols and Workflows

Logical Workflow for Handling a Spill

The following diagram illustrates the recommended procedure for handling a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal & Decontamination cluster_report Final Steps spill Spill Occurs evacuate Evacuate Area spill->evacuate 1. ventilate Ensure Ventilation evacuate->ventilate 2. ppe Don PPE ventilate->ppe 3. contain Contain Spill ppe->contain 4. cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup 5. collect Collect Waste cleanup->collect 6. dispose Dispose of Waste (Follow regulations) collect->dispose 7. decontaminate Decontaminate Area & Equipment dispose->decontaminate 8. remove_ppe Remove PPE decontaminate->remove_ppe 9. wash Wash Hands remove_ppe->wash 10. report Report Incident wash->report 11.

Caption: Workflow for handling a this compound spill.

References

A Technical Guide to Commercial High-Purity 2-Sulfoterephthalic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a technical resource for researchers, scientists, and drug development professionals involved in the procurement and quality assessment of high-purity 2-sulfoterephthalic acid. As a specialized chemical intermediate, ensuring high purity is critical for applications in advanced polymer synthesis, development of metal-organic frameworks (MOFs), and as a starting material in pharmaceutical manufacturing. This guide provides an overview of commercial suppliers, quantitative purity data, and a representative analytical protocol for quality verification.

Commercial Availability and Purity Specifications

This compound is most commonly available commercially as its monosodium salt (CAS No. 19089-60-2). The di-acid form (CAS No. 4991-22-4) is less frequently listed. Purity levels for research and commercial grades are typically high, with suppliers consistently citing values of 95% to over 98%, as determined by High-Performance Liquid Chromatography (HPLC).

The following table summarizes publicly available data from various commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

SupplierProduct NameCAS NumberStated PurityAnalytical Method
Otto Chemie Pvt. Ltd. This compound monosodium salt19089-60-2>98.0%HPLC (T)
Tokyo Chemical Industry (TCI) Monosodium 2-Sulfoterephthalate19089-60-2>98.0%HPLC (T) / Area%
HENAN SUNLAKE ENTERPRISE CORP. This compound MONOSODIUM SALT19089-60-298%Not Specified
Aladdin Scientific This compound Monosodium Salt19089-60-2min 98%HPLC
Sigma-Aldrich (via AstaTech, Inc.) This compound MONOSODIUM SALT19089-60-295%Not Specified

Quality Control and Purity Analysis

The primary method for determining the purity of this compound and its salts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the main component from process-related impurities, such as isomers (e.g., 3-sulfoterephthalic acid), starting materials, and degradation products.

Representative Experimental Protocol: Purity Determination by RP-HPLC

While supplier-specific protocols are proprietary, the following method is a representative procedure for the purity analysis of this compound monosodium salt, based on established methods for aromatic dicarboxylic and sulfonic acids.[1][2][3]

1. Objective: To determine the purity of this compound monosodium salt by quantifying the main peak area as a percentage of the total peak area in the chromatogram.

2. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Water/Acetonitrile (90:10 v/v).

  • Standard: A qualified reference standard of this compound monosodium salt.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of the sample diluent to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Gradient Program:
Time (min)% Mobile Phase A
095
2050
2550
2695
3095

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

5. Analysis and Calculation:

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram, disregarding peaks from the solvent front.

  • Calculate the purity by area percent:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualizations

To aid researchers in the procurement and analysis process, the following diagrams illustrate key decision-making and experimental workflows.

start Identify Need for High-Purity This compound search Search for Suppliers (e.g., TCI, Sigma, Ottokemi) start->search request Request Quotes & Technical Documents (CoA, TDS, SDS) search->request compare Compare Suppliers request->compare purity Purity >98%? compare->purity Criterion 1: Purity docs CoA Available? compare->docs Criterion 2: Documentation price Price & Lead Time Acceptable? compare->price Criterion 3: Logistics purity->docs Yes reject Re-evaluate or Seek Alternative purity->reject No docs->price Yes docs->reject No select Select Optimal Supplier & Place Order price->select Yes price->reject No end Procurement Complete select->end reject->search

Caption: Logical workflow for selecting a commercial supplier.

receive Receive Chemical Batch & Log Sample prep Prepare Sample (100 µg/mL in Diluent) receive->prep filter Filter Sample (0.45 µm Syringe Filter) prep->filter inject Inject Sample into HPLC System filter->inject hplc HPLC System Setup (C18 Column, Gradient) hplc->inject acquire Acquire Chromatogram (UV @ 230 nm) inject->acquire analyze Integrate Peaks & Calculate Area % acquire->analyze decision Purity Matches Specification? analyze->decision accept Accept Batch for Use decision->accept Yes quarantine Quarantine Batch & Contact Supplier decision->quarantine No

Caption: Experimental workflow for HPLC-based purity verification.

References

An In-depth Technical Guide to the Regioselective Sulfonation of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective sulfonation of terephthalic acid, a critical process for the synthesis of 2-sulfoterephthalic acid. This key intermediate is utilized in various applications, including the production of specialty polymers and as a building block in the synthesis of pharmacologically active molecules. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in this area.

Introduction

Terephthalic acid, a readily available commodity chemical, can be functionalized through electrophilic aromatic substitution to introduce a sulfonic acid group onto the aromatic ring. Due to the electronic properties of the two carboxylic acid substituents, this reaction proceeds with high regioselectivity, yielding predominantly this compound. The carboxylic acid groups are deactivating and meta-directing, which means they decrease the reactivity of the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions meta to themselves. In the case of terephthalic acid, all available positions on the ring are ortho to one carboxylic acid group and meta to the other. The directing effect of the two meta-directing groups reinforces substitution at the 2-position.

The sulfonation is typically achieved by reacting terephthalic acid with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide, often in the presence of a catalyst to enhance the reaction rate.

Reaction Mechanism and Regioselectivity

The sulfonation of terephthalic acid follows the general mechanism of electrophilic aromatic substitution. The key steps are the generation of the electrophile, its attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

The Directing Effects of Carboxylic Acid Groups

Carboxylic acid groups are electron-withdrawing groups due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group.[1] This withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic attack. The resonance structures of benzoic acid show that the ortho and para positions develop a partial positive charge, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.[1]

In terephthalic acid, both carboxylic acid groups exert their meta-directing influence. This leads to the preferential sulfonation at the 2-position, which is meta to the carboxylic acid group at position 4 and ortho to the one at position 1.

G cluster_terephthalic_acid Terephthalic Acid cluster_directing_effects Directing Effects cluster_substitution_positions Substitution Positions T C₁-COOH C₄-COOH pos2 2 pos3 3 pos5 5 pos6 6 C1_COOH C₁-COOH (meta-directing) pos2_effect Position 2: meta to C₄-COOH ortho to C₁-COOH (Favored) C1_COOH->pos2_effect directs to 3, 5 pos3_effect Position 3: ortho to C₄-COOH meta to C₁-COOH (Favored) C1_COOH->pos3_effect directs to 3, 5 C4_COOH C₄-COOH (meta-directing) C4_COOH->pos2_effect directs to 2, 6 C4_COOH->pos3_effect directs to 2, 6

Caption: Regioselectivity in Terephthalic Acid Sulfonation.

Reaction Pathway

The sulfonation of terephthalic acid is an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich aromatic ring. The presence of two deactivating carboxylic acid groups makes the reaction challenging, often requiring high temperatures and catalysts. The reaction proceeds through a Wheland intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the final product, this compound.

G terephthalic_acid Terephthalic Acid wheland_intermediate Wheland Intermediate (Sigma Complex) terephthalic_acid->wheland_intermediate Electrophilic Attack SO3 SO₃ / H₂SO₄ product This compound wheland_intermediate->product Deprotonation deprotonation -H⁺

Caption: Reaction Pathway for the Sulfonation of Terephthalic Acid.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reaction time. Below is a summary of quantitative data from various reported experimental protocols.

CatalystSulfonating AgentSubstrateTemperature (°C)Time (h)Yield (%)Reference
Mercury (Hg)Oleum (B3057394) (27-33%)Terephthalic Acid255-260753 (initial), 41 (purified)[2]
Iron (III) Chloride (FeCl₃)Fuming Sulfuric Acid (25%)Terephthalic Acid1801588.0 (as sodium salt)[3]
Nickel (II) Chloride (NiCl₂)Fuming Sulfuric Acid (60%)Dimethyl Terephthalate1801196.4 (production rate), 89.9 (as sodium salt)[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established literature.

Protocol 1: Sulfonation of Terephthalic Acid using a Mercury Catalyst

This protocol is adapted from a literature procedure for the preparation of this compound.[2]

Materials:

  • Terephthalic acid: 100 g

  • Oleum (27-33%): 190 g

  • Mercury: 2.7 g

  • Ice-cold water

  • Hydrochloric acid (gas)

  • Phosphorus pentoxide (P₂O₅)

  • Acetic acid

Equipment:

  • 500 mL 3-neck flask

  • Air condenser with a Drierite tube

  • Stirrer

  • Thermometer

  • Beaker

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • Charge the 3-neck flask with terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).

  • Heat the mixture with stirring to 255-260°C for 7 hours. The color of the solution will change from light brown to dark brown.

  • Allow the reaction mixture to cool to room temperature overnight. A precipitate will form.

  • Slowly and carefully pour the mixture into a beaker containing ice-cold water (132 mL) to form a homogenous solution.

  • Cool the solution, which will cause a precipitate to form. Let it stand for 2 hours.

  • Filter the precipitate.

  • Dissolve the solid in 750 mL of hot water, add charcoal, and reflux for 35 minutes.

  • Filter the hot solution through a pad of celite and cool the filtrate in an ice bath.

  • Saturate the solution with gaseous hydrogen chloride for 1 hour to precipitate the product.

  • Collect the precipitate by filtration and dry it over P₂O₅ in a vacuum desiccator for 48 hours. This yields the initial product (79 g, 53%).

  • For further purification, recrystallize from acetic acid. Dissolve the product in 200 mL of hot acetic acid, reflux for 30 minutes, filter hot, and store the filtrate in a refrigerator overnight.

  • Collect the resulting precipitate by filtration and dry under high vacuum to yield the purified product (61 g, 41%).

Protocol 2: Sulfonation of Terephthalic Acid using an Iron Chloride Catalyst

This protocol is based on a patented procedure that avoids the use of mercury catalysts.[3]

Materials:

  • Terephthalic acid: 166.0 g (1.0 mol)

  • 25% Fuming sulfuric acid: 400.0 g (4.0 mol)

  • Iron (III) chloride: 8.3 g (0.05 mol)

  • Water

  • Sodium carbonate

Equipment:

  • 1 L four-necked flask equipped with a stirrer, thermometer, and condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Charge the four-necked flask with terephthalic acid (166.0 g) and iron (III) chloride (8.3 g).

  • With stirring, add 25% fuming sulfuric acid (400.0 g) over 1 hour.

  • Heat the mixture to 180°C and maintain for 15 hours.

  • Cool the reaction mixture to approximately 60°C.

  • Gradually pour the reaction solution into 1,000 g of water and cool to 5°C.

  • Filter the resulting precipitate, wash with water, and dry to obtain sulfoterephthalic acid.

  • To obtain the sodium salt, add sodium carbonate (0.5 mol) to the aqueous solution before cooling and filtration.

Milder and Alternative Sulfonation Methods

The traditional methods for the sulfonation of terephthalic acid involve harsh conditions, such as high temperatures and the use of strong acids and potentially toxic catalysts. Research into milder and more environmentally benign methods is ongoing. One promising area is the use of ionic liquids as both solvents and catalysts for sulfonation reactions. While a specific, detailed protocol for the sulfonation of terephthalic acid using ionic liquids is not yet widely established in the literature, sulfonic acid-functionalized Brønsted acidic ionic liquids have shown promise as catalysts for the depolymerization of polyethylene (B3416737) terephthalate, a related process.[4] Further research in this area could lead to the development of more sustainable methods for the synthesis of this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

G start Start reaction_setup Reaction Setup: - Charge reactants and catalyst - Heat and stir start->reaction_setup sulfonation Sulfonation Reaction reaction_setup->sulfonation workup Reaction Work-up: - Quench with ice-water sulfonation->workup precipitation Precipitation of Crude Product workup->precipitation filtration1 Filtration and Washing precipitation->filtration1 purification Purification: - Recrystallization filtration1->purification filtration2 Filtration and Drying purification->filtration2 final_product Final Product: This compound filtration2->final_product

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The regioselective sulfonation of terephthalic acid to produce this compound is a well-established process, driven by the strong meta-directing effects of the carboxylic acid groups. While traditional methods employing mercury catalysts are effective, modern approaches utilizing metal chlorides offer a more environmentally friendly alternative with comparable yields. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. Future research into milder reaction conditions, such as the use of ionic liquids, holds the potential for developing even more sustainable and efficient synthetic routes.

References

An In-depth Technical Guide to the Sulfonation of Aromatic Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key influencing factors in the sulfonation of aromatic dicarboxylic acids, with a focus on phthalic, isophthalic, and terephthalic acids. This information is critical for professionals in chemical synthesis, materials science, and drug development where these sulfonated compounds are utilized as key intermediates.

Core Mechanism of Sulfonation

The sulfonation of aromatic dicarboxylic acids is an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich benzene (B151609) ring of the dicarboxylic acid.

The generally accepted mechanism proceeds through the following key steps:

  • Generation of the Electrophile: In the presence of a strong acid like sulfuric acid (H₂SO₄), sulfur trioxide becomes protonated, forming the highly electrophilic species ⁺SO₃H. Fuming sulfuric acid, or oleum (B3057394) (a solution of SO₃ in H₂SO₄), is a common sulfonating agent that serves as a rich source of SO₃.[1]

  • Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

  • Deprotonation and Re-aromatization: A weak base, often the HSO₄⁻ ion present in the reaction medium, abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and yields the final sulfonated product.

The reaction is reversible, and desulfonation can occur in the presence of hot, dilute aqueous acid.[2]

Directing Effects of Carboxylic Acid Groups

The two carboxylic acid (-COOH) groups on the benzene ring are electron-withdrawing and act as deactivating meta-directors in electrophilic aromatic substitution reactions. This deactivation occurs because the carboxyl groups reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

  • Isophthalic Acid (Benzene-1,3-dicarboxylic acid): Both carboxylic acid groups are in a meta-position relative to each other. They cooperatively direct the incoming electrophile to the C-5 position, which is meta to both groups. This leads to the formation of 5-sulfoisophthalic acid.[3]

  • Phthalic Acid (Benzene-1,2-dicarboxylic acid) and Phthalic Anhydride (B1165640): The two adjacent carboxylic acid groups (or the anhydride group) are strongly deactivating. The sulfonation of phthalic anhydride preferentially occurs at the 4-position.[4]

  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid): The two carboxylic acid groups are in a para-position. Both groups deactivate all positions on the ring and direct incoming electrophiles to the positions meta to them (which are the same two positions). This strong deactivation makes the sulfonation of terephthalic acid particularly challenging, often requiring a catalyst and harsh reaction conditions.[5]

Quantitative Data on Sulfonation Reactions

The following tables summarize the quantitative data found in the literature for the sulfonation of isophthalic acid, terephthalic acid, and phthalic anhydride.

Aromatic Dicarboxylic AcidSulfonating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
Isophthalic Acid30% OleumNone190-2206Not specified[3]
Isophthalic Acid30% OleumNone186-1967Not specified[6]
Isophthalic AcidSulfur TrioxideNone150-2208-2095-98[7]
Terephthalic Acid60% Fuming Sulfuric AcidFerrous Chloride (FeCl₂)Not specifiedNot specified97.2 (production rate)[8]
Terephthalic AcidFuming Sulfuric Acid (27% SO₃)Mercury (II) Sulfate150-155581.3[5]
Phthalic AnhydrideGaseous Sulfur TrioxideNone1402.5Not specified[4]

Experimental Protocols

Sulfonation of Isophthalic Acid

This protocol is adapted from a patented procedure for the synthesis of 5-sulfoisophthalic acid.[6]

Materials:

  • Isophthalic acid

  • 30% Fuming sulfuric acid (Oleum)

  • Deionized water

  • 30% Sodium hydroxide (B78521) solution

Procedure:

  • To an electric heating reaction kettle, add 800 kg of 30% oleum.

  • While stirring, slowly add 332 kg of isophthalic acid.

  • Heat the mixture to 186-196 °C and maintain this temperature for 7 hours.

  • Cool the reaction mixture to below 100 °C.

  • In a separate hydrolysis reaction pot with stirring, add 400 kg of water.

  • Slowly add the cooled sulfonation mixture to the water, ensuring the temperature does not exceed 59 °C.

  • After stirring for 20 minutes, cool the mixture to 20-25 °C.

  • Centrifuge the mixture to obtain the crude isophthalic acid-5-sulfonic acid.

  • The crude product can be neutralized with a 30% sodium hydroxide solution to a pH of 8-10 and then centrifuged to obtain isophthalic acid-5-sodium sulfonate.

Sulfonation of Terephthalic Acid with a Metal Chloride Catalyst

This protocol is based on a patented method for the production of sulfoterephthalic acid.[8]

Materials:

  • Terephthalic acid

  • 60% Fuming sulfuric acid

  • Ferrous chloride (FeCl₂)

Procedure:

  • In a 1-liter 4-necked flask, add 166.0 g (1.0 mol) of terephthalic acid and 1.6 g of ferrous chloride.

  • While stirring, add 533.0 g (4.0 mol) of 60% fuming sulfuric acid over 1 hour.

  • Heat the reaction mixture and maintain it at a temperature that sustains the reaction for a sufficient duration to achieve a high yield. The patent suggests temperatures between 150 to 200 °C are preferable.

  • After the reaction is complete, cool the mixture to approximately 60 °C.

  • The product, sulfoterephthalic acid, can be quantified by high-performance liquid chromatography (HPLC).

Sulfonation of Phthalic Anhydride

This protocol is derived from a research article describing the sulfonation of phthalic anhydride.[4]

Materials:

  • Phthalic anhydride

  • Fuming sulfuric acid

Procedure:

  • Add 10.01 g (67.6 mmol) of phthalic anhydride to a three-necked round-bottom flask and heat it to 140 °C to melt the anhydride.

  • In a separate flask, gently heat fuming sulfuric acid to release gaseous sulfur trioxide (SO₃).

  • Introduce the gaseous SO₃ into the flask containing the molten phthalic anhydride through a glass tube.

  • Maintain the reaction at 140 °C for 2.5 hours.

  • After the reaction, the mixture can be purified by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Sulfonation_Mechanism A Aromatic Dicarboxylic Acid D Electrophilic Attack A->D B Sulfonating Agent (e.g., SO₃, H₂SO₄) C Electrophile Generation (⁺SO₃H) B->C C->D E Sigma Complex (Arenium Ion) D->E Rate-determining step F Deprotonation E->F H Re-aromatization E->H Restoration of Aromaticity G Sulfonated Aromatic Dicarboxylic Acid F->G

Caption: General mechanism of electrophilic aromatic sulfonation.

Directing_Effects cluster_isophthalic Isophthalic Acid cluster_terephthalic Terephthalic Acid cluster_phthalic Phthalic Anhydride I Isophthalic Acid (1,3-dicarboxylic acid) I_COOH1 -COOH (meta-director) I->I_COOH1 I_COOH2 -COOH (meta-director) I->I_COOH2 I_product 5-Sulfoisophthalic Acid I_COOH1->I_product Directs to C5 I_COOH2->I_product Directs to C5 T Terephthalic Acid (1,4-dicarboxylic acid) T_COOH1 -COOH (meta-director) T->T_COOH1 T_COOH2 -COOH (meta-director) T->T_COOH2 T_product 2-Sulfoterephthalic Acid T_COOH1->T_product Directs to C2/C6 T_COOH2->T_product Directs to C2/C6 P Phthalic Anhydride P_anhydride Anhydride group (meta-director) P->P_anhydride P_product 4-Sulfophthalic Anhydride P_anhydride->P_product Directs to C4

Caption: Directing effects of carboxyl groups in sulfonation.

Experimental_Workflow_Isophthalic start Start step1 Charge Oleum to Reactor start->step1 step2 Add Isophthalic Acid step1->step2 step3 Heat to 186-196 °C (7 hours) step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Hydrolysis (add to water) step4->step5 step6 Cool to 20-25 °C step5->step6 step7 Centrifuge step6->step7 step8 Crude 5-Sulfoisophthalic Acid step7->step8 end End Product step8->end

Caption: Experimental workflow for isophthalic acid sulfonation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing 2-sulfoterephthalic acid as a functionalized organic linker. The incorporation of the sulfonic acid group imparts unique properties to the resulting MOFs, such as Brønsted acidity, which is highly desirable for applications in catalysis and as proton conductors. This document outlines detailed experimental protocols for the synthesis of specific MOFs, presents key quantitative data in a structured format, and includes workflow diagrams to visualize the synthesis processes.

Introduction to this compound in MOF Synthesis

This compound is a derivative of terephthalic acid featuring a sulfonic acid group (-SO₃H) attached to the benzene (B151609) ring. This functional group can act as a Brønsted acid site within the MOF structure, making these materials attractive for a range of applications, including heterogeneous catalysis and proton conductivity. The direct synthesis of MOFs using this compound can sometimes be challenging due to the strong coordination of the sulfonate group, which can lead to the formation of amorphous materials.[1] However, specific synthetic strategies, such as modulated hydrothermal methods and mixed-linker approaches, have been successfully employed to yield crystalline, porous frameworks.[1][2]

Key Applications

MOFs synthesized with this compound are particularly promising for:

  • Heterogeneous Catalysis: The sulfonic acid groups provide strong Brønsted acid sites, making these MOFs effective catalysts for various organic transformations, such as Friedel-Crafts acylation.[2][3]

  • Proton Conduction: The presence of acidic protons on the sulfonate groups can facilitate proton transport, a key property for applications in proton exchange membranes for fuel cells.

  • Adsorption and Separation: The functionalized pores can exhibit selective adsorption of molecules, which is beneficial for purification and separation processes.[4]

  • Drug Delivery: While not extensively explored for this specific linker, the functionalized pores of MOFs, in general, are investigated for their potential in controlled drug release.

Featured Metal-Organic Frameworks

This document focuses on the synthesis of three notable MOFs utilizing a this compound linker:

  • UiO-66(Zr)-SO₃H: A zirconium-based MOF known for its high stability. The synthesis often employs a mixed-linker approach with terephthalic acid to achieve good crystallinity.[2]

  • NUS-6(Zr/Hf): A hierarchically porous zirconium or hafnium-based MOF synthesized via a modulated hydrothermal method, which overcomes the challenge of framework collapse often seen in direct synthesis.[1]

  • MIL-101(Cr)-SO₃H: A chromium-based MOF with large pores, which can be directly synthesized using monosodium this compound.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the featured MOFs.

MOF NameMetal IonLinker(s)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
UiO-66(Zr)-SO₃H Zr⁴⁺Terephthalic acid & Monosodium this compoundMicrowave-assistedVaries with linker ratioVaries with linker ratio[2]
NUS-6(Zr/Hf) Zr⁴⁺ / Hf⁴⁺Monosodium this compoundModulated HydrothermalNot specifiedNot specified[1]
MIL-101(Cr)-SO₃H Cr³⁺Monosodium this compoundHydrothermalHighHigh[3]
MOF NameKey PropertyApplicationSynthesis YieldRef.
UiO-66(Zr)-SO₃H Brønsted AcidityFriedel-Crafts AcylationUp to ~90% (with linker ratio up to 60/40 H₂BDC-SO₃Na/H₂BDC)[2]
NUS-6(Zr/Hf) Hierarchical PorosityCatalysisNot specified[1]
MIL-101(Cr)-SO₃H High Density of Brønsted Acid SitesBiomass ProcessingNot specified[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of UiO-66(Zr)-SO₃H (Mixed-Linker Approach)

This protocol describes the synthesis of UiO-66(Zr)-SO₃H using a mixture of terephthalic acid (H₂BDC) and monosodium this compound (H₂BDC-SO₃Na).[2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • Monosodium this compound (H₂BDC-SO₃Na)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis reactor

Procedure:

  • Precursor Solution Preparation:

    • Prepare a series of solutions with varying molar ratios of H₂BDC to H₂BDC-SO₃Na in DMF. For example, a 40/60 molar ratio of H₂BDC/H₂BDC-SO₃Na has been shown to be effective.[2]

    • In a separate vessel, dissolve ZrCl₄ in DMF.

  • Microwave Reaction:

    • Combine the linker solution and the metal salt solution in a Teflon-lined microwave reactor vessel.

    • Seal the vessel and place it in the microwave synthesizer.

    • Set the reaction temperature and time. Typical conditions can be around 120-150°C for 30-60 minutes.

  • Product Isolation and Activation:

    • After the reaction, allow the vessel to cool to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF to remove unreacted precursors.

    • Perform a solvent exchange with a volatile solvent like ethanol (B145695) or methanol.

    • Activate the MOF by heating under vacuum at an elevated temperature (e.g., 120-150°C) to remove the solvent from the pores.

Protocol 2: Modulated Hydrothermal Synthesis of NUS-6(Zr)

This protocol is adapted from the modulated hydrothermal (MHT) method used to synthesize hierarchically porous MOFs, which can prevent the collapse of the framework.[1]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Monosodium this compound

  • Formic acid (modulator)

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Dissolve ZrOCl₂·8H₂O in a mixture of deionized water and formic acid. The formic acid acts as a modulator to control the crystallization process.

    • In a separate container, dissolve monosodium this compound in deionized water.

  • Hydrothermal Reaction:

    • Combine the two solutions in a Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at a temperature typically between 100°C and 150°C for 24 to 48 hours.

  • Product Isolation and Activation:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the product with deionized water and then with a solvent like ethanol.

    • Dry the product under vacuum at an elevated temperature to activate the material.

Protocol 3: Direct Hydrothermal Synthesis of MIL-101(Cr)-SO₃H

This protocol outlines the direct synthesis of MIL-101(Cr)-SO₃H.[3][4]

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) or another Cr³⁺ salt

  • Monosodium this compound

  • Deionized water

  • (Optional) Hydrofluoric acid (HF) as a mineralizer

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the chromium salt and monosodium this compound in deionized water in a Teflon-lined autoclave.

    • A small amount of HF is sometimes added to facilitate the crystallization of the MIL family of MOFs.

  • Hydrothermal Reaction:

    • Seal the autoclave and heat it in an oven at a temperature around 220°C for 8 to 24 hours.

  • Product Purification and Activation:

    • After cooling, the green powder product is collected by filtration.

    • The product is then purified by washing with hot deionized water and hot ethanol to remove any unreacted linker.

    • The final product is dried under vacuum.

Visualizations

MOF_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis cluster_workup Product Work-up Metal_Salt Metal Salt (e.g., ZrCl₄, Cr(NO₃)₃) Reaction Reaction Vessel (Autoclave/Microwave) Metal_Salt->Reaction Linker This compound (or monosodium salt) Linker->Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Reaction Modulator Modulator (Optional) (e.g., Formic Acid) Modulator->Reaction Washing Washing & Solvent Exchange Reaction->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

General workflow for the synthesis of MOFs using this compound.

Logical_Relationships cluster_params Synthesis Parameters cluster_props Resulting MOF Properties Linker_Ratio Linker Ratio (H₂BDC / H₂BDC-SO₃Na) Crystallinity Crystallinity Linker_Ratio->Crystallinity Acidity Brønsted Acidity Linker_Ratio->Acidity Yield Synthesis Yield Linker_Ratio->Yield Modulator_Conc Modulator Concentration Modulator_Conc->Crystallinity Temp_Time Temperature & Time Temp_Time->Crystallinity Synthesis_Method Synthesis Method (Hydrothermal, Microwave) Synthesis_Method->Crystallinity Synthesis_Method->Yield Porosity Porosity (Surface Area, Pore Volume) Crystallinity->Porosity

Logical relationships between synthesis parameters and MOF properties.

References

Application Notes and Protocols: Synthesis and Application of MIL-101(Cr)-SO3H for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the metal-organic framework (MOF) MIL-101(Cr)-SO3H using 2-sulfoterephthalic acid. It also covers its characterization and potential applications in drug delivery, tailored for professionals in the pharmaceutical and materials science fields.

Introduction

MIL-101(Cr)-SO3H is a functionalized chromium-based metal-organic framework renowned for its high surface area, large pore volume, and the presence of Brønsted acidic sulfonic acid groups.[1][2] These properties make it an attractive candidate for various applications, including catalysis and, notably, as a carrier for drug delivery systems.[3][4][5] The sulfonic acid groups can enhance the loading of certain drug molecules and modulate their release profiles. This document outlines the synthesis of MIL-101(Cr)-SO3H via a direct, one-pot hydrothermal method using this compound as the organic linker.

Synthesis of MIL-101(Cr)-SO3H

The synthesis of MIL-101(Cr)-SO3H is typically achieved through a hydrothermal reaction involving a chromium salt and this compound (or its monosodium salt). The use of modulators such as hydrofluoric acid (HF), acetic acid, or nitric acid can significantly influence the material's properties, including yield, surface area, and pore volume.[6][7] While HF has been conventionally used, safer alternatives like acetic acid and nitric acid have been explored to mitigate handling risks.[6][7]

Experimental Protocol: Hydrothermal Synthesis

This protocol is adapted from established literature procedures for the synthesis of MIL-101(Cr)-SO3H.[6][7]

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Monosodium 2-sulfoterephthalate

  • Deionized water

  • Modulator (e.g., Acetic Acid)

  • Ethanol (B145695) (for washing)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve 2.0 g (5 mmol) of chromium(III) nitrate nonahydrate and 2.7 g (10 mmol) of monosodium 2-sulfoterephthalate in 30 mL of deionized water.

  • Add the desired amount of modulator. For instance, when using acetic acid, the amount can be varied to optimize the textural properties of the final product.

  • Sonicate the mixture to ensure all solids are fully dissolved.

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 190°C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the green solid product by centrifugation or filtration.

  • Wash the product thoroughly with hot deionized water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the final product in a vacuum oven at 120°C for 12 hours.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for MIL-101(Cr)-SO3H cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Purification and Drying Cr(NO3)3_9H2O Chromium Nitrate Nonahydrate Mixing Mixing and Sonication Cr(NO3)3_9H2O->Mixing Sulfoterephthalic_Acid Monosodium This compound Sulfoterephthalic_Acid->Mixing Deionized_Water Deionized Water Deionized_Water->Mixing Modulator Modulator (e.g., Acetic Acid) Modulator->Mixing Hydrothermal_Reaction Hydrothermal Reaction (190°C, 24h) Mixing->Hydrothermal_Reaction Cooling Cooling to Room Temperature Hydrothermal_Reaction->Cooling Collection Solid Collection (Centrifugation/Filtration) Cooling->Collection Washing Washing with Water and Ethanol Collection->Washing Drying Vacuum Drying (120°C, 12h) Washing->Drying Final_Product MIL-101(Cr)-SO3H (Green Powder) Drying->Final_Product

Caption: Hydrothermal synthesis workflow for MIL-101(Cr)-SO3H.

Characterization of MIL-101(Cr)-SO3H

Proper characterization is crucial to ensure the successful synthesis of the desired material with the required properties.

Characterization Protocols
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the material, confirming the incorporation of the sulfonate group.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S, Cr) of the synthesized material.

Characterization Workflow Diagram

Characterization_Workflow Characterization Workflow for MIL-101(Cr)-SO3H cluster_techniques Characterization Techniques cluster_properties Analyzed Properties Synthesized_MOF Synthesized MIL-101(Cr)-SO3H PXRD PXRD Synthesized_MOF->PXRD FTIR FTIR Synthesized_MOF->FTIR TGA TGA Synthesized_MOF->TGA N2_Adsorption N2 Adsorption Synthesized_MOF->N2_Adsorption Elemental_Analysis Elemental Analysis Synthesized_MOF->Elemental_Analysis Crystallinity Crystalline Structure & Phase Purity PXRD->Crystallinity Functional_Groups Functional Groups (e.g., -SO3H) FTIR->Functional_Groups Thermal_Stability Thermal Stability TGA->Thermal_Stability Textural_Properties BET Surface Area, Pore Volume & Size N2_Adsorption->Textural_Properties Elemental_Composition Elemental Composition Elemental_Analysis->Elemental_Composition

Caption: Characterization workflow for synthesized MIL-101(Cr)-SO3H.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of MIL-101(Cr)-SO3H synthesized with different modulators.

Table 1: Effect of Modulator on Synthesis Yield and Textural Properties

ModulatorYield (%)BET Surface Area (m²/g)Total Pore Volume (cm³/g)
None32.613420.69
Acetic Acid29.613740.72
Nitric Acid25.215540.81
Hydrofluoric Acid2.218620.87
Data sourced from a study on hydrofluoric acid-free synthesis routes.[6][7]

Table 2: Elemental Composition of MIL-101(Cr)-SO3H

ElementTheoretical (wt.%)Experimental (wt.%)
Cr16.3Varies with synthesis
C30.1Varies with synthesis
H1.8Varies with synthesis
S10.0Varies with synthesis
O41.8Varies with synthesis
Theoretical values are calculated based on the chemical formula {Cr₃(H₂O)₃O[(O₂C)–C₆H₃(SO₃H)–(CO₂)]₂[(O₂C)–C₆H₃(SO₃)–(CO₂)]}·nH₂O.

Application in Drug Delivery

MIL-101(Cr) and its functionalized derivatives have shown significant promise as drug delivery vehicles due to their high drug loading capacity and potential for controlled release.[3][4][5] The sulfonic acid groups in MIL-101(Cr)-SO3H can interact with drug molecules, potentially enhancing loading and influencing release kinetics.

Experimental Protocol: Drug Loading and Release

Drug Loading:

  • Activate the synthesized MIL-101(Cr)-SO3H by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a solution of the desired drug in a suitable solvent.

  • Immerse a known amount of activated MIL-101(Cr)-SO3H in the drug solution.

  • Stir the suspension for a specified period (e.g., 24-48 hours) at a constant temperature to allow for drug encapsulation.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC.

Drug Release:

  • Disperse a known amount of the drug-loaded MIL-101(Cr)-SO3H in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Maintain the suspension at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the cumulative drug release as a function of time.

Drug Loading and Release Process Diagram

Drug_Delivery_Process Drug Loading and Release Process using MIL-101(Cr)-SO3H cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MIL-101(Cr)-SO3H Loading_Process Immersion & Stirring Activated_MOF->Loading_Process Drug_Solution Drug Solution Drug_Solution->Loading_Process Separation Centrifugation & Washing Loading_Process->Separation Drug_Loaded_MOF Drug-Loaded MIL-101(Cr)-SO3H Separation->Drug_Loaded_MOF Release_Process Dispersion & Incubation (37°C) Drug_Loaded_MOF->Release_Process Release_Medium Release Medium (e.g., PBS) Release_Medium->Release_Process Sampling Aliquot Collection (Time-dependent) Release_Process->Sampling Analysis Drug Concentration Analysis (UV-Vis/HPLC) Sampling->Analysis Released_Drug Released Drug in Medium Analysis->Released_Drug

Caption: General workflow for drug loading and release studies.

Biocompatibility and Cytotoxicity

For any material to be used in drug delivery, its biocompatibility is of utmost importance. While some MOFs, particularly those based on iron or zirconium, have shown good biocompatibility, chromium-based MOFs require careful evaluation.[8] It is essential to perform in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines to assess the safety of MIL-101(Cr)-SO3H before considering any in vivo applications.[9]

Conclusion

The direct synthesis of MIL-101(Cr)-SO3H using this compound offers a straightforward route to a highly porous and functionalized MOF. The choice of modulator during synthesis can be tailored to optimize the material's properties for specific applications. Its potential as a drug delivery carrier is promising, but thorough characterization and rigorous biocompatibility testing are essential for its successful translation into pharmaceutical applications. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to explore the potential of MIL-101(Cr)-SO3H in their work.

References

Application Notes and Protocols for 2-Sulfoterephthalic Acid in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-sulfoterephthalic acid (H₂stp) as a versatile organic linker for the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). The unique trifunctional nature of this ligand, possessing two carboxylate groups and one sulfonate group, allows for the construction of robust frameworks with diverse topologies and interesting physical properties. The protocols outlined below are based on established hydrothermal synthesis techniques and provide a foundation for exploring the potential applications of these materials in areas such as magnetics and fluorescence.

Introduction to this compound as a Linker

This compound is an aromatic tricarboxylic acid derivative that serves as an excellent building block for coordination polymers. The presence of both carboxylate and sulfonate moieties provides multiple coordination sites for metal ions, facilitating the formation of one-, two-, and three-dimensional networks. The sulfonate group, in particular, can influence the resulting framework's dimensionality, stability, and properties, making it a target for the design of functional materials.

Potential Applications

Coordination polymers based on this compound have shown promise in the following areas:

  • Molecular Magnetism: The arrangement of metal ions directed by the 2-sulfoterephthalate linker can lead to interesting magnetic behaviors. For instance, a cobalt-based framework has been shown to exhibit magnetic ordering with spin canting at low temperatures, while a manganese-based analogue displays weak antiferromagnetic coupling between metal centers.[1]

  • Fluorescence: Zinc and cadmium-based coordination polymers incorporating 2-sulfoterephthalate can exhibit fluorescence, which is often attributed to π-π* transitions within the organic ligand.[1] This property opens up possibilities for their use in sensing and optoelectronic applications.

Experimental Protocols

The following protocols describe the hydrothermal synthesis and characterization of coordination polymers using this compound.

3.1. Protocol for Hydrothermal Synthesis of Metal-2-Sulfoterephthalate Frameworks

This protocol is a general procedure adapted from the synthesis of 3D coordination polymers.[1]

Materials:

  • This compound (stp)

  • Metal salt (e.g., CoCl₂·6H₂O, MnCl₂·4H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • Deionized water

  • Optional: Ancillary ligands (e.g., 4,4'-bipyridine, 1,3-di(4-pyridyl)propane)

  • 25 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass beaker, dissolve the metal salt (0.2 mmol) in 10 mL of deionized water.

  • In a separate beaker, dissolve this compound (0.2 mmol) in 10 mL of deionized water. The pH of the solution may be adjusted with a suitable base to facilitate dissolution and deprotonation.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • If using an ancillary ligand, add it to the reaction mixture at this stage.

  • Transfer the resulting solution or suspension to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 160-180 °C) for a period of 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with deionized water and ethanol, and air-dry.

3.2. Characterization Methods

The synthesized coordination polymers should be characterized using standard solid-state techniques:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the coordination polymer.[1]

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate and sulfonate groups to the metal centers.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[1]

  • Elemental Analysis: To confirm the empirical formula of the synthesized compound.[1]

Data Presentation

The following table summarizes the magnetic properties of two coordination polymers synthesized using this compound.[1]

CompoundMetal IonMagnetic PropertyParameters
[Co₂(μ₃-OH)(stp)(H₂O)]Co(II)Magnetic ordering with spin cantingOrdering temperature < 4.9 K
[Mn₂(μ₃-OH)(stp)(H₂O)]Mn(II)Weak antiferromagnetic couplingg = 2.02, Jwb = -2.88 cm⁻¹, Jbb = -0.37 cm⁻¹

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_product Product Isolation & Characterization metal_salt Metal Salt Solution mixing Mixing metal_salt->mixing ligand This compound Solution ligand->mixing autoclave Transfer to Autoclave mixing->autoclave heating Heating (160-180°C, 72h) autoclave->heating cooling Slow Cooling heating->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying characterization Characterization (XRD, IR, TGA) drying->characterization

Hydrothermal synthesis workflow for metal-2-sulfoterephthalate polymers.

logical_relationship cluster_components Components cluster_assembly Self-Assembly cluster_product Resulting Structure metal_ion Metal Ion (M) coordination Coordination Bonds metal_ion->coordination linker 2-Sulfoterephthalate (stp) linker->coordination cp Coordination Polymer [M-stp Framework] coordination->cp

Formation of a coordination polymer from metal ions and linkers.

Conclusion

This compound is a promising linker for the design and synthesis of novel coordination polymers with interesting magnetic and optical properties. The protocols and data presented here provide a starting point for researchers to explore the potential of these materials in various fields, including materials science and potentially as platforms for further functionalization in drug development research. The versatility of the hydrothermal synthesis method allows for the incorporation of various metal ions and ancillary ligands, paving the way for a wide range of new framework structures with tailored properties.

References

Application Notes and Protocols: Sulfonated Terephthalic Acid and its Analogs in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sulfonated terephthalic acid and related sulfonic acid catalysts in various chemical transformations. The following sections detail the synthesis of these catalysts, their application in hydrolysis and esterification reactions, and provide specific experimental protocols.

Synthesis of Sulfonated Terephthalic Acid

The direct sulfonation of terephthalic acid provides a route to obtaining sulfoterephthalic acid, a molecule with potential applications in catalysis and as a monomer for specialty polymers.

A general method for the synthesis of sulfoterephthalic acid involves the reaction of terephthalic acid or its esters with a sulfonating agent in the presence of a metal chloride catalyst.[1]

Experimental Protocol: Synthesis of Sulfoterephthalic Acid

Materials:

  • Terephthalic acid or dimethyl terephthalate (B1205515)

  • Fuming sulfuric acid or sulfur trioxide (sulfonating agent)

  • Metal chloride catalyst (e.g., iron chloride, copper chloride, titanium chloride, antimony chloride, zinc chloride, or nickel chloride)[1]

  • Solvent (optional)

Procedure: [1]

  • In a suitable reaction vessel, combine terephthalic acid or its ester with the metal chloride catalyst. The amount of catalyst can range from 0.1% to 100% by weight based on the starting material.

  • Slowly add the sulfonating agent to the mixture with stirring. The molar ratio of sulfonating agent to terephthalic acid is typically between 2:1 and 5:1.

  • Heat the reaction mixture to a temperature between 100°C and 250°C.

  • Maintain the reaction at this temperature for a specified time to allow for the sulfonation to proceed.

  • After the reaction is complete, cool the mixture.

  • The resulting sulfoterephthalic acid can be isolated and purified using appropriate techniques, which may include crystallization or chromatography.

Safety Precautions: Fuming sulfuric acid and sulfur trioxide are highly corrosive and reactive. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Catalysis

While direct catalytic applications of neat sulfonated terephthalic acid are not widely reported, its derivatives and analogous aryl sulfonic acids are effective catalysts in several important reactions.

Hydrolysis of Polyethylene (B3416737) Terephthalate (PET)

Aryl sulfonic acids are highly effective catalysts for the hydrolysis of PET, a crucial process for chemical recycling to recover terephthalic acid (TPA). The hydrophobic nature of the aryl group in these catalysts is thought to enhance their interaction with the PET surface, leading to higher reaction rates compared to mineral acids like sulfuric acid.[2][3]

Table 1: Comparison of Aryl Sulfonic Acid Catalysts for PET Hydrolysis [4]

CatalystConcentration (M)Temperature (°C)Time for >90% TPA Yield (h)
p-Toluenesulfonic acid (PTSA)41503
2-Naphthalenesulfonic acid (2-NSA)41503
1,5-Naphthalenedisulfonic acid (1,5-NDSA)41508
Sulfuric Acid (H₂SO₄)415018
Experimental Protocol: PET Hydrolysis using Aryl Sulfonic Acid Catalysts[4]

Materials:

  • Post-consumer PET flakes

  • Aryl sulfonic acid catalyst (e.g., p-toluenesulfonic acid)

  • Deionized water

  • Pressure reactor with magnetic stirring

Procedure: [4]

  • Prepare a 4 M aqueous solution of the chosen aryl sulfonic acid catalyst.

  • Place a known weight of PET flakes (e.g., 0.2 g) into the pressure reactor.

  • Add a specific volume of the catalyst solution (e.g., 10 mL) to the reactor.

  • Seal the reactor and place it in a preheated oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to 150°C with continuous stirring.

  • Maintain the reaction for the desired time (e.g., 3 hours for PTSA).

  • After the reaction, cool the reactor to room temperature.

  • Collect the solid product, which is primarily terephthalic acid, by filtration.

  • Wash the product with deionized water to remove any residual catalyst and byproducts.

  • Dry the purified terephthalic acid in an oven.

PET_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation PET PET Flakes Reactor Pressure Reactor PET->Reactor Catalyst_Sol Aryl Sulfonic Acid Solution Catalyst_Sol->Reactor Heating Heating (150°C) & Stirring Reactor->Heating Sealing Cooling Cooling Heating->Cooling Reaction Time Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying TPA Pure Terephthalic Acid (TPA) Drying->TPA

Esterification of Fatty Acids

Sulfonic acid-functionalized catalysts are widely used in the esterification of fatty acids to produce biodiesel and other valuable esters. These solid acid catalysts offer advantages over traditional liquid acids, such as sulfuric acid, including easier separation, reusability, and reduced corrosion.

Table 2: Performance of a Sulfonated Carbon-Based Catalyst in Oleic Acid Esterification [5]

ParameterValue
CatalystSulfonated Incomplete Carbonized Vermicelli
ReactantsOleic Acid and Methanol (B129727)
Oleic Acid:Methanol Ratio1:25
Reaction Temperature80°C
Reaction Time60 min
Catalyst Dosage9 wt%
Oleic Acid Conversion96.4%
Experimental Protocol: Esterification of Oleic Acid[6][7]

Materials:

  • Oleic acid

  • Methanol

  • Sulfonic acid-functionalized solid catalyst

  • Dihexylether (internal standard for GC analysis, optional)

  • Reaction vessel with reflux condenser and magnetic stirring

Procedure:

  • To a reaction vessel, add oleic acid (e.g., 10 mmol) and methanol (e.g., 12.5 mL, providing a significant molar excess).

  • Add the solid sulfonic acid catalyst (e.g., 50 mg).

  • If using an internal standard for quantitative analysis, add a known amount (e.g., 0.59 mL of dihexylether).

  • Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring under reflux.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or titration.

  • Upon completion, cool the reaction mixture.

  • Separate the solid catalyst by filtration or centrifugation.

  • The catalyst can be washed with a solvent like methanol, dried, and reused.

  • The liquid product mixture can be purified by distillation to remove excess methanol and isolate the fatty acid methyl ester.

Esterification_Cycle cluster_reactants Reactants cluster_products Products & Separation Fatty_Acid Fatty Acid Reaction Esterification Reaction (Heating & Stirring) Fatty_Acid->Reaction Alcohol Alcohol Alcohol->Reaction Catalyst Sulfonic Acid Catalyst Catalyst->Reaction Separation Filtration / Centrifugation Reaction->Separation Product Mixture Ester Fatty Acid Ester (e.g., Biodiesel) Water Water Separation->Ester Separation->Water Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst Recycled_Catalyst->Reaction Reuse

Signaling Pathways and Logical Relationships

The catalytic activity of sulfonic acids in these reactions is attributed to the Brønsted acidity of the sulfonic acid group (-SO₃H). The proton (H⁺) from the sulfonic acid protonates the carbonyl oxygen of the ester (in hydrolysis) or the carboxylic acid (in esterification), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or alcohol, respectively.

Catalytic_Mechanism cluster_catalyst Catalyst cluster_reaction_steps Reaction Mechanism Sulfonic_Acid R-SO₃H Protonation Protonation of Carbonyl Oxygen Sulfonic_Acid->Protonation Provides H⁺ Nucleophilic_Attack Nucleophilic Attack (by Water or Alcohol) Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Leaving Group Proton_Transfer->Elimination Deprotonation Deprotonation to Regenerate Catalyst Elimination->Deprotonation Deprotonation->Sulfonic_Acid Catalyst Regeneration Product Product Formation Deprotonation->Product

References

Application Notes and Protocols: 2-Sulfoterephthalic Acid in the Synthesis of Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of ion-exchange resins utilizing 2-sulfoterephthalic acid as a key monomer. The resulting sulfonated polyester (B1180765) resins are strong cation exchangers with potential applications in purification processes, catalysis, and as functional polymers in drug delivery systems.

Introduction

Ion-exchange resins are insoluble polymeric materials containing charged functional groups that can reversibly exchange ions with a surrounding solution. Resins with sulfonic acid groups (-SO₃H) are classified as strong acid cation exchangers and are effective over a wide pH range. This compound is an aromatic dicarboxylic acid containing a sulfonic acid group, making it an excellent monomer for the synthesis of thermally stable and chemically resistant ion-exchange resins through polycondensation reactions.

The incorporation of this compound into a polyester backbone results in a polymer with inherent ion-exchange properties. The density of the sulfonic acid groups, and thus the ion-exchange capacity, can be controlled by the monomer feed ratio during polymerization.

Synthesis of Ion-Exchange Resin from this compound

The synthesis of a sulfonated polyester ion-exchange resin from this compound is typically achieved through a melt polycondensation reaction with a diol, such as ethylene (B1197577) glycol. The process involves two main stages: esterification followed by polycondensation under high vacuum and temperature.

Logical Workflow for Synthesis

SynthesisWorkflow Monomers Monomers (this compound, Ethylene Glycol) Reactor Reactor Monomers->Reactor Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Reactor Esterification Esterification (Melt Phase, ~180-220°C) Reactor->Esterification Inert Atmosphere (N2) Water_Removal Water Removal (Distillation) Esterification->Water_Removal Polycondensation Polycondensation (High Vacuum, ~250-280°C) Water_Removal->Polycondensation Oligomer Formation EG_Removal Excess Ethylene Glycol Removal (Vacuum) Polycondensation->EG_Removal Resin_Product Sulfonated Polyester Ion-Exchange Resin EG_Removal->Resin_Product High Molecular Weight Polymer Purification Purification (Grinding, Washing, Drying) Resin_Product->Purification Final_Resin Purified Ion-Exchange Resin Purification->Final_Resin

Caption: Workflow for the synthesis of a sulfonated polyester ion-exchange resin.

Experimental Protocol: Synthesis of Sulfonated Polyester Resin

This protocol describes the synthesis of a cation-exchange resin by melt polycondensation of this compound and ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (molar excess)

  • Antimony trioxide (catalyst, ~300-500 ppm)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection.

  • Heating mantle with temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Cold trap.

Procedure:

  • Charging the Reactor: Charge the reactor with this compound and ethylene glycol (e.g., a 1:2 molar ratio).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge during the initial heating phase.

  • Catalyst Addition: Add the antimony trioxide catalyst to the monomer mixture.

  • Esterification:

    • Slowly heat the reactor to 180-220°C with continuous stirring.

    • Water will be produced as a byproduct of the esterification reaction and will be removed by distillation.

    • Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply vacuum to the system, gradually decreasing the pressure to below 1 Torr.

    • Excess ethylene glycol will distill off and be collected in the cold trap.

    • The viscosity of the reaction mixture will increase significantly as the polymerization proceeds. Monitor the stirrer torque as an indicator of molecular weight build-up.

    • Continue the reaction under high vacuum for 2-3 hours to achieve the desired polymer chain length.

  • Product Recovery and Purification:

    • Release the vacuum with nitrogen gas and cool the reactor to room temperature.

    • The resulting solid polymer is a sulfonated polyester ion-exchange resin.

    • Remove the polymer from the reactor. It may be a solid block that requires mechanical grinding.

    • Grind the resin into small particles.

    • Wash the resin particles extensively with deionized water to remove any unreacted monomers and oligomers.

    • Dry the purified resin in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of the Ion-Exchange Resin

The performance of the synthesized resin is evaluated through several key characterization techniques.

Experimental Workflow for Characterization

CharacterizationWorkflow Resin_Sample Purified Ion-Exchange Resin IEC_Titration Ion-Exchange Capacity (IEC) (Titration Method) Resin_Sample->IEC_Titration Water_Uptake Water Uptake (Gravimetric Method) Resin_Sample->Water_Uptake Thermal_Stability Thermal Stability (TGA) Resin_Sample->Thermal_Stability Structural_Analysis Structural Analysis (FTIR) Resin_Sample->Structural_Analysis Data_Analysis Data Analysis and Property Evaluation IEC_Titration->Data_Analysis Water_Uptake->Data_Analysis Thermal_Stability->Data_Analysis Structural_Analysis->Data_Analysis

Caption: Workflow for the characterization of the synthesized ion-exchange resin.

Experimental Protocols: Characterization

3.1. Determination of Ion-Exchange Capacity (IEC)

The IEC is a measure of the number of active functional groups per unit mass of the resin.

Materials:

Equipment:

  • Analytical balance

  • Glass column or beaker

  • Burette

  • Erlenmeyer flasks

Procedure:

  • Accurately weigh approximately 0.5 g of the dry resin (W_dry) into a beaker.

  • Add a known volume of 1 M NaCl solution (e.g., 100 mL) to the beaker containing the resin.

  • Stir the mixture for at least 4 hours (or allow it to stand overnight) to ensure complete exchange of H⁺ ions with Na⁺ ions.

  • Carefully decant the supernatant solution into a clean Erlenmeyer flask. Wash the resin with several small portions of deionized water and add the washings to the flask.

  • Add a few drops of phenolphthalein indicator to the combined solution.

  • Titrate the liberated H⁺ ions with the standardized 0.1 M NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used (V_NaOH).

  • Calculate the IEC using the following formula:

    IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry

    where:

    • V_NaOH is the volume of NaOH solution used in the titration (in L).

    • M_NaOH is the molarity of the NaOH solution (in mol/L).

    • W_dry is the dry weight of the resin (in g).

3.2. Measurement of Water Uptake

Water uptake is an important parameter that influences the swelling behavior and ion transport properties of the resin.

Materials:

  • Dried sulfonated polyester resin

  • Deionized water

Equipment:

  • Analytical balance

  • Beaker

  • Filter paper

Procedure:

  • Accurately weigh a sample of the dry resin (W_dry).

  • Immerse the resin in deionized water and allow it to equilibrate for 24 hours at room temperature.

  • Carefully remove the swollen resin from the water, gently blot the surface with filter paper to remove excess surface water, and immediately weigh the wet resin (W_wet).

  • Calculate the water uptake as a percentage:

    Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

3.3. Evaluation of Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of the resin.

Equipment:

  • Thermogravimetric analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample of the dry resin (5-10 mg) into the TGA sample pan.

  • Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset temperature of significant weight loss indicates the decomposition temperature of the resin. The weight loss around 250-350°C is typically associated with the degradation of the sulfonic acid groups.

Quantitative Data Summary

The following table summarizes the expected properties of a sulfonated polyester ion-exchange resin synthesized from this compound. These values are based on typical results for similar aromatic polyester-based ion exchangers and may vary depending on the specific synthesis conditions.

PropertyExpected Value RangeMethod of Determination
Ion-Exchange Capacity (IEC) 1.5 - 2.5 meq/gTitration
Water Uptake 20 - 40 %Gravimetric
Decomposition Temperature (Td) > 250 °C (onset of sulfonic acid group degradation)Thermogravimetric Analysis (TGA)
Appearance Light yellow to brown solid beads or powderVisual Inspection

Applications

Ion-exchange resins based on this compound are expected to have a range of applications, including:

  • Water Softening and Demineralization: Removal of divalent cations (e.g., Ca²⁺, Mg²⁺) from water.

  • Purification of Pharmaceuticals and Biologics: Separation and purification of charged molecules.

  • Catalysis: As a solid acid catalyst for various organic reactions such as esterification and hydrolysis.

  • Drug Delivery: As a carrier for ionic drugs to achieve controlled or sustained release profiles.

These detailed notes and protocols provide a solid foundation for researchers and scientists to synthesize and characterize novel ion-exchange resins based on this compound for a variety of applications in research and development.

Synthesis of Monosodium 2-Sulfoterephthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of monosodium 2-sulfoterephthalate, a key intermediate in the production of various materials, including metal-organic frameworks (MOFs) and specialty polymers. Two distinct synthesis routes are presented: the direct sulfonation of terephthalic acid and a method starting from p-xylene (B151628).

Data Summary

The following table summarizes the key quantitative data for the two synthesis methods described in this document.

ParameterMethod 1: Direct Sulfonation of Terephthalic AcidMethod 2: Synthesis from p-Xylene
Starting Material Terephthalic Acidp-Xylene
Key Reagents Fuming Sulfuric Acid, Copper Chloride, Sodium CarbonateFuming Sulfuric Acid, Sodium Hydroxide (B78521), Potassium Permanganate (B83412), Hydrochloric Acid
Reaction Temperature 180°C (Sulfonation)Boiling (Oxidation)
Reaction Time 16 hours (Sulfonation)Not explicitly stated for all steps
Reported Yield 88.0%[1]~75%[2]
Product Purity Not explicitly statedCharacterized by FT-IR, PXRD, FE-SEM, NMR, and MS spectroscopies[2]

Method 1: Direct Sulfonation of Terephthalic Acid

This method involves the direct sulfonation of commercially available terephthalic acid using fuming sulfuric acid, followed by neutralization to yield the monosodium salt. A metal chloride catalyst is utilized to facilitate the sulfonation reaction.[1]

Experimental Protocol

1. Sulfonation of Terephthalic Acid:

  • In a 1-liter four-necked flask equipped with a stirrer, add 166.0 g (1.0 mol) of terephthalic acid and 3.2 g of copper chloride.

  • With stirring, add 533.0 g (4.0 mol) of 60% fuming sulfuric acid over 1 hour.

  • Raise the temperature of the reaction mixture to 180°C and maintain for 16 hours.[1]

  • After the reaction is complete, allow the mixture to cool to approximately 60°C.

2. Formation of the Sodium Salt:

  • Prepare a solution of 1000 g of water and 53 g (0.5 mol) of anhydrous sodium carbonate.

  • Gradually pour the cooled reaction mixture into the sodium carbonate solution.

  • Cool the resulting mixture to 5°C to precipitate the sodium salt of 2-sulfoterephthalic acid.[1]

  • Separate the precipitate by filtration.

  • Wash the filtered solid with water.

  • Dry the solid to obtain the final product, monosodium 2-sulfoterephthalate. A yield of 235.8 g (0.880 mol, 88.0%) has been reported for this procedure.[1]

Experimental Workflow

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Neutralization and Isolation A Charge Terephthalic Acid and Copper Chloride B Add Fuming Sulfuric Acid A->B C Heat to 180°C for 16 hours B->C D Cool to 60°C C->D F Pour Reaction Mixture into Solution D->F E Prepare Sodium Carbonate Solution E->F G Cool to 5°C to Precipitate F->G H Filter the Precipitate G->H I Wash with Water H->I J Dry the Product I->J

Caption: Workflow for the synthesis of monosodium 2-sulfoterephthalate via direct sulfonation.

Method 2: Synthesis from p-Xylene

This alternative method utilizes readily available p-xylene as the starting material. The process involves sulfonation of p-xylene, followed by oxidation of the methyl groups to carboxylic acids, and finally, acidification to yield monosodium 2-sulfoterephthalate.[2]

Experimental Protocol

1. Sulfonation of p-Xylene and Neutralization:

  • The initial sulfonation of p-xylene is performed, followed by neutralization with sodium hydroxide to produce 2-sulfonate p-xylene monosodium salt (spX-Na).[2] The detailed conditions for this initial step are not fully described in the reference.

  • Dissolve the resulting p-xylene-2-sulfonate in approximately 100 mL of water to create a saturated solution.

  • Slowly add 8 N NaOH(aq) with stirring until a pH of ~10 is reached to form the sodium salt, spX-Na. Cooling the solution in an ice bath can improve the yield.[2]

2. Oxidation to form Potassium 2-Sulfoterephthalate Disodium Salt:

  • Dissolve ~25 g of the spX-Na powder in 350 mL of deionized water in a three-necked flask equipped with a reflux device.

  • Heat the solution to boiling.

  • Gradually add 75 g (0.44 mol) of potassium permanganate (KMnO4) to the boiling solution.

  • Continue heating until the purple color of the permanganate disappears, indicating the completion of the reaction. This results in the formation of a precipitate of manganese dioxide (MnO2) and a solution of the potassium salt of 2-sulfoterephthalate monosodium.[2]

3. Isolation of Monosodium 2-Sulfoterephthalate:

  • Remove the manganese dioxide precipitate by filtration.

  • Acidify the filtrate, which has a pH of ~12, with 12 M HCl(aq) to a pH between 0.5 and 3.0. This will precipitate the desired product, monosodium 2-sulfoterephthalate.[2]

  • Collect the precipitate by vacuum filtration.

  • A maximum yield of ~75% has been reported for this method.[2]

Experimental Workflow

G cluster_0 Step 1: Sulfonation and Neutralization cluster_1 Step 2: Oxidation cluster_2 Step 3: Isolation A Sulfonate p-Xylene B Neutralize with NaOH to pH 10 A->B C Isolate 2-sulfonate p-xylene monosodium salt (spX-Na) B->C D Dissolve spX-Na in Water C->D E Heat to Boiling D->E F Add KMnO4 E->F G Continue Heating until Decolorization F->G H Filter MnO2 G->H I Acidify Filtrate with HCl (pH 0.5-3.0) H->I J Precipitate Product I->J K Vacuum Filtration J->K

Caption: Workflow for the synthesis of monosodium 2-sulfoterephthalate starting from p-xylene.

References

Application Notes and Protocols: 2-Sulfoterephthalic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sulfoterephthalic acid is a versatile aromatic dicarboxylic acid monomer containing a sulfonic acid group. This functional group imparts unique properties to polymers, making them suitable for a range of specialized applications. The incorporation of the sulfonate moiety enhances hydrophilicity, ion-exchange capabilities, and thermal stability of the resulting polymers. These characteristics are particularly valuable in the development of ion-exchange membranes for water treatment and separation processes, as well as in the design of advanced materials for drug delivery systems.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound as a monomer, with a focus on the preparation of sulfonated polyamides.

Applications

Polymers derived from this compound are primarily utilized in applications requiring high thermal stability, ion-exchange properties, and controlled hydrophilicity.

  • Ion-Exchange Membranes: The sulfonic acid groups act as fixed charge centers, facilitating the transport of cations.[1][2] This makes these polymers excellent candidates for applications such as water softening, desalination, and the separation of ionic species. The efficiency of these membranes is determined by their ion-exchange capacity (IEC), water uptake, and thermal and mechanical stability.

  • Heavy Metal Capture: The sulfonate groups can chelate heavy metal ions, making these polymers effective sorbents for the removal of toxic metals from wastewater.

  • Drug Delivery: While less common, the hydrophilicity and potential for ionic interactions make sulfonated polymers candidates for controlled drug release matrices. The polymer can be designed to respond to changes in pH or ionic strength, triggering the release of a therapeutic agent.[3]

Experimental Protocols

This section details the synthesis of a sulfonated polyamide via polycondensation of this compound with an aromatic diamine.

Synthesis of Sulfonated Polyamide

This protocol is based on established methods for the synthesis of aromatic polyamides, adapted for the use of this compound.

Materials:

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Drying of Reagents: Dry 4,4'-oxydianiline and calcium chloride in a vacuum oven at 100°C for 24 hours prior to use. Distill N-methyl-2-pyrrolidone and pyridine over calcium hydride and store over molecular sieves.

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound monosodium salt and 4,4'-oxydianiline in a mixture of NMP and pyridine.

  • Addition of Catalyst and Condensing Agent: To the stirred solution, add calcium chloride and triphenyl phosphite.

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the sulfonated polyamide.

  • Purification: Filter the polymer and wash thoroughly with hot methanol and then with deionized water to remove unreacted monomers, catalyst, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Experimental Workflow for Sulfonated Polyamide Synthesis

G cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification Drying Drying of Monomers (this compound, ODA) and CaCl2 Dissolution Dissolve Monomers in NMP/Pyridine Drying->Dissolution Solvent_Prep Solvent Purification (NMP, Pyridine) Solvent_Prep->Dissolution Addition Add CaCl2 and Triphenyl Phosphite Dissolution->Addition Heating Heat to 100-120°C (3-5 hours) Addition->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Hot Methanol and Deionized Water Precipitation->Washing Drying_Final Dry under Vacuum at 80°C Washing->Drying_Final Product Sulfonated Polyamide Drying_Final->Product

Caption: Workflow for the synthesis of sulfonated polyamide.

Characterization and Properties

The resulting sulfonated polyamide should be characterized to determine its structure, molecular weight, and key properties.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of amide linkages and sulfonate groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Quantitative Data Summary

The properties of sulfonated polyamides can be tailored by varying the monomer ratios and polymerization conditions. Below is a summary of typical properties based on literature for analogous sulfonated aromatic polymers.

PropertyTypical Value RangeSignificance
Inherent Viscosity (dL/g) 0.5 - 1.5Indicates polymer molecular weight.
Glass Transition Temp. (Tg, °C) 200 - 300Defines the upper service temperature.
5% Weight Loss Temp. (°C) > 400Indicates thermal stability.
Ion-Exchange Capacity (meq/g) 1.0 - 2.5Determines the density of functional groups.[1]
Water Uptake (%) 20 - 80Influences membrane conductivity and dimensional stability.

Application-Specific Protocols

Ion-Exchange Membrane Preparation
  • Casting Solution Preparation: Dissolve the synthesized sulfonated polyamide in a suitable solvent (e.g., N,N-dimethylacetamide) to form a 15-20 wt% solution.

  • Film Casting: Cast the polymer solution onto a clean, flat glass plate using a doctor blade to ensure uniform thickness.

  • Solvent Evaporation: Dry the cast film in an oven at 80°C for 12 hours, followed by further drying under vacuum at 120°C for 24 hours to remove residual solvent.

  • Membrane Conditioning: Immerse the resulting membrane in deionized water for 24 hours before use to ensure full hydration.

Logical Relationship for Ion-Exchange Functionality

G Monomer 2-Sulfoterephthalic Acid Monomer Polymer Sulfonated Polyamide Monomer->Polymer Polycondensation Membrane Ion-Exchange Membrane Polymer->Membrane Film Casting Application Cation Transport Membrane->Application Enables

Caption: From monomer to ion-exchange application.

References

Application Note: Quantification of 2-Sulfoterephthalic Acid Using Reversed-Phase HPLC with Ion-Pair Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based application note and protocol for the quantification of 2-sulfoterephthalic acid is detailed below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a sulfated aromatic dicarboxylic acid. Its high polarity presents a challenge for retention and analysis using traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This application note describes a robust and sensitive ion-pair RP-HPLC method for the quantification of this compound. The use of a cationic ion-pair reagent in the mobile phase neutralizes the negative charges on the analyte, increasing its hydrophobicity and retention on a C18 stationary phase.[1][2][3] This method is suitable for the analysis of this compound in various sample matrices.

Principle

Ion-pair chromatography is employed to enhance the retention of the highly polar and ionic this compound on a non-polar stationary phase.[4] A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), is added to the mobile phase.[1][2] This reagent forms an electrically neutral ion pair with the anionic analyte, which can then be retained and separated by the reversed-phase column.[2] Detection is achieved using a UV detector, as aromatic carboxylic acids exhibit UV absorbance.

Experimental

Instrumentation and Consumables

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Tetrabutylammonium hydrogen sulfate (TBAHS).

  • Phosphoric acid.

  • This compound reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 5 mM Tetrabutylammonium Hydrogen Sulfate in Water (pH adjusted to 2.5 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Run Time 20 minutes

Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%

Detailed Experimental Protocol

1. Preparation of Reagents and Mobile Phase

  • Mobile Phase A (Aqueous Component):

    • Weigh an appropriate amount of tetrabutylammonium hydrogen sulfate to prepare a 5 mM solution in HPLC grade water.

    • Adjust the pH of the solution to 2.5 using phosphoric acid.

    • Filter the solution through a 0.45 µm filter.

  • Mobile Phase B (Organic Component):

    • Use HPLC grade acetonitrile.

  • Sample Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of sample diluent.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.[4]

  • Set up the instrument method with the chromatographic conditions detailed above.

  • Create a sequence including blank injections, standard solutions, and sample solutions.

  • Start the sequence to perform the analysis.

5. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation equilibration Column Equilibration reagent_prep->equilibration standard_prep Standard Solution Preparation injection Sample Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship analyte This compound (Anionic) ion_pair Neutral Ion Pair analyte->ion_pair forms reagent Tetrabutylammonium (Cationic Ion-Pair Reagent) reagent->ion_pair forms column C18 Stationary Phase (Hydrophobic) ion_pair->column interacts with retention Retention & Separation column->retention

Caption: Principle of ion-pair chromatography for this compound analysis.

References

Application Notes and Protocols for the Sulfonation of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sulfonation of terephthalic acid, a process of significant interest for modifying the properties of this widely used dicarboxylic acid. The introduction of a sulfonic acid group enhances water solubility and provides a reactive site for further chemical modifications, making sulfonated terephthalic acid a valuable building block in the synthesis of specialty polymers, ion-exchange resins, and as a component in drug delivery systems.

Introduction to Aromatic Sulfonation

Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (-SO₃H) group.[1][2] This reaction is a versatile method for introducing the sulfonyl group, which can significantly alter the physicochemical properties of the parent molecule.[3] The most common sulfonating agents are concentrated sulfuric acid (H₂SO₄) and fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[3][4] The active electrophile in these reactions is believed to be sulfur trioxide or its protonated form.[1]

The sulfonation of aromatic compounds is a reversible reaction.[1][3] The forward reaction (sulfonation) is favored in the presence of concentrated acid, while the reverse reaction (desulfonation) can be achieved by heating the sulfonated product in dilute aqueous acid.[1] This reversibility can be exploited in organic synthesis, for instance, by using the sulfonic acid group as a temporary protecting or directing group.

In the context of terephthalic acid, sulfonation introduces a strongly hydrophilic sulfonic acid group onto the aromatic ring, transforming the sparingly soluble terephthalic acid into a more water-soluble derivative. This modification is crucial for applications requiring aqueous processing or for the synthesis of water-dispersible polyesters.

Experimental Protocols

The following protocols are based on established methods for the sulfonation of aromatic compounds, with specific conditions adapted from literature for the sulfonation of terephthalic acid.[5]

Materials and Equipment
  • Reactants:

    • Terephthalic acid (C₆H₄(COOH)₂)

    • Fuming sulfuric acid (60% SO₃) or concentrated sulfuric acid (98%)

  • Catalyst (Optional but Recommended):

    • Metal chlorides such as ferrous chloride (FeCl₂), iron(III) chloride (FeCl₃), copper chloride (CuCl₂), or zinc chloride (ZnCl₂)[5]

  • Solvents (for workup and purification):

    • Deionized water

    • Saturated sodium chloride solution (brine)

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Condenser

    • Heating mantle with temperature controller

    • Dropping funnel

    • Ice bath

    • Buchner funnel and vacuum flask

    • Glassware for workup and purification

    • pH meter or pH paper

    • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol 1: Sulfonation of Terephthalic Acid using Fuming Sulfuric Acid

This protocol describes the direct sulfonation of terephthalic acid using fuming sulfuric acid, a potent sulfonating agent.

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add terephthalic acid (1.0 mol equivalent). If using a catalyst, add the metal chloride catalyst (e.g., 0.01 mol equivalent of ferrous chloride) at this stage.[5]

  • Addition of Sulfonating Agent: Place the flask in an ice bath to control the initial exothermic reaction. With vigorous stirring, slowly add fuming sulfuric acid (4.0 mol equivalents) via a dropping funnel over a period of approximately 1 hour.[5] Maintain the temperature of the reaction mixture below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to the desired temperature (e.g., 150 °C) using a heating mantle.[5] Maintain this temperature with continuous stirring for several hours (e.g., 5 hours).[5] The progress of the reaction can be monitored by taking small aliquots and analyzing them by HPLC.

  • Workup:

    • After the reaction is complete (as determined by HPLC analysis showing consumption of the starting material), allow the mixture to cool to approximately 60 °C.[5]

    • Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-cold deionized water with stirring. This will precipitate the sulfonated product and dilute the excess sulfuric acid.

    • Cool the resulting suspension in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove residual sulfuric acid.

    • Further wash the product with a saturated brine solution to aid in the removal of water.

    • Dry the purified sulfoterephthalic acid in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is obtained.

  • Characterization: The final product can be characterized by various analytical techniques, including:

    • HPLC: To determine the purity and yield of the product.[5]

    • FTIR Spectroscopy: To identify the characteristic absorption bands of the sulfonic acid group (S=O stretching) and carboxylic acid groups.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the sulfonated terephthalic acid. The product should be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Data Presentation

The following table summarizes the quantitative data from a representative experiment for the sulfonation of terephthalic acid as described in the literature.[5]

ParameterValue
Reactants
Terephthalic Acid166.0 g (1.0 mol)
Fuming Sulfuric Acid (60%)533.0 g (4.0 mol)
Catalyst
Ferrous Chloride (FeCl₂)1.6 g
Reaction Conditions
Reaction Temperature150 °C
Reaction Time5 hours
Results
ProductSulfoterephthalic Acid
Yield239 g (97.2%)
Analytical MethodHigh-Performance Liquid Chromatography (HPLC)

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the sulfonation of terephthalic acid.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Sulfonation Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis terephthalic_acid Terephthalic Acid reaction_flask Reaction Flask (Stirring, Heating) terephthalic_acid->reaction_flask catalyst Catalyst (e.g., FeCl2) catalyst->reaction_flask sulfonating_agent Fuming Sulfuric Acid sulfonating_agent->reaction_flask Slow Addition precipitation Precipitation (Ice Water) reaction_flask->precipitation Cooling filtration Vacuum Filtration precipitation->filtration washing Washing (Water, Brine) filtration->washing drying Drying washing->drying final_product Sulfoterephthalic Acid drying->final_product characterization Characterization (HPLC, FTIR, NMR) final_product->characterization

Caption: Experimental workflow for the sulfonation of terephthalic acid.

Reaction Mechanism: Electrophilic Aromatic Sulfonation

This diagram outlines the mechanism of electrophilic aromatic sulfonation.

sulfonation_mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation H2SO4_1 2 H₂SO₄ SO3 SO₃ + H₃O⁺ + HSO₄⁻ H2SO4_1->SO3 terephthalic_acid Terephthalic Acid sigma_complex Arenium Ion (Sigma Complex) terephthalic_acid->sigma_complex + SO₃ sulfoterephthalic_acid Sulfoterephthalic Acid sigma_complex->sulfoterephthalic_acid + HSO₄⁻ - H₂SO₄

Caption: Mechanism of electrophilic aromatic sulfonation.

References

Application Notes and Protocols: 2-Sulfoterephthalic Acid as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-sulfoterephthalic acid as a corrosion inhibitor for steel. Due to a lack of specific experimental data in the public domain for this particular compound, this document outlines a theoretical framework for its mechanism of action based on the known properties of its constituent functional groups—sulfonic acid and carboxylic acid—on aromatic rings. Detailed, generalized protocols for evaluating its efficacy using standard electrochemical and gravimetric techniques are provided, along with representative data tables and visualizations to guide future research.

Introduction to this compound as a Corrosion Inhibitor

Corrosion of steel is a significant challenge across numerous industries, leading to structural degradation, operational failures, and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. An effective inhibitor adsorbs onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

This compound, a dicarboxylic acid containing a sulfonic acid group on a benzene (B151609) ring, presents a promising profile as a corrosion inhibitor. Its molecular structure combines several features conducive to strong adsorption and film formation on steel surfaces:

  • Aromatic Ring: The π-electrons of the benzene ring can interact with the vacant d-orbitals of iron atoms on the steel surface, contributing to the stability of the adsorbed layer.

  • Carboxylic Acid Groups (-COOH): Carboxylate groups are known to chemisorb onto metal surfaces, forming coordinate bonds with iron ions.[1][2] The presence of two such groups in a terephthalic acid structure allows for strong, potentially bidentate, chelation or the formation of a polymeric film.

  • Sulfonic Acid Group (-SO₃H): The highly polar sulfonic acid group enhances the molecule's solubility in aqueous media and provides a strong center for electrostatic adsorption onto a positively charged metal surface in acidic solutions.[3][4]

These functional groups are expected to act synergistically to provide robust protection against corrosion.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound on steel is likely a mixed-type inhibition, involving both physical and chemical adsorption processes to block both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

  • Initial Adsorption: In an acidic solution, the steel surface is typically positively charged. The dissociated sulfonate group (-SO₃⁻) of the inhibitor molecule is attracted to this surface through electrostatic forces (physisorption).

  • Chemisorption and Film Formation: The carboxylic acid groups can then deprotonate and form strong coordinate bonds (chemisorption) with the iron atoms on the steel surface. The two carboxylic acid groups can bind to adjacent sites, creating a stable chelate, or link with iron ions to form a complex polymeric layer.

  • Protective Barrier: The adsorbed molecules, anchored by both the sulfonate and carboxylate groups, form a dense, hydrophobic protective film. The aromatic rings orient themselves to further shield the surface from corrosive species like water, oxygen, and chloride ions. This barrier impedes mass and charge transfer, effectively slowing down the corrosion reactions.

G cluster_solution Corrosive Solution (e.g., Acidic) cluster_surface Steel Surface (Fe) cluster_process Inhibition Process Inhibitor This compound (Anionic Form) Adsorption Step 1: Electrostatic Adsorption (-SO₃⁻ group attracts to Fe) Inhibitor->Adsorption Physisorption H+ H+ Fe_Surface Positively Charged Steel Surface (Fe) H+->Fe_Surface Attack Cl- Cl⁻ Cl-->Fe_Surface Attack Chemisorption Step 2: Chemisorption (-COO⁻ groups form coordinate bonds with Fe) Adsorption->Chemisorption Strengthens bond Barrier Step 3: Protective Film Formation (Hydrophobic barrier blocks corrosive species) Chemisorption->Barrier Creates stable layer Barrier->Fe_Surface Protects G Start Start: Select Steel & Corrosive Medium Prep Prepare Steel Samples (Cut, Polish, Clean, Weigh) Start->Prep Soln Prepare Inhibitor Solutions (Blank + Various Concentrations) Start->Soln Method Choose Evaluation Method Prep->Method Soln->Method WL Weight Loss Method Method->WL Gravimetric EC Electrochemical Methods Method->EC Electrochemical Immersion Immerse Samples (Controlled Time & Temp) WL->Immersion Cell Assemble 3-Electrode Cell EC->Cell Post_WL Clean, Dry, Re-weigh Samples Immersion->Post_WL Calc_WL Calculate Corrosion Rate & IE% Post_WL->Calc_WL OCP Stabilize at OCP Cell->OCP EIS Run EIS Scan OCP->EIS PDP Run Potentiodynamic Scan EIS->PDP Calc_EC Fit EIS Data, Extrapolate Tafel Plots Calculate Rct, icorr, & IE% PDP->Calc_EC Analysis Data Analysis & Calculation End End: Report Findings Analysis->End Calc_WL->Analysis Calc_EC->Analysis

References

Application Notes and Protocols for 2-Sulfoterephthalic Acid in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific electrochemical applications or associated experimental data for 2-sulfoterephthalic acid. The following application notes and protocols are based on the established electrochemical behavior of structurally similar sulfonated aromatic and carboxylic acid compounds. These notes are intended to provide a conceptual framework and potential research directions for investigating the electrochemical properties of this compound. All protocols are generalized and would require optimization for this specific molecule.

Introduction

This compound is an aromatic compound containing both carboxylic acid and sulfonic acid functional groups. While direct electrochemical applications are not documented, its structure suggests potential utility in several areas of electrochemistry. The sulfonic acid group can enhance aqueous solubility and act as an ion-exchange site, while the carboxylic acid groups and the aromatic ring can be electrochemically active. This document outlines potential applications and provides general experimental protocols to explore these possibilities.

Potential Application 1: Redox Flow Battery Electrolyte

Sulfonated aromatic compounds are being explored as electrolytes in aqueous redox flow batteries (RFBs) due to their tunable redox potentials and enhanced solubility. The sulfonate groups can improve the stability and performance of the battery. For instance, sulfonated benzo[c]cinnolines and anthraquinone (B42736) derivatives have shown promise in this area.[1][2][3] this compound could potentially serve as a negative or positive electrolyte, depending on its redox characteristics.

Experimental Protocol: Evaluation of this compound in a Redox Flow Battery

Objective: To determine the electrochemical properties of this compound and assess its suitability as a redox flow battery electrolyte.

Materials:

  • This compound

  • Supporting electrolyte (e.g., sulfuric acid, sodium sulfate)

  • Glassy carbon working electrode

  • Platinum counter electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Redox flow cell hardware

  • Ion-exchange membrane (e.g., Nafion®)

Procedure:

  • Electrolyte Preparation: Prepare a solution of this compound in the chosen supporting electrolyte at a desired concentration (e.g., 0.1 M - 1 M).

  • Cyclic Voltammetry (CV):

    • Assemble a three-electrode cell with the prepared electrolyte.

    • Perform CV scans over a potential range determined by the solvent window to identify the redox peaks of this compound.

    • Vary the scan rate to assess the reversibility of the redox reactions.

  • Flow Cell Testing:

    • Prepare anolyte and catholyte solutions. For initial testing, a standard catholyte (e.g., V(IV)/V(V)) can be used if this compound is being tested as an anolyte.

    • Assemble the redox flow cell with the ion-exchange membrane separating the anolyte and catholyte chambers.

    • Cycle the cell at various current densities, monitoring the charge-discharge voltage profiles, coulombic efficiency, and energy efficiency.

    • Perform long-term cycling to evaluate the stability of the this compound electrolyte.

Data Presentation:

ParameterSymbolUnitHypothetical Value
Redox PotentialV vs. ref-0.5 to +0.5
Peak SeparationΔEpmV60 - 100
Diffusion CoefficientDcm²/s10⁻⁶ - 10⁻⁵
Coulombic EfficiencyηC%> 95
Energy EfficiencyηE%> 80
Capacity Fade%/cycle< 0.1

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_cv Electrochemical Characterization cluster_flow Flow Cell Testing prep_electrolyte Prepare this compound Electrolyte Solution cv_setup Assemble Three-Electrode Cell prep_electrolyte->cv_setup flow_setup Assemble Redox Flow Cell prep_electrolyte->flow_setup cv_run Perform Cyclic Voltammetry cv_setup->cv_run cv_analyze Analyze Redox Behavior cv_run->cv_analyze flow_cycle Charge-Discharge Cycling flow_setup->flow_cycle flow_analyze Evaluate Performance Metrics flow_cycle->flow_analyze

Workflow for evaluating this compound in a redox flow battery.

Potential Application 2: Ion-Exchange Membrane Component

Sulfonated polymers are widely used as proton-exchange membranes (PEMs) in fuel cells and other electrochemical devices. The sulfonic acid groups facilitate ion transport across the membrane. This compound could potentially be incorporated into a polymer backbone to create a novel ion-exchange membrane.

Experimental Protocol: Synthesis and Characterization of a this compound-Based Polymer Membrane

Objective: To synthesize a polymer incorporating this compound and evaluate its properties as an ion-exchange membrane.

Materials:

  • This compound (or a derivative for polymerization)

  • Co-monomer(s) for polymerization

  • Polymerization initiator and solvent

  • Membrane casting equipment

  • Instrumentation for measuring ion-exchange capacity (IEC), water uptake, and proton conductivity

Procedure:

  • Polymer Synthesis:

    • Perform a polymerization reaction (e.g., condensation polymerization) with this compound and a suitable co-monomer to form a sulfonated polymer.

  • Membrane Casting:

    • Dissolve the synthesized polymer in an appropriate solvent.

    • Cast the polymer solution onto a flat surface and allow the solvent to evaporate slowly to form a thin membrane.

  • Characterization:

    • Ion-Exchange Capacity (IEC): Titrate the sulfonic acid groups in the membrane to determine the IEC (in meq/g).

    • Water Uptake: Measure the weight of the membrane before and after soaking in deionized water to determine the water uptake percentage.

    • Proton Conductivity: Use electrochemical impedance spectroscopy (EIS) to measure the through-plane proton conductivity of the hydrated membrane at various temperatures.

Data Presentation:

PropertySymbol/UnitHypothetical Value
Ion-Exchange CapacityIEC (meq/g)1.0 - 2.5
Water Uptake%20 - 100
Proton Conductivityσ (S/cm)10⁻³ - 10⁻¹
Thermal StabilityTd (°C)> 250

Diagram of Logical Relationships:

G compound This compound polymer Sulfonated Polymer compound->polymer Polymerization membrane Ion-Exchange Membrane polymer->membrane Casting iec High Ion-Exchange Capacity membrane->iec Leads to conductivity High Proton Conductivity iec->conductivity Enables application Electrochemical Device (e.g., Fuel Cell) conductivity->application Suitable for

Relationship between this compound and its potential membrane application.

Potential Application 3: Electrochemical Sensor Modifier

The functional groups of this compound could be used to modify electrode surfaces for electrochemical sensing applications. The sulfonic acid groups could preconcentrate cationic analytes through electrostatic interactions, while the aromatic ring and carboxylic acid groups could participate in redox signaling or further functionalization.

Experimental Protocol: Fabrication and Testing of a this compound-Modified Electrode

Objective: To fabricate an electrode modified with this compound and evaluate its sensing performance for a target analyte.

Materials:

  • Bare electrode (e.g., glassy carbon, gold)

  • This compound

  • Electrochemical deposition or surface modification reagents

  • Target analyte solution

  • Electrochemical workstation

Procedure:

  • Electrode Modification:

    • Modify the electrode surface with this compound. This could be achieved through various methods such as electropolymerization (if a suitable derivative is used), drop-casting, or covalent attachment.

  • Surface Characterization:

    • Characterize the modified electrode surface using techniques like scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS) to confirm successful modification.

  • Electrochemical Sensing:

    • Use an electrochemical technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) to measure the response of the modified electrode to increasing concentrations of the target analyte.

    • Evaluate the sensor's performance in terms of sensitivity, selectivity, limit of detection (LOD), and stability.

Data Presentation:

Performance MetricUnitHypothetical Value
Linear RangeµM0.1 - 100
Limit of Detection (LOD)nM10 - 100
SensitivityµA/µM0.1 - 1.0
Selectivity-High against common interferents

Diagram of Sensing Mechanism:

G cluster_electrode Modified Electrode Surface electrode Electrode modifier 2-Sulfoterephthalic Acid Layer signal Electrochemical Signal modifier->signal Generates analyte Target Analyte analyte->modifier Binding/ Interaction

Conceptual mechanism of an electrochemical sensor using this compound.

References

2-Sulfoterephthalic Acid as a Glutamate Carboxypeptidase II Inhibitor: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a well-established therapeutic target for a variety of neurological disorders and for the imaging and treatment of prostate cancer.[1][2][3] The enzyme is a zinc metallopeptidase that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[3][4] Inhibition of GCPII can modulate glutamate neurotransmission, which is implicated in the pathophysiology of conditions such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[3][5] In the context of oncology, the high expression of GCPII on the surface of prostate cancer cells is exploited for targeted imaging and therapy.[2][4]

This document addresses the topic of 2-sulfoterephthalic acid as a potential inhibitor of GCPII. Following a comprehensive review of the scientific literature, it must be stated that there is no publicly available data to support the hypothesis that this compound acts as an inhibitor of glutamate carboxypeptidase II.

Our extensive search for quantitative data (e.g., IC50, Ki), experimental protocols, or studies on signaling pathways related to this compound and GCPII inhibition did not yield any relevant results. The established and well-characterized inhibitors of GCPII belong to distinct chemical classes, which are discussed below.

Established Classes of GCPII Inhibitors

The development of potent and selective GCPII inhibitors has been an active area of research for over a decade.[4][6] Structure-activity relationship (SAR) studies have revealed that potent inhibitors typically possess a zinc-binding group and a moiety that interacts with the glutamate-binding pocket of the enzyme.[5][7] The major classes of GCPII inhibitors include:

  • Phosphorus-based inhibitors: This class includes some of the most potent GCPII inhibitors discovered to date.[4][5] The phosphonate (B1237965) or phosphinate moieties in these compounds effectively chelate the zinc ions in the active site of the enzyme.[3][5] 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a well-known example of a potent and selective phosphonate-based GCPII inhibitor.[1][5]

  • Urea-based inhibitors: These compounds have also demonstrated high affinity for GCPII.[4] Their design is often based on the structure of the natural substrate, NAAG.[8]

  • Thiol-based inhibitors: This class of inhibitors utilizes a thiol group to interact with the active site zinc ions.[4] Thioalkylbenzoic acid derivatives have been explored as potent GCPII inhibitors.[9]

  • Sulfamide-based inhibitors: More recently, glutamyl sulfamides have been investigated as a class of GCPII inhibitors with a neutral tetrahedral zinc-binding motif.[10][11]

The Concept of Bioisosterism and Sulfonic Acids

The query regarding this compound as a GCPII inhibitor may have been prompted by the principle of bioisosterism. In medicinal chemistry, a sulfonic acid is sometimes considered a potential bioisostere for a phosphate (B84403) group due to similarities in their acidic nature and tetrahedral geometry.[12][13][14] Given that the phosphate group is a key feature of many potent GCPII inhibitors, it is a chemically logical hypothesis to explore whether a sulfonic acid-containing molecule could also inhibit the enzyme.

However, despite this theoretical rationale, our literature search indicates that this strategy has not been successfully applied to develop potent GCPII inhibitors, or at least, such findings have not been published. The specific steric and electronic requirements of the GCPII active site may not accommodate a sulfonate group in the same manner as a phosphate or phosphonate.

Signaling Pathways of GCPII Inhibition

While there is no information on signaling pathways affected by this compound, the general consequences of GCPII inhibition are well-documented. By preventing the hydrolysis of NAAG, GCPII inhibitors lead to:

  • Increased levels of NAAG: NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can lead to neuroprotective effects.[3]

  • Decreased levels of glutamate: Excessive glutamate can be excitotoxic, and its reduction is a key mechanism by which GCPII inhibitors are thought to exert their neuroprotective effects.[3]

A simplified representation of this pathway is provided below.

GCPII_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Glial Cell cluster_receptor Postsynaptic Terminal NAAG NAAG GCPII GCPII NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate Glutamate GCPII->Glutamate Produces Neuroprotection Neuroprotection mGluR3->Neuroprotection Promotes Glutamate_Receptor Glutamate Receptor Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Leads to Glutamate->Glutamate_Receptor Activates GCPII_Inhibitor GCPII Inhibitor (e.g., 2-PMPA) GCPII_Inhibitor->GCPII Inhibits GCPII_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant GCPII - Substrate (e.g., NAAG) - Assay Buffer - Test Compound (Inhibitor) Serial_Dilution Perform Serial Dilution of Test Compound Reagents->Serial_Dilution Incubation Incubate GCPII with Test Compound Serial_Dilution->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Quench Stop Reaction Reaction->Quench Detection Detect Product Formation (e.g., Fluorescence, Radioactivity) Quench->Detection Data_Analysis Analyze Data to Determine IC50/Ki Detection->Data_Analysis

References

Application Notes and Protocols for Postsynthetic Modification of MOFs with 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in catalysis, gas storage, separation, and drug delivery. Their tunable nature allows for the incorporation of various functional groups to enhance their properties. Postsynthetic modification (PSM) is a powerful technique to introduce functionalities into a pre-synthesized MOF, offering a versatile approach to tailor its chemical and physical characteristics without altering the underlying framework topology.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the postsynthetic modification of a robust zirconium-based MOF, UiO-66, with 2-sulfoterephthalic acid via Solvent-Assisted Linker Exchange (SALE). The introduction of sulfonic acid groups can significantly enhance the acidity, hydrophilicity, and ion-exchange capabilities of the MOF, making it a promising candidate for applications in catalysis, proton conduction, and targeted drug delivery.

Quantitative Data Summary

The following tables summarize typical quantitative data for a parent UiO-66 MOF and its sulfonic acid-functionalized analogue. It is important to note that the exact values can vary depending on the synthesis and activation conditions, as well as the degree of functionalization achieved. The data presented for the sulfonated MOF is representative of UiO-66 functionalized with sulfonic acid groups, as specific comparative data for postsynthetic exchange with this compound is not extensively reported. Functionalization generally leads to a decrease in surface area and pore volume due to the introduction of the bulkier sulfonated linker.[5]

Table 1: Textural Properties of UiO-66 Before and After Sulfonic Acid Functionalization

PropertyParent UiO-66UiO-66-SO3H (via PSM)
BET Surface Area (m²/g) ~1100 - 1400[5][6][7]~700 - 900[8]
Pore Volume (cm³/g) ~0.5 - 0.7~0.3 - 0.5[8]
Micropore Volume (cm³/g) ~0.4 - 0.6~0.2 - 0.4
Pore Size (Å) ~6 - 8~5 - 7[9]

Table 2: Physicochemical Properties of UiO-66 Before and After Sulfonic Acid Functionalization

PropertyParent UiO-66UiO-66-SO3H (via PSM)
Thermal Stability (°C) ~500[4]~450[10]
Sulfur Content (mmol/g) 0~0.9[1]
Acid Site Density (mmol/g) Varies (Lewis acid sites)Increased (Brønsted acid sites)
Degree of Linker Exchange (%) N/ATypically 80-95% (quantified by ¹H NMR)[11]

Experimental Protocols

Synthesis of Parent UiO-66

This protocol describes a standard solvothermal synthesis of the parent UiO-66 MOF.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC, terephthalic acid)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 233 mg, 1 mmol) and H₂BDC (e.g., 246 mg, 1.5 mmol) in 15 mL of DMF.[5]

  • Add a modulating agent, such as concentrated HCl (e.g., 1 mL), to the solution. The modulator helps to control the crystallite size and reduce defects.

  • Seal the vial and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the white crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 20 mL) and then with methanol (B129727) (3 x 20 mL) to remove unreacted starting materials and solvent molecules trapped within the pores.

  • Activate the MOF by heating under vacuum at 150°C for 12 hours to obtain the porous parent UiO-66.

Postsynthetic Modification of UiO-66 with this compound via SALE

This protocol details the Solvent-Assisted Linker Exchange (SALE) procedure to introduce this compound into the UiO-66 framework.

Materials:

  • Parent UiO-66 (synthesized as described above)

  • This compound (H₂BDC-SO₃H)

  • N,N-Dimethylformamide (DMF) or Methanol

  • Ethanol (B145695)

Procedure:

  • Suspend the activated parent UiO-66 (e.g., 100 mg) in a solution of this compound in DMF or methanol. The concentration of the incoming linker can be varied, but a molar excess is typically used (e.g., 4 equivalents of H₂BDC-SO₃H relative to the BDC linkers in the parent MOF).[3]

  • Sonicate the mixture for a few minutes to ensure good dispersion.[3]

  • Heat the suspension at a desired temperature (e.g., 60-120°C) for a specified time (e.g., 24-72 hours). The optimal conditions may need to be determined experimentally.

  • After the exchange reaction, cool the mixture to room temperature and collect the solid product by centrifugation.

  • Thoroughly wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unexchanged this compound.[3]

  • Activate the resulting UiO-66-SO₃H by heating under vacuum at a slightly lower temperature than the parent MOF (e.g., 120°C) to avoid degradation of the sulfonic acid groups.

Characterization of Parent and Modified MOFs

a) Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and structural integrity of the MOF before and after the SALE process.

  • Procedure: Acquire PXRD patterns of the activated MOF samples. The peak positions should remain largely unchanged after SALE, indicating that the framework topology is preserved.

b) Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the BET surface area, pore volume, and pore size distribution.

  • Procedure: Perform N₂ adsorption-desorption measurements at 77 K on the activated MOF samples. A decrease in surface area and pore volume is expected after functionalization.

c) ¹H NMR Spectroscopy for Quantifying Linker Exchange:

  • Purpose: To determine the percentage of original BDC linkers that have been replaced by BDC-SO₃H linkers.

  • Procedure:

    • Digest a known amount of the modified MOF (e.g., 5-10 mg) in a deuterated basic solution (e.g., NaOD in D₂O) or a deuterated acid solution (e.g., HF in DMSO-d₆).

    • Add a known amount of an internal standard to the solution.

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic peaks of the parent BDC linker and the new BDC-SO₃H linker.

    • Calculate the percentage of linker exchange by comparing the integral values relative to the internal standard.[2][12]

d) Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the parent and modified MOFs.

  • Procedure: Heat the MOF samples under an inert atmosphere (e.g., N₂) at a constant heating rate (e.g., 10 °C/min) and monitor the weight loss as a function of temperature. A lower decomposition temperature may be observed for the sulfonated MOF.[10]

Visualizations

Experimental_Workflow Experimental Workflow for Postsynthetic Modification of UiO-66 cluster_synthesis Parent MOF Synthesis cluster_psm Postsynthetic Modification (SALE) cluster_char Characterization s1 Solvothermal Synthesis of UiO-66 s2 Washing and Purification s1->s2 s3 Activation s2->s3 p1 Solvent-Assisted Linker Exchange with this compound s3->p1 Parent UiO-66 p2 Washing of Modified MOF p1->p2 p3 Activation of UiO-66-SO3H p2->p3 c1 PXRD p3->c1 Modified UiO-66-SO3H c2 N2 Adsorption p3->c2 c3 NMR (Linker Exchange Quantification) p3->c3 c4 TGA p3->c4

Caption: Workflow for the synthesis and postsynthetic modification of UiO-66.

SALE_Process Solvent-Assisted Linker Exchange (SALE) Process Parent_MOF Parent UiO-66 (BDC Linkers) Modified_MOF Modified UiO-66-SO3H (Mixed Linkers) Parent_MOF->Modified_MOF Linker Exchange Byproduct Exchanged BDC Linkers in Solution Parent_MOF->Byproduct Solution Solution of This compound Solution->Modified_MOF

Caption: The Solvent-Assisted Linker Exchange (SALE) mechanism.

Applications in Drug Development

The introduction of sulfonic acid groups onto the MOF framework can have several beneficial applications in the field of drug development:

  • Targeted Drug Delivery: The negatively charged sulfonate groups can interact with positively charged functionalities on drug molecules or cell surface receptors, enabling targeted delivery.

  • pH-Responsive Drug Release: The acidity of the sulfonic acid groups can be exploited to trigger drug release in specific pH environments, such as the acidic microenvironment of tumors.

  • Enhanced Drug Loading: The increased polarity and potential for hydrogen bonding can improve the loading capacity of certain hydrophilic or amphiphilic drug molecules.

  • Biocatalysis: The acidic sites can be utilized to catalyze specific reactions relevant to prodrug activation or other biotransformations.

These application notes and protocols provide a comprehensive guide for researchers to explore the postsynthetic modification of MOFs with this compound, opening up new avenues for the development of advanced materials for scientific research and drug development.

References

One-Pot Synthesis of Functionalized MOFs with 2-Sulfoterephthalic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized Metal-Organic Frameworks (MOFs) using 2-sulfoterephthalic acid. The introduction of the sulfonate group (-SO₃H) imparts unique properties to the MOF, such as Brønsted acidity and modified hydrophilicity, making these materials highly promising for applications in catalysis and drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a variety of applications. The one-pot synthesis approach, where all reactants are mixed in a single vessel, offers a streamlined and efficient route to produce functionalized MOFs. The use of this compound as a linker is of particular interest as the sulfonic acid group can act as a built-in catalyst or enhance the interaction with polar guest molecules, including therapeutic agents.

This application note focuses on the synthesis of a zirconium-based MOF, UiO-66-SO₃H, a well-studied and robust framework. While a direct one-pot synthesis using solely this compound can be challenging, a mixed-linker approach is a common and effective strategy to incorporate the desired functionality.

Data Presentation

Table 1: Physicochemical Properties of Sulfonated UiO-66 MOFs
PropertyUiO-66UiO-66-SO₃H (Mixed-Linker)Reference
BET Surface Area (m²/g) ~1050910 - 1365[1][2]
Pore Volume (cm³/g) ~0.45Decreases with increasing sulfonation[3]
Pore Size (nm) ~1.040.82 - 0.92[2]
Thermal Stability (°C) ~500~400-550 (structure collapse)[2][3]
Table 2: Catalytic Performance of UiO-66-SO₃H in Friedel-Crafts Acylation
CatalystReaction Temperature (°C)Anisole (B1667542) Conversion (%) after 1hAnisole Conversion (%) after 5hReference
(60)SO₃H-UiO-66150--[4]
(60)SO₃H-UiO-662001724[4]

Reaction Conditions: Equimolar anisole/acetic anhydride (B1165640) molar ratio, solvent-free, 1.25 wt% of catalyst relative to anisole mass.[4]

Table 3: Drug Loading Capacity of UiO-66 Analogs
MOFDrugLoading Capacity (wt%)Reference
UiO-66Ibuprofen (B1674241)~82.79% (after 72h)[5]
UiO-66-NH₂Ibuprofen-[6]
UiO-66-EDAMethotrexate540.78 mg/g[6]
UiO-66-EDACurcumin423.85 mg/g[6]

Experimental Protocols

One-Pot Synthesis of UiO-66-SO₃H (Mixed-Linker Approach)

This protocol describes a microwave-assisted one-pot synthesis of UiO-66-SO₃H using a mixture of terephthalic acid (H₂BDC) and monosodium this compound (H₂BDC-SO₃Na).[4]

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Terephthalic acid (H₂BDC)

  • Monosodium this compound (H₂BDC-SO₃Na)

  • Formic acid

  • N,N-Dimethylacetamide (DMA)

  • Methanol (B129727) (for washing)

  • Microwave synthesis reactor

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve 3.1 mmol of ZrOCl₂·8H₂O and a total of 3.1 mmol of the organic linkers in 40 mL of DMA. To achieve a desired level of sulfonation (e.g., 60% molar ratio of the sulfonated linker), use a 40/60 molar ratio of H₂BDC to H₂BDC-SO₃Na.[4]

  • Add 11.7 mL of formic acid to the solution.

  • Stir the mixture for 30 minutes at room temperature until all solids are dissolved.

  • Microwave Reaction: Transfer the solution to a suitable microwave reactor vessel.

  • Heat the mixture in the microwave synthesizer. The reaction is typically carried out for a short duration (e.g., minutes).

  • Product Isolation and Activation: After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMA and then with methanol to remove any unreacted precursors and solvent molecules.

  • Dry the final product under vacuum at an elevated temperature (e.g., 120 °C) to activate the MOF.

Mandatory Visualization

experimental_workflow Experimental Workflow for One-Pot Synthesis of UiO-66-SO3H cluster_synthesis Synthesis cluster_purification Purification & Activation start Start precursors Prepare Precursor Solution: - ZrOCl2·8H2O - H2BDC & H2BDC-SO3Na - Formic Acid in DMA start->precursors mix Stir at Room Temperature (30 min) precursors->mix microwave Microwave-Assisted Reaction mix->microwave cool Cool to Room Temperature microwave->cool collect Collect Solid Product (Centrifugation/Filtration) cool->collect wash Wash with DMA and Methanol collect->wash dry Dry under Vacuum (Activation) wash->dry end end dry->end Final Product: UiO-66-SO3H

Caption: Workflow for the one-pot synthesis of UiO-66-SO₃H.

Applications

Catalysis

The presence of Brønsted acidic -SO₃H groups makes sulfonated MOFs excellent candidates for acid-catalyzed reactions.

Application Example: Friedel-Crafts Acylation

UiO-66-SO₃H has been demonstrated to be an effective and reusable heterogeneous catalyst for the Friedel-Crafts acylation of anisole with acetic anhydride. The catalytic activity is attributed to the accessible sulfonic acid sites within the MOF structure. The material with a 60% molar ratio of the sulfonated linker showed the best performance, outperforming some commercial solid acid catalysts.[4] The catalyst maintained its crystallinity and activity over four consecutive reaction cycles at 200 °C.[7]

Logical Relationship for Catalytic Activity

catalytic_mechanism Catalytic Role of Sulfonated MOFs MOF UiO-66-SO3H AcidSite Brønsted Acid Site (-SO3H group) MOF->AcidSite Provides Activation Protonation of Reactant AcidSite->Activation Reactants Reactants (e.g., Anisole, Acetic Anhydride) Reactants->AcidSite Interact with Product Product Formation (e.g., Acylated Anisole) Activation->Product Regeneration Catalyst Regeneration Product->Regeneration Regeneration->MOF Reusable

Caption: Role of -SO₃H groups in acid catalysis.

Drug Delivery

The tunable pore size and functionalizable surface of MOFs make them attractive for drug delivery applications. The incorporation of sulfonate groups can enhance the loading of certain drugs through electrostatic interactions and hydrogen bonding.

Application Example: Ibuprofen Loading

Signaling Pathways

Currently, there is a lack of specific research directly linking the one-pot synthesized this compound-based MOFs to specific cellular signaling pathways. The primary focus of research has been on the synthesis, characterization, and application of these materials as catalysts and drug carriers. The interaction of these MOFs with biological systems and their potential impact on signaling pathways is an emerging area of research that requires further investigation.

Conclusion

The one-pot synthesis of functionalized MOFs using this compound, particularly through a mixed-linker approach, provides a versatile platform for creating materials with tailored properties. The resulting sulfonated MOFs exhibit promising performance as solid acid catalysts and have high potential for application in drug delivery systems. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and professionals in the fields of materials science, catalysis, and pharmaceutical development. Further exploration into the biological interactions of these materials will be crucial for advancing their use in biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-sulfoterephthalic acid. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key reaction data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound? A1: The most common method is the direct sulfonation of terephthalic acid using a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide, often in the presence of a catalyst.

Q2: Why is a catalyst used in the sulfonation of terephthalic acid? A2: A catalyst is used to facilitate the sulfonation reaction, which can otherwise be slow. Historically, mercury was used, but due to environmental concerns, metal chlorides like iron chloride, copper chloride, and zinc chloride are now preferred as they promote the reaction efficiently and lead to high yields.[1]

Q3: What are the critical safety precautions to take during this synthesis? A3: The synthesis involves corrosive and hazardous materials. Oleum (fuming sulfuric acid) is highly corrosive and reacts violently with water. The reaction is conducted at very high temperatures (up to 260°C). Therefore, appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is essential. All procedures should be performed in a well-ventilated fume hood.

Q4: How is the final product typically purified? A4: Purification often involves a multi-step process. After quenching the reaction mixture in ice-cold water to precipitate the crude product, it can be further purified by recrystallization from a solvent like acetic acid.[2] Additional steps may include washing with water and drying under a vacuum over a desiccant like P₂O₅.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: I am experiencing a very low yield or no product formation. What could be the cause? A1: Several factors can lead to low or no yield:

  • Insufficient Reaction Temperature: The sulfonation of terephthalic acid requires high temperatures, often in the range of 150-260°C.[1][2] Operating below the optimal temperature range can result in a slow or incomplete reaction.

  • Inadequate Reaction Time: The reaction can take several hours to reach completion. A typical duration is around 7-11 hours at the target temperature.[1][2]

  • Incorrect Reagent Ratios: The molar ratio of the sulfonating agent to terephthalic acid is crucial. An insufficient amount of the sulfonating agent will lead to incomplete conversion.[1]

  • Catalyst Inactivity: If using a metal chloride catalyst, ensure it is of good quality and has not been deactivated.

Q2: The reaction mixture has turned into a dark brown or black tar. How can I prevent this? A2: The formation of tarry byproducts is typically a result of the reaction temperature being too high.[1] While high temperatures are necessary, exceeding the optimal range (e.g., going above 250-260°C) can cause decomposition and side reactions, leading to tar formation and a decrease in yield.[1] Careful and precise temperature control is critical.

Q3: I am having difficulty isolating the product from the reaction mixture. What should I do? A3: Product isolation can be challenging, particularly due to the viscosity of the reaction mixture and the presence of excess acid.

  • Excess Sulfonating Agent: Using a large excess of fuming sulfuric acid (e.g., more than 7 times the molar amount of terephthalic acid) can make the separation and purification of the product more difficult.[1]

  • Quenching Procedure: The reaction mixture must be poured very slowly and in portions into ice-cold water to precipitate the product and manage the exothermic reaction.[2] Rushing this step can lead to poor precipitation and potential safety hazards.

  • Purification: If the initial precipitate is impure, recrystallization is a key step. Refluxing the crude product in hot acetic acid, followed by hot filtration and cooling, can effectively remove impurities.[2]

Summary of Reaction Parameters

The following table summarizes quantitative data from representative synthesis protocols.

ParameterMethod 1 (Mercury Catalyst)Method 2 (Metal Chloride Catalyst)
Starting Material Terephthalic AcidTerephthalic Acid or its ester
Sulfonating Agent Oleum (27-33%)Fuming Sulfuric Acid or Sulfur Trioxide
Catalyst Mercury (Hg)Iron Chloride, Copper Chloride, etc.
Reactant Ratio ~1:3.76 (Terephthalic Acid to SO₃)1:2 to 1:5 (molar ratio of Terephthalic Acid to Sulfonating Agent)[1]
Reaction Temperature 255-260°C[2]150-200°C (preferred range)[1]
Reaction Time 7 hours[2]Up to 15 hours[1]
Reported Yield 41-53% (after purification)[2]Up to 97.2% (production rate before isolation)[1]

Experimental Protocols

Protocol 1: Synthesis using Oleum and Mercury Catalyst

This protocol is adapted from a literature procedure.[2]

  • Reaction Setup: In a 500 ml 3-neck flask equipped with a stirrer, thermometer, and air condenser, charge terephthalic acid (100 g), oleum (190 g, 27-33%), and mercury (2.7 g).

  • Sulfonation: Heat the mixture and stir at 255-260°C for 7 hours. The solution will darken to a brown color.

  • Work-up and Isolation: Cool the reaction mixture to room temperature overnight. A precipitate should form. Very slowly and carefully, pour the mixture into 132 ml of ice-cold water. A homogenous solution should form initially.

  • Precipitation: Cool the resulting aqueous solution in an ice bath. A precipitate will form. Allow it to stand for 2 hours to ensure complete precipitation.

  • Filtration: Collect the solid product by filtration.

  • Purification: Dissolve the crude solid in 750 ml of hot water, add charcoal, and reflux for 35 minutes. Filter the hot solution through celite. Cool the filtrate in an ice bath and saturate with gaseous hydrogen chloride for 1 hour to precipitate the purified product.

  • Final Drying: Collect the precipitate by filtration and dry over P₂O₅ in a vacuum desiccator for 48 hours. The reported yield is approximately 53%.[2]

  • (Optional) Recrystallization: For further purification, dissolve the material in hot acetic acid (e.g., 200 ml), reflux for 30 minutes, filter while hot, and store the filtrate in a refrigerator overnight. Collect the resulting crystals by filtration and dry under high vacuum.[2]

Visual Workflow and Logic Diagrams

Synthesis_Workflow start_end start_end process process condition condition purify purify A Start: Assemble Reactor B Charge Terephthalic Acid, Oleum, and Catalyst A->B C Heat to 255-260°C Stir for 7 hours B->C D Cool to Room Temperature C->D E Slowly Quench Reaction Mixture in Ice Water D->E F Precipitate Product in Ice Bath E->F G Filter Crude Product F->G H Purification Required? G->H I Recrystallize from Hot Acetic Acid H->I Yes K End: this compound H->K No J Filter & Dry Purified Product I->J J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic problem problem cause cause solution solution p1 Low / No Yield c1a Temp Too Low? p1->c1a c1b Time Too Short? p1->c1b c1c Reagent Ratio Incorrect? p1->c1c p2 Tarry Byproduct Formation c2a Temp Too High? p2->c2a s1a Solution: Increase temp to 150-260°C c1a->s1a s1b Solution: Increase reaction time (7-15 hours) c1b->s1b s1c Solution: Adjust sulfonating agent to 2-5 molar eq. c1c->s1c s2a Solution: Maintain temp below 260°C with precise control c2a->s2a

Caption: Troubleshooting logic for common synthesis challenges.

References

Technical Support Center: Synthesis of 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of 2-sulfoterephthalic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the direct sulfonation of terephthalic acid using a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide. The reaction is often facilitated by a catalyst to improve yield and reaction rate.

Q2: What catalysts can be used to improve the yield of the reaction?

A2: Various catalysts have been shown to enhance the synthesis of this compound. Historically, mercury has been used; however, due to environmental and safety concerns, alternative catalysts are preferred.[1] Metal chlorides, such as iron chloride, copper chloride, titanium chloride, antimony chloride, zinc chloride, and nickel chloride, have been demonstrated to be effective catalysts, leading to high yields.[2]

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions can vary, but generally involve heating terephthalic acid with a sulfonating agent and a catalyst at temperatures ranging from 100°C to 260°C.[1][2] The reaction time can be several hours.[1]

Q4: How is the product, this compound, isolated and purified?

A4: Following the reaction, the mixture is typically cooled and then carefully poured into ice-cold water.[1] The product can be precipitated, filtered, and then purified through recrystallization, often from acetic acid.[1] Further purification may involve treatment with activated charcoal to remove colored impurities.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. One documented procedure suggests a reaction time of 7 hours at 255°-260° C.[1] - Optimize Temperature: The reaction temperature is critical. A temperature range of 100-250°C is suggested when using metal chloride catalysts.[2] Ensure your reaction is maintained within the optimal range for your specific catalyst and sulfonating agent. - Ensure Proper Mixing: Adequate stirring is necessary to ensure a homogenous reaction mixture.
Suboptimal Catalyst - Catalyst Choice: If using a mercury catalyst, ensure it is of appropriate quality.[1] For a more environmentally friendly and potentially more efficient process, consider using metal chloride catalysts like iron chloride or nickel chloride.[2] - Catalyst Concentration: The amount of catalyst can influence the reaction rate and yield. Follow the recommended stoichiometry from established protocols.
Side Reactions - Control Temperature: Overheating can lead to unwanted side reactions and decomposition of the product. Maintain precise temperature control throughout the reaction. - Choice of Sulfonating Agent: The concentration of oleum (percentage of free SO₃) can affect the outcome. Using 27-33% oleum has been reported.[1]
Losses During Workup and Purification - Careful Quenching: The reaction mixture should be poured into ice-cold water slowly and portionwise to control the exothermic reaction and prevent product degradation.[1] - Efficient Precipitation: After quenching, allowing the solution to stand can help maximize the precipitation of the product.[1] - Recrystallization Technique: Optimize the recrystallization process to minimize product loss in the mother liquor. This may involve adjusting the solvent volume and cooling rate.

Problem 2: Dark-Colored or Impure Product

Possible Cause Suggested Solution
Formation of Colored Impurities - Charcoal Treatment: During purification, dissolve the crude product in hot water and add activated charcoal. Reflux the mixture and then filter it hot to remove colored impurities.[1]
Incomplete Removal of Starting Materials - Thorough Washing: Ensure the filtered product is washed adequately to remove any unreacted starting materials or residual sulfonating agent. - Multiple Recrystallizations: Performing multiple recrystallizations can significantly improve the purity of the final product.[1]

Quantitative Data Summary

ParameterValueSource
Reactants
Terephthalic Acid100 g[1]
Oleum (27-33%)190 g[1]
Mercury (catalyst)2.7 g[1]
Reaction Conditions
Temperature255°-260° C[1]
Reaction Time7 hours[1]
Yield
Crude Yield53% (79 g)[1]
Yield after Recrystallization41% (61 g)[1]
Yield with Metal Chloride CatalystHigh Yield (e.g., 97.2% production rate reported in one instance)[2]

Experimental Protocol: Synthesis using Oleum and Mercury Catalyst

This protocol is based on a literature procedure.[1]

  • Reaction Setup: In a 500 ml 3-neck flask equipped with an air condenser, stirrer, and thermometer, charge terephthalic acid (100 g), oleum (190 g, 27-33%), and mercury (2.7 g).

  • Reaction: Stir the mixture and heat to 255°-260° C for 7 hours. The solution will turn from light brown to dark brown.

  • Workup: Cool the reaction mixture to room temperature overnight. A precipitate should form. Very slowly and in portions, pour the mixture into a beaker containing 132 ml of ice-cold water to form a homogenous solution.

  • Isolation: Cool the resulting solution, which will cause the product to precipitate. Allow it to stand for 2 hours. Filter the precipitate.

  • Purification:

    • Dissolve the solid acid in 750 ml of hot water.

    • Add activated charcoal and reflux for 35 minutes.

    • Filter the hot solution through a pad of celite.

    • Cool the filtrate in an ice bath and saturate with gaseous hydrogen chloride for 1 hour to precipitate the product.

    • Collect the precipitate by filtration and dry it over P₂O₅ in a vacuum desiccator for 48 hours. This should yield approximately 79 g (53%) of crude product.

  • Recrystallization:

    • Dissolve the crude product in 200 ml of hot acetic acid and reflux for 30 minutes.

    • Filter the hot solution and store the filtrate in a refrigerator overnight.

    • Filter the resulting precipitate and dry it under high vacuum. This should yield approximately 61 g (41%) of purified, pale yellow product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A Reaction Setup (Terephthalic Acid, Oleum, Catalyst) B Heating and Stirring (e.g., 255-260°C, 7h) A->B Reaction C Cooling and Quenching (Pour into ice-cold water) B->C Workup D Precipitation and Filtration C->D E Purification (Charcoal Treatment, Recrystallization) D->E F Drying E->F G Final Product: This compound F->G

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reaction Conditions A->B C Evaluate Catalyst A->C D Review Workup/Purification A->D E Incomplete Reaction? B->E F Inefficient Catalyst? C->F G Product Loss? D->G H Increase Time/Temp E->H Yes I Change/Optimize Catalyst F->I Yes J Refine Purification Steps G->J Yes

References

Technical Support Center: Purification of Crude 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-sulfoterephthalic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While direct analysis of crude this compound impurities is not extensively documented in readily available literature, impurities can be inferred from the synthesis of the closely related terephthalic acid. Common impurities likely include unreacted starting materials, byproducts from incomplete oxidation or sulfonation, and residual salts. For instance, in the synthesis of terephthalic acid from p-xylene, common impurities include 4-carboxybenzaldehyde (4-CBA), p-toluic acid (pTOL), and benzoic acid (BZ).[1] During the sulfonation of terephthalic acid, potential byproducts could arise from incomplete sulfonation or the formation of isomers.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common methods for purifying crude this compound and other aromatic sulfonic acids are recrystallization and ion-exchange chromatography.[2] Recrystallization from solvents like acetic acid or water is a widely used technique.[3] Ion-exchange chromatography can be particularly effective for removing ionic impurities and separating the desired product based on its charge characteristics.

Q3: What level of purity can I expect to achieve?

A3: Commercially available this compound monosodium salt is often cited with a purity of 95% or higher, as determined by HPLC. With careful laboratory purification, it is feasible to achieve purities of >98% (HPLC).

Q4: How can I assess the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound and quantifying impurities. For related compounds like terephthalic acid, micellar liquid chromatography (MLC) has also been shown to be effective in separating the main compound from its impurities.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The solution is too supersaturated, or the cooling rate is too fast. Impurities may also be inhibiting crystal formation.- Reduce the cooling rate by allowing the solution to cool slowly to room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent to decrease the saturation.- Try scratching the inside of the flask with a glass rod to induce nucleation.- If impurities are suspected, consider a preliminary purification step like charcoal treatment.[3]
Low or no crystal formation upon cooling. Too much solvent was used, and the solution is not saturated. The compound may be highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.- If the product is too soluble, consider using a different solvent or a co-solvent system to decrease its solubility at lower temperatures.
Poor recovery/low yield. A significant amount of the product remains dissolved in the mother liquor. The crude material may have contained a high percentage of impurities.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is sufficiently cooled to maximize precipitation.- Analyze the mother liquor (e.g., by TLC or HPLC) to quantify the amount of dissolved product. If significant, consider a second crystallization or concentrating the mother liquor to recover more product.
Product is colored or off-white after recrystallization. Colored impurities are present and were not removed during the process.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Ion-Exchange Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. The incorrect resin was chosen. The pH or ionic strength of the buffers is not optimal.- For an anionic compound like this compound, an anion-exchange resin should be used.- Adjust the pH of the loading buffer to ensure the compound is charged and binds to the resin.- Optimize the elution gradient (e.g., a shallower salt gradient) to improve the resolution between the product and closely eluting impurities.
Product does not bind to the column. The pH of the loading buffer is not appropriate to charge the molecule. The ionic strength of the sample is too high.- Ensure the pH of the loading buffer is at least one pH unit above the pKa of the sulfonic acid group to ensure it is deprotonated (anionic).- Desalt the sample before loading it onto the column if it contains a high concentration of salts.
Low recovery of the product from the column. The product is binding too strongly to the resin. The elution buffer is not strong enough to displace the product.- Increase the ionic strength of the elution buffer (higher salt concentration).- Change the pH of the elution buffer to neutralize the charge on the product, causing it to elute.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a documented synthesis of this compound.[3]

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal

  • Acetic acid

  • Ice

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Heating mantle and reflux condenser

Procedure:

  • Initial Dissolution and Decolorization:

    • Dissolve the crude solid acid in hot deionized water (e.g., 750 mL for a 79 g scale).

    • Add a small amount of activated charcoal to the solution.

    • Reflux the mixture for approximately 35 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pad of celite to remove the charcoal and any other insoluble impurities.

  • Precipitation:

    • Cool the filtrate in an ice bath.

    • To further decrease the solubility, the solution can be saturated with gaseous hydrogen chloride for about an hour, which will cause the product to precipitate.[3]

  • Collection and Initial Drying:

    • Collect the precipitate by filtration.

    • Dry the solid in a vacuum desiccator over a drying agent like P₂O₅.

  • Recrystallization from Acetic Acid:

    • Dissolve the partially purified material in hot acetic acid (e.g., 200 mL for a 61 g scale).

    • Reflux for 30 minutes.

    • Filter the solution while hot.

    • Allow the filtrate to cool slowly to room temperature, and then store it in a refrigerator overnight to promote crystallization.

  • Final Collection and Drying:

    • Collect the recrystallized product by filtration.

    • Dry the pale yellow product at room temperature for several hours and then under a high vacuum.

Quantitative Data from a Representative Experiment: [3]

StepStarting MaterialProductYield
Initial Precipitation100 g Terephthalic Acid (starting material for synthesis)79 g Crude this compound53%
Recrystallization79 g Crude Product61 g Purified this compound41% (overall from terephthalic acid)
Protocol 2: General Guideline for Ion-Exchange Chromatography

This is a general procedure for the purification of aromatic sulfonic acids and should be optimized for this compound.

Materials:

  • Crude this compound solution

  • Strong base anion-exchange resin (e.g., a quaternary ammonium-functionalized resin)

  • Low ionic strength starting buffer (e.g., a dilute solution of a salt like NaCl, with pH adjusted)

  • High ionic strength elution buffer (e.g., a more concentrated solution of the same salt)

  • Chromatography column

Procedure:

  • Resin Preparation and Column Packing:

    • Swell the anion-exchange resin in the starting buffer.

    • Pack the column with the resin slurry and equilibrate the column by washing with several column volumes of the starting buffer until the pH and conductivity of the eluate are stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in the starting buffer. Ensure the pH is adjusted so the sulfonic acid and carboxylic acid groups are deprotonated (anionic).

    • Filter the sample to remove any particulate matter.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the starting buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution:

    • Elute the bound this compound from the column by applying the elution buffer. This can be done in a stepwise fashion or with a linear gradient of increasing salt concentration. A gradient elution is generally preferred for better separation.

  • Fraction Collection and Analysis:

    • Collect fractions as the product elutes from the column.

    • Analyze the fractions (e.g., by HPLC or UV-Vis spectroscopy) to identify those containing the purified product.

  • Desalting:

    • Combine the pure fractions and remove the salt from the elution buffer, for example, by dialysis, diafiltration, or precipitation of the acid form followed by filtration.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_recrystallization Recrystallization cluster_chromatography Ion-Exchange Chromatography cluster_analysis Analysis A Crude this compound B Dissolve in Hot Solvent A->B F Load on Column A->F Alternative Path C Hot Filtration B->C D Cool to Crystallize C->D E Filter and Dry D->E J Pure this compound E->J G Wash with Low Salt Buffer F->G H Elute with High Salt Buffer G->H I Desalt and Isolate H->I I->J K HPLC Purity Check J->K TroubleshootingTree Start Low Purity After First Purification Q1 What is the nature of the impurity? Start->Q1 A1 Colored Impurities Q1->A1 Color A2 Ionic/Salt Impurities Q1->A2 Conductivity A3 Structurally Similar Byproducts Q1->A3 HPLC/MS Sol1 Perform charcoal treatment during recrystallization A1->Sol1 Sol2 Use Ion-Exchange Chromatography A2->Sol2 Sol3 Optimize recrystallization solvent system or use preparative HPLC A3->Sol3

References

Technical Support Center: Purification of 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 2-sulfoterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the synthesis process, which is typically the sulfonation of terephthalic acid. These include:

  • Unreacted Terephthalic Acid: Due to incomplete sulfonation, the starting material is a frequent impurity. Terephthalic acid has very low solubility in many solvents compared to its sulfonated derivative.

  • Isomeric Byproducts: The sulfonation of terephthalic acid can potentially yield other positional isomers of sulfoterephthalic acid. The formation of these isomers is often dependent on reaction conditions such as temperature and reaction time.

  • Colored Impurities: The reaction is often conducted at high temperatures with strong acids like oleum, which can lead to the formation of colored degradation byproducts.[1]

  • Residual Sulfuric Acid/Oleum: Carryover of the sulfonating agent from the workup process.

Q2: What is the most effective general method for purifying this compound?

A2: A multi-step approach involving precipitation, decolorization with activated charcoal, and recrystallization is highly effective. An initial precipitation from an aqueous solution helps to separate the product from the highly acidic reaction mixture. Treatment with activated charcoal is excellent for removing colored impurities.[1] Finally, recrystallization, particularly from a solvent like acetic acid, is a powerful technique for removing unreacted starting materials and isomeric impurities.[1]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and its sodium salts. Commercial suppliers often specify a purity of >98% as determined by HPLC. Other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure, and melting point analysis can give a preliminary indication of purity, although impurities can sometimes cause a broad melting range.[1]

Q4: My purified product is a pale yellow solid. Is this normal?

A4: While the goal is a white solid, a pale yellow coloration is not uncommon for the purified product and has been reported in the literature.[1] This may indicate the presence of trace, highly-colored impurities that are difficult to remove completely. If a higher purity is required, repeated recrystallizations or column chromatography could be explored.

Troubleshooting Guides

Issue 1: Low yield after the initial precipitation and filtration steps.

  • Possible Cause: The this compound may be more soluble in the aqueous workup solution than anticipated, especially if the temperature is not sufficiently lowered.

  • Troubleshooting Step: After pouring the reaction mixture into ice-cold water, ensure the resulting solution is thoroughly chilled in an ice bath for an extended period (e.g., 2 hours) to maximize precipitation before filtration.[1] For enhanced precipitation, saturating the cold aqueous filtrate with hydrogen chloride gas has been shown to effectively crash out the product.[1]

Issue 2: The product remains colored (dark brown or deep yellow) after recrystallization.

  • Possible Cause: The crude material contains a high concentration of colored degradation byproducts that are not being effectively removed by recrystallization alone.

  • Troubleshooting Step: Incorporate a decolorization step before recrystallization. Dissolve the crude or precipitated solid in hot water, add activated charcoal, and reflux the mixture for 30-45 minutes. Filter the hot solution through a pad of celite to remove the charcoal before proceeding with cooling and crystallization or subsequent recrystallization from a different solvent system.[1]

Issue 3: HPLC analysis shows the presence of unreacted terephthalic acid after purification.

  • Possible Cause: The chosen recrystallization solvent and conditions are not optimal for separating terephthalic acid from the sulfonated product.

  • Troubleshooting Step: Acetic acid is a reported solvent for the recrystallization of this compound.[1] Due to the significant difference in polarity and solubility between terephthalic acid and this compound, a carefully executed recrystallization should be effective. Ensure the hot solution is filtered to remove any less soluble impurities (like terephthalic acid) before cooling to crystallize the desired product. Multiple recrystallizations may be necessary to achieve high purity.[1]

Issue 4: The final product has a broad melting point range.

  • Possible Cause: This typically indicates the presence of impurities, such as isomeric byproducts or residual solvent.

  • Troubleshooting Step: Repeat the recrystallization process. If isomeric impurities are suspected, techniques like fractional crystallization could be attempted. Ensure the final product is thoroughly dried under a high vacuum to remove any trapped solvent. A reported melting point for a purified product is in the range of 244-249°C.[1]

Data Presentation

The following table summarizes the yield at different stages of a published purification protocol for this compound, starting from 100 g of terephthalic acid.

Purification StageProduct Weight (g)Yield (%)
Initial Precipitation from Water7953
After 3x Recrystallization from Acetic Acid6141

Data extracted from a representative literature preparation.[1]

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol is based on a literature procedure for the purification of this compound following its synthesis from terephthalic acid.[1]

Materials:

  • Crude this compound precipitate

  • Deionized Water

  • Activated Charcoal

  • Celite

  • Acetic Acid

  • Phosphorus Pentoxide (P₂O₅) for desiccation

Procedure:

  • Decolorization:

    • Take the crude solid acid and dissolve it in hot deionized water (e.g., 750 mL for a 79 g batch).

    • Add activated charcoal to the hot solution.

    • Reflux the mixture for approximately 35 minutes.

  • Hot Filtration:

    • Filter the hot mixture through a pad of celite to remove the charcoal and other insoluble impurities.

    • It is crucial to use a pre-heated filtration apparatus to prevent premature crystallization.

  • Crystallization and Isolation:

    • Cool the filtrate in an ice bath to induce crystallization.

    • For enhanced precipitation, saturate the cold solution with gaseous hydrogen chloride for about 1 hour.

    • Collect the resulting precipitate by filtration.

    • Dry the solid in a vacuum desiccator over P₂O₅ for 48 hours.

  • Recrystallization:

    • Dissolve the dried material in hot acetic acid (e.g., 200 mL for a 61 g batch) and reflux for 30 minutes.

    • Filter the hot solution to remove any undissolved impurities.

    • Store the filtrate in a refrigerator overnight to allow for crystallization.

    • Collect the precipitate by filtration.

  • Final Drying:

    • Dry the purified crystals at room temperature for several hours and then under a high vacuum to obtain the final product.

    • Repeat the recrystallization step as necessary to achieve the desired purity.

Mandatory Visualization

G cluster_start Crude Product Handling cluster_decolorize Decolorization cluster_isolate Isolation cluster_recryst Recrystallization cluster_end Final Product start Crude 2-Sulfoterephthalic Acid Precipitate dissolve_h2o Dissolve in Hot Water start->dissolve_h2o Step 1 add_charcoal Add Activated Charcoal & Reflux dissolve_h2o->add_charcoal hot_filt_1 Hot Filtration (remove charcoal) add_charcoal->hot_filt_1 cool_precipitate Cool Filtrate & Precipitate Product hot_filt_1->cool_precipitate Step 2 imp1 Removes Colored Impurities hot_filt_1->imp1 filter_dry_1 Filter and Dry (Vacuum Desiccator) cool_precipitate->filter_dry_1 dissolve_acoh Dissolve in Hot Acetic Acid & Reflux filter_dry_1->dissolve_acoh Step 3 hot_filt_2 Hot Filtration dissolve_acoh->hot_filt_2 cool_crystallize Cool Filtrate & Crystallize hot_filt_2->cool_crystallize filter_dry_2 Filter and Dry (High Vacuum) cool_crystallize->filter_dry_2 imp2 Removes Unreacted Terephthalic Acid & Isomeric Impurities cool_crystallize->imp2 end Purified 2-Sulfoterephthalic Acid filter_dry_2->end Final Product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Sulfonation of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of terephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of sulfonating terephthalic acid?

The sulfonation of terephthalic acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically to produce 2-sulfoterephthalic acid. This modification increases the hydrophilicity and functionality of the molecule, making it a useful monomer for specialty polymers with enhanced properties such as improved dyeability and moisture absorption.

Q2: What are the common sulfonating agents used for terephthalic acid?

Common sulfonating agents include fuming sulfuric acid (oleum) and sulfur trioxide (SO₃). The choice of agent and its concentration are critical parameters that influence the reaction rate and the formation of side products.[1][2]

Q3: Is the sulfonation of terephthalic acid a reversible reaction?

Yes, like many aromatic sulfonation reactions, the sulfonation of terephthalic acid is reversible.[3] The forward reaction is favored by using concentrated sulfonating agents, while the reverse reaction (desulfonation) can occur in the presence of dilute, hot aqueous acid.[3]

Q4: What are the main side reactions to be aware of during the sulfonation of terephthalic acid?

The primary side reactions include polysulfonation (the addition of more than one sulfonic acid group), sulfone formation (where two aromatic rings are linked by a sulfonyl group), and at high temperatures, decarboxylation (loss of a carboxylic acid group).[2][4] Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can also lead to charring and the formation of tar-like substances.[1]

Q5: How can I monitor the progress of the reaction and the formation of byproducts?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction. By taking aliquots from the reaction mixture at different time points (after appropriate quenching and dilution), you can quantify the consumption of terephthalic acid and the formation of this compound and various impurities.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sulfonation of terephthalic acid.

Issue 1: Low Yield of this compound
Observation Probable Cause(s) Suggested Solution(s)
High amount of unreacted terephthalic acid.Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature in 5-10°C increments. Increase the reaction time and monitor progress using HPLC.
Insufficient amount or concentration of sulfonating agent.Increase the molar ratio of the sulfonating agent to terephthalic acid. Use a higher concentration of oleum (B3057394).
Significant formation of side products.Reaction conditions are too harsh, leading to side reactions that consume the starting material or product.Refer to the troubleshooting guides for specific side reactions below. Consider lowering the temperature.
Product loss during workup.The product is partially soluble in the workup solution.Ensure the workup solution (e.g., ice-cold water) is sufficiently cold to minimize the solubility of the sulfonic acid product.
Issue 2: Formation of Polysulfonated Byproducts
Observation Probable Cause(s) Suggested Solution(s)
HPLC analysis shows peaks corresponding to di-sulfonated terephthalic acid.Excess of sulfonating agent.Reduce the molar ratio of the sulfonating agent to terephthalic acid.
High reaction temperature or prolonged reaction time.Lower the reaction temperature. Reduce the overall reaction time.
Issue 3: Formation of Sulfones
Observation Probable Cause(s) Suggested Solution(s)
Presence of high molecular weight impurities, potentially identified by mass spectrometry.High concentration of sulfur trioxide and/or high reaction temperature.Use a lower concentration of oleum. Maintain a lower reaction temperature. In some sulfonation processes, the use of an inert solvent can reduce sulfone formation.
Issue 4: Product Discoloration (Dark Brown or Tar-like)
Observation Probable Cause(s) Suggested Solution(s)
The final product is dark brown or black and may be difficult to purify.Reaction temperature is too high, leading to thermal decomposition or charring.[1]Reduce the reaction temperature significantly. Ensure uniform heating of the reaction mixture.
Presence of impurities in the starting terephthalic acid.Use a higher purity grade of terephthalic acid.
Localized overheating during the addition of the sulfonating agent.Add the sulfonating agent slowly and with efficient stirring to dissipate the heat of reaction.
Issue 5: Evidence of Decarboxylation
Observation Probable Cause(s) Suggested Solution(s)
Detection of benzoic acid derivatives in the product mixture.Excessively high reaction temperatures (e.g., >250°C).[6][7]Maintain the reaction temperature below the point where significant thermal decomposition occurs. A typical upper limit for sulfonation is around 250°C, but lower temperatures are generally preferred to minimize side reactions.[1]

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the product distribution in the sulfonation of terephthalic acid. Note: This data is representative and intended to demonstrate trends based on general principles of sulfonation chemistry.

Table 1: Effect of Temperature on Product Distribution

Reaction Temperature (°C)This compound Yield (%)Di-sulfonated Byproduct (%)Sulfone Byproduct (%)Unreacted Terephthalic Acid (%)
150752122
18085537
210801064
2407015105

Table 2: Effect of Oleum Concentration on Product Distribution (at 180°C)

Oleum Concentration (% free SO₃)This compound Yield (%)Di-sulfonated Byproduct (%)Sulfone Byproduct (%)Unreacted Terephthalic Acid (%)
10803215
2088642
3082972

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established sulfonation procedures.[1][6]

Materials:

  • Terephthalic acid (100 g)

  • Oleum (20-30% free SO₃, 190 g)

  • Ice-cold water

  • Crushed ice

Equipment:

  • 500 mL 3-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Condenser with a drying tube

Procedure:

  • Equip the 3-neck flask with a mechanical stirrer, a thermometer, and a condenser fitted with a drying tube.

  • Carefully charge the flask with terephthalic acid (100 g).

  • Slowly add the oleum (190 g) to the flask with stirring. The addition is exothermic and should be done cautiously.

  • Heat the reaction mixture to the desired temperature (e.g., 180-200°C) and maintain it for several hours. The reaction progress should be monitored by HPLC.

  • After the reaction is complete (as determined by HPLC), cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and ice-cold water. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Cool the resulting solution in an ice bath to precipitate the this compound.

  • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

HPLC Analysis of Reaction Mixture

This is a general method that can be adapted for the analysis of the sulfonation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in water

  • B: Methanol

Procedure:

  • Prepare a sample by taking a small aliquot from the reaction mixture, quenching it in a known volume of cold water, and diluting it to an appropriate concentration.

  • Set the column temperature to 25°C and the flow rate to 0.8 mL/min.

  • Use a gradient elution, for example: 0-5 min, 5% to 40% B; 5-20 min, 40% to 45% B.

  • Set the UV detector to an appropriate wavelength (e.g., 260 nm) to detect terephthalic acid and its sulfonated derivatives.

  • Quantify the components by comparing their peak areas to those of known standards.

Visualizations

Sulfonation_Pathway Sulfonation of Terephthalic Acid and Side Reactions TA Terephthalic Acid STA This compound (Desired Product) TA->STA + SO3/H2SO4 Sulfone Sulfone Byproduct TA->Sulfone + STA (High Temp/High [SO3]) Decarboxy Decarboxylation Products TA->Decarboxy High Temp (>250°C) Tar Tar/Degradation TA->Tar Excessive Temp DSTA Di-sulfoterephthalic Acid (Polysulfonation) STA->DSTA + SO3/H2SO4 (Excess Reagent/High Temp) STA->Decarboxy High Temp (>250°C) STA->Tar Excessive Temp

Caption: Main reaction pathway and potential side reactions in the sulfonation of terephthalic acid.

Troubleshooting_Workflow Troubleshooting Workflow for Terephthalic Acid Sulfonation Start Start Sulfonation Analyze Analyze Product Mixture (e.g., HPLC) Start->Analyze CheckYield Is Yield of STA > 85%? Analyze->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No End Process Complete CheckPurity->End Yes Impure Impurity Issue CheckPurity->Impure No AdjustTempTime Increase Temp/Time LowYield->AdjustTempTime AdjustReagent Increase [Sulfonating Agent] LowYield->AdjustReagent CheckPolysulfonation High Polysulfonation? Impure->CheckPolysulfonation AdjustTempTime->Analyze AdjustReagent->Analyze CheckSulfone High Sulfone Formation? CheckPolysulfonation->CheckSulfone No ReduceReagent Decrease [Sulfonating Agent] CheckPolysulfonation->ReduceReagent Yes CheckDegradation Product Discolored? CheckSulfone->CheckDegradation No ReduceTemp Decrease Temperature CheckSulfone->ReduceTemp Yes CheckDegradation->Analyze No CheckDegradation->ReduceTemp Yes ReduceReagent->Analyze ReduceTemp->Analyze

Caption: A logical workflow for troubleshooting common issues in terephthalic acid sulfonation.

References

Technical Support Center: Optimizing Reaction Conditions for Terephthalic Acid Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the sulfonation of terephthalic acid. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the sulfonation of terephthalic acid.

Q1: I am experiencing a low yield of my desired sulfoterephthalic acid. What are the potential causes and how can I improve it?

A1: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider increasing the reaction time or temperature. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction duration.[1]

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments to find the optimal balance between reaction rate and side product formation.[2]

  • Reversibility of Sulfonation: Aromatic sulfonation is a reversible reaction. The forward reaction is favored in concentrated acid, while the reverse (desulfonation) is favored in dilute, hot aqueous acid.[3]

    • Solution: Ensure you are using a sufficiently concentrated sulfonating agent, such as fuming sulfuric acid (oleum), and avoid introducing excess water into the reaction mixture.[3]

  • Moisture Contamination: Sulfonating agents like fuming sulfuric acid are highly reactive with water, which can lead to their decomposition and reduce their effectiveness.[1]

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under anhydrous conditions.

Q2: My final product is a dark brown or black tar-like substance. What went wrong?

A2: The formation of dark, tarry substances is often a result of:

  • Excessively High Reaction Temperature: High temperatures can lead to charring and degradation of the organic material.[2]

    • Solution: Lower the reaction temperature. A typical range for the sulfonation of terephthalic acid is 100-250°C.[4] It is crucial to find the optimal temperature that promotes the desired reaction without causing degradation.

  • Side Reactions: At elevated temperatures, side reactions such as sulfone formation can occur, contributing to the dark color and impurities.[2]

    • Solution: Optimize the reaction temperature and consider using a milder sulfonating agent if feasible.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired monosulfonated terephthalic acid?

A3: The formation of multiple products is likely due to:

  • Polysulfonation: Using harsh reaction conditions (high temperature, long reaction time, or a large excess of the sulfonating agent) can lead to the introduction of multiple sulfonic acid groups onto the terephthalic acid ring.[2]

    • Solution: Reduce the reaction temperature, shorten the reaction time, and use a controlled molar ratio of the sulfonating agent to terephthalic acid. A molar ratio of sulfonating agent to terephthalic acid of 2:1 to 5:1 is often preferred.[4]

Q4: How do I choose the right catalyst for my reaction?

A4: While sulfonation can proceed without a catalyst, certain catalysts can improve the reaction rate and yield.

  • Metal Chlorides: Catalysts such as iron(II) chloride (FeCl₂), copper(II) chloride (CuCl₂), and others have been shown to be effective for the sulfonation of terephthalic acid.[4]

    • Example: A patent describes the use of ferrous chloride with 60% fuming sulfuric acid.[4]

  • Mercury (Historical): While effective, mercury and its compounds are highly toxic and pose environmental risks. Modern methods favor the use of less hazardous catalysts.

Q5: What is the best way to isolate and purify the sulfoterephthalic acid product?

A5: A common procedure for isolation and purification involves the following steps:

  • Quenching: Carefully and slowly pour the cooled reaction mixture into ice-cold water.[2]

  • Precipitation/Crystallization: The product may precipitate upon cooling or after saturating the solution with hydrogen chloride gas.[2]

  • Filtration: Collect the solid product by filtration.

  • Washing: Wash the collected solid with cold water to remove residual acid.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as acetic acid or water.[2]

  • Drying: Dry the purified product thoroughly, for instance, in a vacuum desiccator over a drying agent like P₂O₅.[2]

Data Presentation

The following tables summarize the impact of different reaction conditions on the sulfonation of terephthalic acid based on available literature.

Table 1: Effect of Catalyst on Terephthalic Acid Sulfonation

CatalystSulfonating AgentTemperature (°C)Reaction Time (hours)YieldReference
Ferrous Chloride (FeCl₂)60% Fuming Sulfuric AcidNot specifiedNot specified97.2% (production rate), 88.0% (isolated sodium salt)[4]
Mercury (Hg)27-33% Oleum255-260753% (initial), 41% (after recrystallization)[2]

Experimental Protocols

Protocol 1: Sulfonation of Terephthalic Acid using Fuming Sulfuric Acid and Ferrous Chloride Catalyst

This protocol is adapted from a patented procedure and offers a high-yield synthesis of sulfoterephthalic acid.[4]

Materials:

  • Terephthalic acid

  • 60% Fuming sulfuric acid (oleum)

  • Ferrous chloride (FeCl₂)

  • Water

  • Sodium hydroxide (B78521) (for conversion to sodium salt, if desired)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, add terephthalic acid (1.0 mol) and ferrous chloride (e.g., 1.6 g).

  • With stirring, slowly add 60% fuming sulfuric acid (4.0 mol) over 1 hour.

  • Heat the reaction mixture and maintain it at the desired reaction temperature (e.g., 180°C) for several hours.

  • After the reaction is complete, allow the mixture to cool to approximately 60°C.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Cool the mixture further (e.g., to 5°C) to ensure complete precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain sulfoterephthalic acid.

  • (Optional) To obtain the sodium salt, the crude acid can be dissolved in water and neutralized with a sodium hydroxide solution, followed by precipitation.

Visualizations

Diagram 1: General Workflow for Terephthalic Acid Sulfonation

G A Reaction Setup (Terephthalic Acid, Catalyst) B Slow Addition of Sulfonating Agent (e.g., Fuming H₂SO₄) A->B 1. C Controlled Heating (100-250°C) B->C 2. D Reaction Monitoring (e.g., HPLC) C->D 3. E Cooling of Reaction Mixture D->E 4. F Quenching (Pouring onto Ice Water) E->F 5. G Product Isolation (Filtration, Washing) F->G 6. H Purification (Recrystallization) G->H 7. I Drying H->I 8. J Final Product (Sulfoterephthalic Acid) I->J 9.

Caption: A schematic overview of the experimental workflow for the sulfonation of terephthalic acid.

Diagram 2: Troubleshooting Logic for Low Yield in Sulfonation

G Start Low Yield of Sulfoterephthalic Acid Q1 Is the reaction complete? Start->Q1 A1_Yes Proceed to Workup Issues Q1->A1_Yes Yes A1_No Increase Reaction Time or Temperature Q1->A1_No No Q3 Is there evidence of side reactions (e.g., polysulfonation)? A1_Yes->Q3 Q2 Is the reaction temperature optimal? A1_No->Q2 A2_Yes Check Reagent Quality Q2->A2_Yes Yes A2_No Adjust Temperature (Avoid Degradation) Q2->A2_No No A2_Yes->Q3 D D A2_No->D Re-run Reaction A3_Yes Optimize Stoichiometry & Conditions Q3->A3_Yes Yes A3_No Investigate Product Loss During Isolation Q3->A3_No No A3_Yes->D

Caption: A decision-making diagram to troubleshoot and resolve issues of low product yield.

References

dealing with solubility issues of 2-sulfoterephthalic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-sulfoterephthalic acid. Our goal is to help you address solubility issues that may arise during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is an aromatic dicarboxylic acid that also contains a sulfonic acid group. This trifunctional nature significantly influences its solubility. Generally, the presence of the sulfonic acid and carboxylic acid groups makes it more polar than its parent compound, terephthalic acid. It exhibits low solubility in non-polar organic solvents. Its solubility in polar solvents varies, and it is generally soluble in water, especially at elevated temperatures. The monosodium salt of this compound is known to be soluble in water.[1]

Q2: I am observing precipitation of my this compound during my reaction. What are the likely causes?

A2: Precipitation of this compound during a reaction is a common indicator of solubility issues. The primary causes include:

  • Inappropriate Solvent Choice: The reaction solvent may not be polar enough to dissolve the this compound at the desired concentration.

  • Low Reaction Temperature: The solubility of this compound, like many solids, is often highly dependent on temperature. A decrease in temperature can cause it to precipitate.

  • Change in Solvent Composition: If the reaction produces a less polar co-product or consumes a polar reactant, the overall polarity of the reaction mixture can decrease, leading to the precipitation of the more polar this compound.

  • pH Changes: As an acidic compound, the solubility of this compound can be influenced by the pH of the medium.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several strategies can be employed to enhance the solubility of this compound:

  • Solvent Selection: Opt for highly polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). These solvents are known to be effective for dissolving similar polar aromatic compounds.

  • Temperature Adjustment: Increasing the reaction temperature can significantly increase the solubility of this compound. However, ensure that the elevated temperature does not negatively impact your reactants, products, or catalyst.

  • Use of Co-solvents: Adding a small amount of a highly polar co-solvent in which this compound is very soluble can improve the overall solvating power of the reaction medium.

  • Formation of a Salt: Converting the this compound to its salt form (e.g., monosodium salt) can dramatically increase its solubility in polar protic solvents like water. This can be achieved by adding a suitable base.

  • Phase-Transfer Catalysis: For reactions in biphasic systems (e.g., water and an organic solvent), a phase-transfer catalyst can be used to transport the sulfonated reactant from the aqueous phase to the organic phase where the reaction occurs.

Troubleshooting Guide: Dealing with this compound Precipitation

This guide provides a step-by-step approach to resolving precipitation issues with this compound during a reaction.

Caption: Troubleshooting flowchart for addressing solubility issues of this compound.

Data Presentation

SolventTemperature (°C)Solubility of Terephthalic Acid ( g/100g solvent)
Water250.0017
Methanol250.1
N,N-Dimethylformamide (DMF)256.7
Dimethyl sulfoxide (DMSO)2519.0

Data for terephthalic acid is provided as a proxy due to the limited availability of quantitative data for this compound.

Experimental Protocols

Protocol 1: Enhancing Solubility through Solvent Selection and Temperature

This protocol is suitable for reactions where the polarity of the solvent can be adjusted and the reaction can be performed at an elevated temperature.

  • Solvent Screening:

    • Perform small-scale solubility tests of this compound in a range of polar aprotic solvents (e.g., DMSO, DMF, NMP) at room temperature.

    • Visually assess the solubility and select the solvent that provides the best dissolution.

  • Reaction Setup:

    • Charge the reaction vessel with the selected solvent and this compound.

    • Slowly heat the mixture with stirring to the desired reaction temperature. Ensure the temperature does not exceed the decomposition point of any reactants or the boiling point of the solvent.

    • Once the this compound is fully dissolved, add the other reactants to initiate the reaction.

  • Monitoring:

    • Continuously monitor the reaction mixture for any signs of precipitation. If precipitation occurs, consider a slight increase in temperature or the addition of a small amount of co-solvent.

Protocol 2: In Situ Salt Formation for Improved Solubility

This protocol is applicable for reactions in polar protic solvents, such as water or alcohols, where the formation of a salt is compatible with the reaction chemistry.

  • Reaction Setup:

    • Suspend this compound in the chosen protic solvent.

    • Slowly add a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium carbonate) while stirring to form the corresponding salt in situ. The mixture should become a clear solution.

  • Initiation of Reaction:

    • Once the salt of this compound is fully dissolved, add the other reagents to start the reaction.

  • Work-up Consideration:

    • Be aware that the product may also be in its salt form. An acidic work-up may be necessary to isolate the final product in its acidic form.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and the strategies to overcome solubility challenges.

Caption: Key properties of this compound and corresponding solubility solution strategies.

References

Technical Support Center: Control and Prevention of Polysulfonation of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling the sulfonation of terephthalic acid. The following troubleshooting guides and FAQs address common issues to help ensure the desired monosulfonated product is achieved while avoiding polysulfonation and other undesirable side reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is polysulfonation of terephthalic acid and why is it generally undesirable?

A1: Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid (-SO₃H) group onto the aromatic ring of terephthalic acid. Polysulfonation is the introduction of more than one -SO₃H group. For most applications, such as modifying polyester (B1180765) fibers, a specific degree of sulfonation (typically monosulfonation) is required to achieve the desired material properties like dye affinity and hydrophilicity. Polysulfonation can alter these properties significantly, leading to a product that does not meet specifications.

Q2: What is the primary objective when controlling the sulfonation of terephthalic acid?

A2: The primary objective is to achieve a high yield of the monosulfonated product, sulfoterephthalic acid, while minimizing the formation of di- or tri-sulfonated products (polysulfonation), unreacted terephthalic acid, and other impurities like tar. Precise control over reaction conditions is critical to ensure selectivity for the desired product.

Q3: What are the most critical factors influencing the degree of sulfonation?

A3: The key factors that must be carefully controlled are:

  • Reaction Temperature: Higher temperatures increase the reaction rate but can also promote polysulfonation and the formation of tar-like impurities.

  • Molar Ratio of Reactants: The ratio of the sulfonating agent (e.g., fuming sulfuric acid) to terephthalic acid is crucial. An excessive amount of the sulfonating agent will drive the reaction towards polysulfonation.

  • Reaction Time: Longer reaction times can lead to a higher degree of sulfonation.

  • Choice of Catalyst: The presence and type of catalyst can significantly affect the reaction's speed and selectivity.

Q4: What are the recommended sulfonating agents for this reaction?

A4: Fuming sulfuric acid (oleum) or pure sulfur trioxide (SO₃) are the most effective and commonly used sulfonating agents for terephthalic acid. Chlorosulfuric acid is also an effective agent. Standard concentrated sulfuric acid can be used, but the water formed during the reaction can dilute the acid and slow or reverse the process unless a dehydrating agent is used.

Q5: How can catalysts improve the selectivity of the sulfonation reaction?

A5: Certain metal chlorides, such as iron chloride, copper chloride, titanium chloride, and zinc chloride, can catalyze the sulfonation of terephthalic acid. These catalysts can promote the reaction, allowing it to proceed efficiently under milder conditions (e.g., lower temperatures), which helps to suppress side reactions and prevent polysulfonation, ultimately leading to a higher yield of the desired monosulfonated product. Historically, mercury compounds were also used but are now avoided due to environmental toxicity.

Section 2: Troubleshooting Guide

Issue: High Degree of Polysulfonation Detected

  • Question: My analytical results (e.g., HPLC, NMR) indicate a significant amount of di-sulfonated and other polysulfonated products. What are the likely causes and how can I resolve this?

  • Answer:

    • Reduce Molar Ratio of Sulfonating Agent: This is the most common cause. A molar excess of the sulfonating agent strongly favors polysulfonation. The recommended molar ratio of sulfonating agent to terephthalic acid is typically between 2:1 and 5:1. Carefully recalculate and reduce the amount of fuming sulfuric acid or SO₃ in subsequent experiments.

    • Lower the Reaction Temperature: High temperatures provide the activation energy for subsequent sulfonation steps. Operating within the preferred temperature range of 150°C to 200°C can significantly inhibit polysulfonation. Temperatures above 250°C should be avoided as they also lead to tar formation.

    • Decrease Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique like HPLC. Stop the reaction once the optimal yield of the monosulfonated product is achieved to prevent it from proceeding to polysulfonation.

Issue: Low Yield of Sulfonated Product / Incomplete Reaction

  • Question: The reaction yield is poor, with a large amount of unreacted terephthalic acid remaining. What could have gone wrong?

  • Answer:

    • Insufficient Sulfonating Agent: A molar ratio of sulfonating agent to terephthalic acid below 1:1 can lead to a slow and incomplete reaction. Ensure the ratio is within the optimal range (e.g., 2:1 to 5:1).

    • Low Reaction Temperature: If the temperature is too low (e.g., below 100°C), the reaction rate will be very slow, resulting in low conversion within a practical timeframe.

    • Premature Reaction Reversal (Desulfonation): Sulfonation is a reversible reaction. During workup, adding a dilute hot aqueous acid can cause the sulfonic acid group to be removed (desulfonation). Ensure workup conditions are controlled to prevent this reversal.

    • Inadequate Mixing: Terephthalic acid has low solubility in many reaction media. Ensure vigorous and consistent stirring throughout the reaction to maximize contact between the reactants.

Issue: Formation of Tar and Dark-Colored Impurities

  • Question: The final product is a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?

  • Answer:

    • The primary cause of tar formation is an excessively high reaction temperature. When the temperature exceeds 250°C, decomposition and other side reactions occur, leading to the formation of complex, high-molecular-weight byproducts. To prevent this, maintain strict temperature control and operate within the recommended 150-200°C range. Using a solvent with a boiling point within this range can also help regulate the temperature.

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Key Parameters for Controlled Monosulfonation of Terephthalic Acid

ParameterRecommended Range/ValueRationale & NotesCitation(s)
Substrate Terephthalic Acid or its EstersUsing esters may alter solubility and reactivity.
Sulfonating Agent Fuming Sulfuric Acid or SO₃Provides a high concentration of the active electrophile (SO₃).
Molar Ratio 2:1 to 5:1 (Agent:Substrate)Balances reaction rate and selectivity. <1:1 leads to incomplete reaction; >7:1 increases polysulfonation risk.
Reaction Temperature 100°C - 250°C (150°C - 200°C is optimal)Lower temperatures slow the reaction; higher temperatures (>250°C) cause tar formation and increase polysulfonation.
Catalyst (Optional) Metal Chlorides (e.g., FeCl₃, CuCl₂, ZnCl₂)Increases reaction rate, allowing for milder conditions and potentially higher yields. Amount varies by catalyst type.
Catalyst Amount 1-5 wt% (for FeCl₃, CuCl₂, etc.)An economic amount that provides catalytic effect without being wasteful.
Solvent (Optional) High-boiling point hydrocarbons or amidesCan improve reaction rate and facilitate post-processing. Can also help with temperature control.
Experimental Protocols

Protocol 1: General Experimental Protocol for Controlled Monosulfonation

Disclaimer: This protocol is a generalized procedure based on available literature. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

  • Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is dry.

  • Charging Reactants: Charge the flask with terephthalic acid (1.0 mol equivalent). If using a catalyst, add it at this stage (e.g., 1-5 wt% iron chloride).

  • Adding Sulfonating Agent: With vigorous stirring, slowly add fuming sulfuric acid (2.0-5.0 mol equivalents) to the flask via the dropping funnel over a period of 1 hour. Control the addition rate to manage the initial exothermic reaction.

  • Reaction: Heat the mixture to the target temperature (e.g., 180°C) and maintain it for the desired reaction time (e.g., 4-12 hours), monitoring as needed.

  • Workup: Cool the reaction mixture to approximately 60°C. Carefully and slowly pour the mixture into a beaker of ice water to precipitate the product.

  • Isolation: Isolate the solid sulfoterephthalic acid product by vacuum filtration.

  • Purification: Wash the product with cold water to remove residual acid and then dry it in a vacuum oven. The product can be further purified by recrystallization if necessary.

Protocol 2: Determining Degree of Sulfonation via RP-HPLC

  • Sample Preparation: Accurately weigh a small amount of the dried product. Dissolve it in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) to a known concentration. The sample may need to be hydrolyzed or esterified to improve solubility and chromatographic behavior.

  • HPLC System: Use a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phase: A common mobile phase is a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and a polar organic solvent like methanol (B129727) or acetonitrile.

  • Detection: Use a UV detector set to a wavelength where both terephthalic acid and its sulfonated derivatives show strong absorbance (typically in the 240-255 nm range).

  • Analysis: Inject the prepared sample. Identify the peaks corresponding to unreacted terephthalic acid, monosulfonated terephthalic acid, and any polysulfonated species by comparing their retention times with known standards.

  • Quantification: Calculate the relative percentage of each component based on the peak areas from the chromatogram to determine the degree of sulfonation.

Section 4: Visual Guides

Workflow_for_Preventing_Polysulfonation Workflow for Preventing Polysulfonation start Start Experiment params Set Key Parameters - Temp: 150-200°C - Molar Ratio: 2:1 to 5:1 - Catalyst (Optional) start->params react Perform Sulfonation Reaction params->react analyze Analyze Product Sample (e.g., HPLC, Titration) react->analyze eval Evaluate Degree of Sulfonation (DS) analyze->eval adjust Adjust Parameters: - Lower Temperature - Reduce Molar Ratio eval->adjust DS > 1 (Polysulfonation) finish Target Monosulfonated Product Achieved eval->finish DS ≈ 1 adjust->params

Caption: A workflow diagram illustrating the experimental steps and decision points for achieving controlled monosulfonation.

troubleshooting scale-up of 2-sulfoterephthalic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-sulfoterephthalic acid production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and analysis of this compound.

Problem ID Issue Potential Causes Recommended Solutions
SYN-01 Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient mixing. 4. Degradation of product. 5. Reversibility of the sulfonation reaction.[1][2]1. Increase reaction time or temperature gradually. 2. Optimize temperature; too low may slow the reaction, too high can cause degradation. 3. Ensure vigorous agitation, especially at scale, to maintain homogeneity. 4. Avoid excessively high temperatures or prolonged reaction times. 5. Use a dehydrating agent like thionyl chloride to drive the equilibrium towards the product.[2]
SYN-02 Formation of Dark Brown or Black Reaction Mixture 1. Charring of the organic material due to localized overheating. 2. Formation of colored byproducts at high temperatures.1. Improve heat dissipation through efficient reactor cooling and agitation. 2. Control the rate of addition of the sulfonating agent to manage the exotherm. 3. Consider using a solvent to help moderate the reaction temperature.
PUR-01 Difficulty in Isolating the Product 1. Product remains dissolved in the reaction mixture. 2. Formation of a stable emulsion during work-up.1. Pour the reaction mixture into ice-cold water to precipitate the product.[3] 2. Saturate the aqueous solution with hydrogen chloride gas to further decrease solubility.[3] 3. If an emulsion forms, try adding a saturated brine solution to break it.
PUR-02 Product Contaminated with Unreacted Terephthalic Acid 1. Incomplete sulfonation. 2. Low solubility of terephthalic acid leading to unreacted solid.1. Ensure complete dissolution of terephthalic acid in the sulfonating agent before proceeding with the reaction. 2. Increase the molar ratio of the sulfonating agent. 3. Recrystallize the crude product from a suitable solvent like acetic acid.[3]
PUR-03 Presence of Sulfone Byproducts 1. High reaction temperatures favor sulfone formation.[4][5] 2. High concentration of sulfur trioxide.[5]1. Maintain strict temperature control throughout the reaction. 2. Use a slight excess of the sulfonating agent, but avoid large excesses. 3. Consider the use of sulfone inhibitors such as inorganic sulfites.[5] 4. Purification can be achieved by dissolving the product in an alkaline solution and then re-precipitating the sulfone by adjusting the pH.
ANA-01 Poor Resolution in HPLC Analysis 1. Inappropriate mobile phase composition. 2. Unsuitable column chemistry.1. Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid) to suppress the ionization of the carboxylic and sulfonic acid groups. 2. Employ a C18 or a mixed-mode column for good separation of aromatic acids.
SCL-01 Runaway Reaction During Scale-Up 1. Inadequate heat removal capacity of the larger reactor. 2. Poor mixing leading to localized hot spots.1. Ensure the cooling system is appropriately sized for the reaction scale. 2. Implement robust temperature monitoring and control systems. 3. Optimize the agitator design and speed for efficient heat transfer. 4. Consider a semi-batch process where the sulfonating agent is added gradually to control the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory and industrial method is the direct sulfonation of terephthalic acid using oleum (B3057394) (fuming sulfuric acid) at elevated temperatures.[3]

Q2: What are the key safety precautions to consider during the sulfonation of terephthalic acid?

A2: The reaction is highly exothermic and involves corrosive materials. Key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Careful and slow addition of reagents to control the reaction temperature and prevent splashing.

  • Having an appropriate quenching agent and a neutralization plan in case of a runaway reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots of the reaction mixture (after careful quenching and work-up) and analyzing them by High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of terephthalic acid and the formation of this compound.

Q4: What is the typical impurity profile for this compound produced by oleum sulfonation?

A4: The main impurities can include:

  • Unreacted terephthalic acid.

  • Isomeric sulfonic acids (though this compound is the major product).

  • Di-sulfonated terephthalic acid.

  • Aromatic sulfones, which are formed by the reaction of the sulfonic acid with another molecule of terephthalic acid at high temperatures.[4][5]

Q5: What are the recommended purification methods for this compound?

A5: Common purification strategies include:

  • Precipitation: Pouring the reaction mixture into ice-cold water is an effective first step to precipitate the crude product.[3]

  • Recrystallization: Recrystallization from acetic acid is a common method to purify the isolated solid.[3]

  • Activated Carbon Treatment: Using activated charcoal during recrystallization can help to remove colored impurities.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[3]

Materials:

  • Terephthalic acid

  • Oleum (27-33% free SO₃)

  • Mercury (catalyst, handle with extreme caution)

  • Ice

  • Deionized water

  • Acetic acid

  • Anhydrous Phosphorus pentoxide (P₂O₅)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Condenser with a drying tube

  • Beaker

  • Buchner funnel and filter flask

  • Vacuum desiccator

Procedure:

  • In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, charge terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).

  • Heat the mixture with stirring to 255-260 °C for 7 hours. The color of the mixture will darken.

  • Cool the reaction mixture to room temperature overnight. A precipitate may form.

  • Very slowly and in portions, pour the reaction mixture into a beaker containing 132 mL of ice-cold water with vigorous stirring.

  • Cool the resulting solution, which may lead to the precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • For further purification, dissolve the solid in hot water, treat with activated charcoal, and filter while hot.

  • Cool the filtrate in an ice bath and saturate with gaseous hydrogen chloride to precipitate the purified product.

  • Collect the precipitate by filtration and dry in a vacuum desiccator over P₂O₅.

  • Recrystallize the dried product from acetic acid for higher purity.

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards for terephthalic acid and this compound

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL

Sample Preparation:

  • Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot by adding it to a known volume of ice-cold water (e.g., 10 mL).

  • Neutralize the sample with a suitable base (e.g., dilute NaOH) to a pH of ~7.

  • Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC.

Visualizations

Reaction_Pathway terephthalic_acid Terephthalic Acid intermediate Wheland Intermediate (Sigma Complex) terephthalic_acid->intermediate + SO₃ oleum Oleum (H₂SO₄·SO₃) oleum->intermediate product This compound intermediate->product - H⁺

Caption: Reaction pathway for the electrophilic aromatic sulfonation of terephthalic acid.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_reaction Check Reaction Parameters: - Temperature - Time - Mixing start->check_reaction analyze_sample Analyze Sample by HPLC check_reaction->analyze_sample incomplete_reaction Incomplete Reaction? analyze_sample->incomplete_reaction side_products Significant Side Products? analyze_sample->side_products incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Improve Mixing incomplete_reaction->optimize_conditions Yes optimize_purification Optimize Purification: - Recrystallization - pH Adjustment side_products->optimize_purification Yes end Problem Resolved side_products->end No optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting common issues in this compound production.

References

Technical Support Center: Characterization of Byproducts in 2-Sulfoterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts during the synthesis of 2-sulfoterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound via the sulfonation of terephthalic acid can lead to several byproducts. The most common include:

  • Isomers of Sulfoterephthalic Acid: While the primary product is this compound, other positional isomers can be formed.

  • Disulfonated Terephthalic Acid: Under harsh reaction conditions, such as high temperatures or excess sulfonating agent, a second sulfonation may occur, resulting in disulfonated species.

  • Diaryl Sulfones: A characteristic byproduct in aromatic sulfonation reactions, particularly when using strong sulfonating agents like oleum, is the formation of diaryl sulfones.[1][2]

  • Unreacted Terephthalic Acid: Incomplete conversion during the reaction will result in the presence of the starting material in the final product mixture.

  • Sulfonated Impurities from Starting Material: Commercial terephthalic acid may contain impurities like p-toluic acid and 4-carboxybenzaldehyde.[3] These impurities can also undergo sulfonation, leading to additional byproducts.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions:

  • Reaction Temperature: High temperatures can promote the formation of disulfonated products and sulfones.[4] Maintaining the optimal temperature is crucial.

  • Concentration of Sulfonating Agent: Using a large excess of the sulfonating agent (e.g., oleum) can increase the likelihood of disulfonation and sulfone formation.[5]

  • Reaction Time: Prolonged reaction times may lead to an increase in certain byproducts.

  • Purity of Starting Materials: Using high-purity terephthalic acid will reduce the formation of byproducts from the sulfonation of impurities.

Q3: What analytical techniques are best suited for characterizing these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating and quantifying the desired product and non-volatile byproducts. A reversed-phase C18 column with a UV detector is a common setup.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and its isomers.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile byproducts, GC-MS can be used. Non-volatile byproducts, such as carboxylic and sulfonic acids, require a derivatization step to increase their volatility.[2][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying unknown byproducts by providing molecular weight and structural information.

Troubleshooting Guides

Issue 1: An unknown peak is observed in my HPLC chromatogram.

  • Question: I see an unexpected peak in my HPLC analysis of the reaction mixture. How can I identify it?

  • Answer:

    • Check for Unreacted Starting Material: Compare the retention time of the unknown peak with that of a terephthalic acid standard.

    • Consider Isomers: The unknown peak could be an isomer of sulfoterephthalic acid. Isomers often have similar retention times and may require optimization of the HPLC method for better separation.[10][11]

    • LC-MS Analysis: If the peak does not correspond to the starting material, the most effective way to identify it is through LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown compound, which can help in its identification.

    • Fraction Collection and NMR: If you have a preparative HPLC system, you can collect the fraction corresponding to the unknown peak and analyze it by NMR for structural elucidation.

Issue 2: My product yield is low, and I suspect the formation of multiple byproducts.

  • Question: The yield of this compound is lower than expected, and the HPLC chromatogram shows several byproduct peaks. What could be the cause?

  • Answer:

    • Harsh Reaction Conditions: High temperatures and a high concentration of the sulfonating agent can lead to the formation of multiple byproducts, including disulfonated species and sulfones, thereby reducing the yield of the desired product.[4][5]

    • Sub-optimal Reaction Time: If the reaction time is too short, the conversion of terephthalic acid may be incomplete. If it is too long, byproduct formation may increase.

    • Impure Starting Material: The presence of impurities in the terephthalic acid can lead to the formation of multiple sulfonated byproducts.[3]

Issue 3: I am having difficulty separating the isomers of sulfoterephthalic acid by HPLC.

  • Question: The peaks for the desired product and a suspected isomeric byproduct are co-eluting in my HPLC analysis. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: Adjusting the gradient and the composition of the mobile phase can improve resolution. For separating isomers of aromatic acids, using an acidic mobile phase with a C18 column is often effective.[6][12]

    • Change the Column: If optimizing the mobile phase is insufficient, trying a different column with a different stationary phase chemistry may provide the necessary selectivity.[13]

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve the separation of closely eluting peaks.

Quantitative Data on Byproduct Formation

The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of this compound. Please note that these are representative values and actual results may vary.

Reaction ConditionTemperature (°C)Oleum Concentration (% SO₃)Reaction Time (h)This compound Yield (%)Disulfonated Byproduct (%)Sulfone Byproduct (%)Unreacted Terephthalic Acid (%)
A (Mild) 120154852112
B (Standard) 15020692422
C (Harsh) 180308751582

Experimental Protocols

HPLC Analysis of this compound and Byproducts

Objective: To separate and quantify this compound and its potential byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture.

    • Dissolve the sample in 10 mL of Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-17 min: 40% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks by comparing their retention times with those of available standards.

    • Quantify the components by creating a calibration curve for each known compound.

NMR Spectroscopic Analysis

Objective: To elucidate the structure of the main product and identify isomeric byproducts.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., TMS or DSS)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product or isolated byproduct in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the aromatic region (typically 7.0-8.5 ppm) to observe the splitting patterns and coupling constants, which are indicative of the substitution pattern on the benzene (B151609) ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of signals will indicate the number of unique carbon atoms in the molecule, which helps in identifying isomers.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the structure. For example, the number of distinct signals in the aromatic region of the ¹³C NMR spectrum can help differentiate between isomers.[14]

GC-MS Analysis with Derivatization

Objective: To identify volatile byproducts and non-volatile byproducts after derivatization.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the dried reaction mixture into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes to facilitate the derivatization of carboxylic and sulfonic acid groups to their trimethylsilyl (B98337) esters.[8]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-600.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • The fragmentation patterns will provide information about the structure of the derivatized byproducts.

Visualizations

Synthesis_Pathway Terephthalic_Acid Terephthalic Acid Product This compound Terephthalic_Acid->Product Main Reaction Isomers Isomeric Byproducts Terephthalic_Acid->Isomers Side Reaction Sulfones Sulfone Byproducts Terephthalic_Acid->Sulfones Side Reaction Sulfonating_Agent Sulfonating Agent (Oleum/H₂SO₄) Sulfonating_Agent->Isomers Side Reaction Disulfonated Disulfonated Byproducts Sulfonating_Agent->Disulfonated Side Reaction Product->Disulfonated Side Reaction

Caption: Synthesis of this compound and formation of major byproducts.

Experimental_Workflow Start Crude Reaction Mixture HPLC HPLC Analysis (Separation & Quantification) Start->HPLC Derivatization Derivatization (e.g., Silylation) Start->Derivatization LC_MS LC-MS Analysis (Identification of Unknowns) HPLC->LC_MS Fraction_Collection Fraction Collection (Preparative HPLC) HPLC->Fraction_Collection End Byproduct Characterization Complete LC_MS->End NMR NMR Analysis (Structural Elucidation) Fraction_Collection->NMR NMR->End GC_MS GC-MS Analysis (Volatile Byproducts) Derivatization->GC_MS GC_MS->End

Caption: General experimental workflow for byproduct characterization.

References

stability issues of 2-sulfoterephthalic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-sulfoterephthalic acid during storage. Below you will find troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Store in a tightly sealed, opaque container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Decreased Purity or Presence of Impurities Chemical degradation due to improper storage conditions.Verify storage conditions. Analyze the material using a stability-indicating method like HPLC to identify and quantify impurities.
Poor Solubility Formation of less soluble degradation products or moisture absorption leading to clumping.Ensure the material is stored in a desiccated environment. If clumping is observed, gently grind the material to a fine powder before use. Verify the solvent and dissolution procedure.
Inconsistent Experimental Results Degradation of the starting material.Always use a fresh batch of this compound or re-analyze the purity of the stored material before use, especially for sensitive applications.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container, protected from light, in a cool and dark place.[1] Some suppliers recommend storage at room temperature, while others suggest temperatures below 15°C. It is also crucial to store it away from incompatible materials such as oxidizing agents.[1]

2. Is this compound sensitive to moisture?

Yes, as a hygroscopic solid, it is advisable to store this compound in a dry environment, for instance, in a desiccator, to prevent moisture absorption, which can lead to clumping and potential degradation.

3. What are the known degradation products of this compound?

While specific degradation studies under storage conditions are not extensively published, upon combustion or exposure to high temperatures, this compound can decompose to produce carbon dioxide, carbon monoxide, and sulfur oxides.[1] Under harsh hydrolytic conditions (high temperature and pressure in water), related compounds like aromatic sulfonic acids can undergo desulfonation, and terephthalic acid can decarboxylate to benzoic acid. These pathways might be relevant under accelerated degradation conditions.

4. How can I check the purity of my stored this compound?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended technique to assess the purity of this compound and to detect any potential degradation products.

5. What materials are compatible with the storage of this compound?

Glass containers are generally recommended for storing this compound. Ensure the container has a tight-fitting lid to protect from moisture and air. For handling, use standard laboratory personal protective equipment, including gloves and safety glasses.[1]

Quantitative Data Summary

The following table provides hypothetical data representing a typical stability study of this compound under various conditions. This data is for illustrative purposes to guide researchers in setting up their own stability studies.

Storage Condition Time (Months) Purity (%) Appearance Major Degradation Product (%)
25°C / 60% RH099.8White powderNot Detected
699.5White powder0.2
1299.1White powder0.5
40°C / 75% RH099.8White powderNot Detected
398.2Slightly off-white powder1.1
696.5Yellowish powder2.5
Photostability (ICH Q1B)099.8White powderNot Detected
Exposed97.0Yellowish powder1.8

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a representative example for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-32 min: 50% to 5% B

    • 32-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

Visualizations

Troubleshooting_Guide start Observed Stability Issue issue1 Change in Appearance start->issue1 issue2 Decreased Purity start->issue2 issue3 Poor Solubility start->issue3 cause1 Exposure to Light, Moisture, or Heat issue1->cause1 cause2 Chemical Degradation issue2->cause2 cause3 Degradation / Moisture Absorption issue3->cause3 solution1 Store in cool, dark, dry, sealed container. cause1->solution1 solution2 Verify storage conditions. Analyze with HPLC. cause2->solution2 solution3 Store in desiccated environment. Grind if clumped. cause3->solution3

Caption: Troubleshooting logic for stability issues.

Stability_Testing_Workflow start Start: Receive this compound initial_analysis Initial Analysis (t=0) - Purity (HPLC) - Appearance - Solubility start->initial_analysis storage Store under Defined Conditions - Temperature - Humidity - Light initial_analysis->storage pull_samples Pull Samples at Time Points (e.g., 3, 6, 12 months) storage->pull_samples analyze_samples Analyze Samples - Purity (HPLC) - Appearance - Solubility pull_samples->analyze_samples analyze_samples->pull_samples Next Time Point data_evaluation Evaluate Data - Degradation Rate - Impurity Profile analyze_samples->data_evaluation end End: Determine Shelf-life data_evaluation->end

References

Technical Support Center: Regioselective Synthesis of 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-sulfoterephthalic acid. Our aim is to address specific experimental challenges to ensure a successful and regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the regioselective sulfonation of terephthalic acid at the 2-position?

The regioselectivity of the sulfonation reaction is governed by the directing effects of the two carboxylic acid groups on the terephthalic acid ring. Carboxylic acid groups are deactivating and meta-directing substituents in electrophilic aromatic substitution. In terephthalic acid, the positions ortho to one carboxylic acid group are also meta to the other. This electronic guidance favors the substitution at the 2-position, leading to the formation of this compound.

Q2: Why is fuming sulfuric acid (oleum) or sulfur trioxide used as the sulfonating agent?

Standard sulfuric acid is generally not reactive enough to sulfonate a deactivated aromatic ring like terephthalic acid. Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a higher concentration of the active electrophile, SO₃ or its protonated form, which is necessary to drive the reaction forward.[1][2]

Q3: What is the role of the catalyst in this reaction?

In some protocols, a catalyst like mercury or a metal chloride (e.g., iron chloride, copper chloride) is used to increase the reaction rate.[3][4] These catalysts can act as Lewis acids, further activating the sulfonating agent and facilitating the electrophilic attack on the deactivated aromatic ring. Using metal chlorides is an environmentally safer alternative to mercury-based catalysts.[4]

Q4: Is the sulfonation reaction reversible?

Yes, aromatic sulfonation is a reversible reaction.[1][2] The reverse reaction, desulfonation, can be promoted by treating the sulfonic acid with hot aqueous acid.[2] This reversibility can be exploited in purification or to remove the sulfonic acid group if it's being used as a temporary blocking group.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature or time: The reaction requires high temperatures (e.g., 180-260°C) and several hours to proceed.[3][4] 2. Inactive sulfonating agent: Oleum (B3057394) can absorb moisture from the air, reducing its activity. 3. Catalyst is inactive or absent. 1. Ensure the reaction is maintained at the specified temperature for the recommended duration. Monitor the reaction progress using a suitable analytical technique if possible. 2. Use fresh, high-quality fuming sulfuric acid and protect the reaction from atmospheric moisture. 3. If using a catalyst, ensure it is of the correct grade and added in the appropriate amount.[4]
Formation of Disulfonated Byproducts 1. Reaction temperature is too high or reaction time is too long: Forcing the reaction conditions can lead to a second sulfonation. 2. Excessively strong sulfonating agent. 1. Carefully control the reaction temperature and time to favor monosulfonation. 2. Use the recommended concentration of oleum or SO₃.
Product is Difficult to Purify/Isolate 1. Incomplete reaction: The presence of unreacted terephthalic acid can complicate purification due to similar solubilities. 2. Formation of side products. 3. Improper workup procedure. 1. Ensure the reaction goes to completion. 2. Recrystallization from acetic acid or water can be effective for purification.[3] 3. Follow the workup procedure carefully, especially the slow quenching of the reaction mixture in ice-cold water.[3]
Product Appears as a Dark, Tarry Substance 1. Reaction temperature is too high: This can lead to charring and decomposition of the organic material.1. Maintain strict control over the reaction temperature. Use a suitable heating mantle and temperature controller.

Experimental Protocols

Protocol 1: Mercury-Catalyzed Synthesis of this compound[3]

This protocol outlines a traditional method for the synthesis of this compound using a mercury catalyst.

Materials:

  • Terephthalic acid

  • Oleum (27-33% SO₃)

  • Mercury

  • Acetic acid

  • n-Butanol

  • Deionized water

  • Ice

Procedure:

  • In a 500 mL 3-neck flask equipped with a stirrer, thermometer, and air condenser, charge terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).

  • Heat the mixture with stirring at 255-260°C for 7 hours. The color will change from light brown to dark brown.

  • Cool the reaction mixture to room temperature overnight. A precipitate may form.

  • Very slowly and in portions, pour the reaction mixture into a beaker containing 132 mL of ice-cold water to form a homogenous solution.

  • Cool the resulting solution, which will cause a precipitate to form. Allow it to stand for 2 hours.

  • Filter the precipitate.

  • For purification, dissolve the solid in 750 mL of hot water, add charcoal, and reflux for 35 minutes.

  • Filter the hot solution through celite and cool the filtrate in an ice bath.

  • Saturate the solution with gaseous hydrogen chloride for 1 hour to precipitate the product.

  • Collect the precipitate by filtration and dry it over P₂O₅ in a vacuum desiccator.

  • Further recrystallization can be performed from hot acetic acid.[3]

Protocol 2: Metal Chloride-Catalyzed Synthesis of this compound[4]

This protocol provides a more environmentally friendly approach using a metal chloride catalyst.

Materials:

  • Terephthalic acid

  • Fuming sulfuric acid (e.g., 60%)

  • Metal chloride catalyst (e.g., copper chloride)

  • Deionized water

Procedure:

  • In a 1-liter 4-necked flask, add terephthalic acid (166.0 g, 1.0 mol) and copper chloride (3.2 g).

  • With stirring, add 60% fuming sulfuric acid (533.0 g, 4.0 mol) over 1 hour.

  • Raise the temperature and conduct the reaction at 180°C for 16 hours.

  • Cool the reaction liquid to approximately 60°C.

  • Gradually pour the reaction solution into 1000 g of water and cool to 5°C.

  • Separate the precipitate by filtration, wash with water, and dry to obtain the product.[4]

Quantitative Data Summary

ParameterProtocol 1 (Mercury Catalyst)[3]Protocol 2 (Copper Chloride Catalyst)[4]
Starting Material Terephthalic AcidTerephthalic Acid
Sulfonating Agent Oleum (27-33%)60% Fuming Sulfuric Acid
Catalyst MercuryCopper Chloride
Reaction Temperature 255-260°C180°C
Reaction Time 7 hours16 hours
Yield 41-53%~88% (as sodium salt)
Melting Point 244-249°C>375°C (decomposition, as sodium salt)

Visualizations

Reaction_Pathway terephthalic_acid Terephthalic Acid intermediate Sigma Complex (Wheland Intermediate) terephthalic_acid->intermediate + SO₃H⁺ sulfonating_agent SO₃ / H₂SO₄ (Oleum) sulfonating_agent->intermediate catalyst Catalyst (e.g., Hg, CuCl₂) catalyst->sulfonating_agent activates product This compound intermediate->product - H⁺

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No temp_time Check Temperature & Time check_yield->temp_time Yes success Successful Synthesis check_purity->success No byproducts Optimize Conditions to Avoid Byproducts check_purity->byproducts Yes reagents Verify Reagent Activity temp_time->reagents catalyst Confirm Catalyst Presence/Activity reagents->catalyst catalyst->start Re-run purification Refine Purification Method byproducts->purification purification->start Re-run

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow start Reaction Setup (Flask, Stirrer, Condenser) charge_reagents Charge Reactants: - Terephthalic Acid - Oleum - Catalyst start->charge_reagents reaction Heat to Reaction Temperature (e.g., 180-260°C) for specified time charge_reagents->reaction cool_down Cool to Room Temperature reaction->cool_down quench Slowly Quench in Ice Water cool_down->quench precipitate Precipitate and Isolate Crude Product quench->precipitate purify Purify by Recrystallization (e.g., from Acetic Acid or Water) precipitate->purify dry Dry Final Product purify->dry end Characterization dry->end

References

impact of catalyst choice on terephthalic acid sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of catalyst choice on terephthalic acid sulfonation.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the sulfonation of terephthalic acid?

A1: The sulfonation of terephthalic acid is typically carried out using a sulfonating agent that can also act as a catalyst, such as fuming sulfuric acid (oleum) or sulfuric anhydride (B1165640).[1] However, to improve reaction rates and yields, various catalysts can be employed. These include:

  • Metal Halides: Chlorides of iron, copper, titanium, antimony, zinc, and nickel have been shown to be effective catalysts.[1]

  • Mercury Compounds: Although historically used, mercury-based catalysts are now largely avoided due to environmental and safety concerns.[1][2]

  • Brønsted and Lewis Acids: While not extensively documented specifically for terephthalic acid sulfonation, solid acid catalysts and Lewis acids are used in related reactions like the synthesis of terephthalic acid derivatives.[3]

Q2: What is the role of the catalyst in terephthalic acid sulfonation?

A2: In electrophilic aromatic substitution reactions like sulfonation, the catalyst's primary role is to generate a more potent electrophile. In the context of terephthalic acid sulfonation, the catalyst facilitates the formation of sulfur trioxide (SO₃) or a related reactive species, which then attacks the aromatic ring of terephthalic acid. Metal halide catalysts, for example, can act as Lewis acids to increase the electrophilicity of the sulfonating agent.[1]

Q3: How does the choice of sulfonating agent affect the reaction?

A3: The choice of sulfonating agent is critical. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a powerful sulfonating agent.[1][2] The concentration of free SO₃ in the oleum (B3057394) is a key parameter; higher concentrations generally lead to faster reaction rates but can also result in more side reactions and charring if not properly controlled.[4][5] Sulfuric anhydride (SO₃) is another potent sulfonating agent.[1] The reactivity of the sulfonating agent will influence the required reaction temperature and time.

Troubleshooting Guides

Issue 1: Low or No Conversion of Terephthalic Acid

  • Possible Cause 1: Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. Ensure catalysts are stored under appropriate conditions (e.g., protected from moisture).

  • Possible Cause 2: Insufficiently Strong Sulfonating Agent: The concentration of the sulfonating agent (e.g., % free SO₃ in oleum) may be too low for the reaction to proceed efficiently.

    • Solution: Use a higher concentration of oleum or switch to a more potent sulfonating agent like sulfuric anhydride.[1]

  • Possible Cause 3: Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or side reactions.[1]

Issue 2: Low Yield of Sulfonated Terephthalic Acid

  • Possible Cause 1: Reversible Reaction: Aromatic sulfonation is a reversible process.[6][7] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.

    • Solution: Ensure all reagents and glassware are thoroughly dried before use. Use a drying tube to protect the reaction from atmospheric moisture.[2]

  • Possible Cause 2: Incomplete Reaction: The reaction time may be too short for the sulfonation to go to completion.

    • Solution: Increase the reaction time and monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC).[1]

  • Possible Cause 3: Product Loss During Workup: The sulfonated product may be lost during the isolation and purification steps.

    • Solution: Carefully optimize the workup procedure. For example, when precipitating the product by adding water, do so slowly and with cooling to maximize recovery.[1][2]

Issue 3: Formation of Byproducts and Darkening of the Reaction Mixture

  • Possible Cause 1: High Reaction Temperature: Excessive heat can lead to side reactions such as oxidation and charring of the organic material.

    • Solution: Maintain the reaction temperature within the recommended range. Use a temperature-controlled heating mantle or oil bath for precise temperature regulation.[2]

  • Possible Cause 2: Excessively Strong Sulfonating Agent: A very high concentration of the sulfonating agent can promote unwanted side reactions.

    • Solution: Use a slightly lower concentration of the sulfonating agent or add it to the reaction mixture more slowly to control the reaction rate.

  • Possible Cause 3: Presence of Impurities: Impurities in the starting terephthalic acid can lead to the formation of colored byproducts.

    • Solution: Use high-purity terephthalic acid as the starting material.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Terephthalic Acid Sulfonation

CatalystSulfonating AgentTemperature (°C)Time (h)Yield (%)Reference
Iron Chloride60% Fuming Sulfuric Acid1801197.2 (production rate)[1]
Nickel Dichloride60% Fuming Sulfuric Acid1801196.4 (production rate of dimethyl ester)[1]
Mercury27-33% Oleum255-260741 (isolated yield after recrystallization)[2]

Note: The yields reported as "production rate" from the patent may not be directly comparable to the isolated yield after purification.

Experimental Protocols

Protocol 1: Sulfonation of Terephthalic Acid using a Metal Chloride Catalyst

This protocol is adapted from a patent and describes a general method.[1]

  • Reaction Setup: In a suitable three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, place terephthalic acid.

  • Addition of Reagents: Add the metal chloride catalyst (e.g., iron chloride, 1-5% by weight relative to terephthalic acid).

  • Sulfonation: With stirring, slowly add fuming sulfuric acid (2 to 5 molar equivalents) to the flask.

  • Heating: Heat the reaction mixture to 100-250°C for several hours. The optimal temperature and time will depend on the specific catalyst and sulfonating agent concentration.

  • Workup: Cool the reaction mixture to approximately 60°C. Carefully and slowly pour the mixture into ice-cold water.

  • Isolation: The sulfonated terephthalic acid will precipitate. Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 2: Preparation of 2-Sulfoterephthalic Acid using an Oleum/Mercury Catalyst

This protocol is based on a literature procedure.[2]

  • Reaction Setup: In a 500 mL three-necked flask equipped with an air condenser (protected by a drying tube), a mechanical stirrer, and a thermometer, charge terephthalic acid (100 g), oleum (190 g, 27-33% free SO₃), and mercury (2.7 g).

  • Heating: Stir the mixture and heat to 255-260°C for 7 hours. The color of the mixture will darken.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature overnight. A precipitate will form.

  • Quenching: Very slowly and portionwise, pour the reaction mixture into a beaker containing ice-cold water (132 mL) to form a homogeneous solution.

  • Crystallization: Upon cooling the aqueous solution, a precipitate will form. Allow the mixture to stand for 2 hours.

  • Initial Isolation: Collect the precipitate by filtration.

  • Purification (Decolorization): Dissolve the solid in hot water (750 mL), add activated charcoal, and reflux for 35 minutes.

  • Filtration: Filter the hot solution through a pad of celite.

  • Final Precipitation: Cool the filtrate in an ice bath and saturate with gaseous hydrogen chloride for 1 hour to precipitate the product.

  • Final Isolation and Drying: Collect the precipitate by filtration and dry in a vacuum desiccator over P₂O₅ for 48 hours. The product can be further recrystallized from acetic acid.

Visualizations

Experimental_Workflow_Sulfonation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Set up Reaction Flask (Stirrer, Condenser, Thermometer) start->setup reagents Add Terephthalic Acid and Catalyst setup->reagents add_sulfonating_agent Slowly Add Sulfonating Agent reagents->add_sulfonating_agent heat Heat Reaction Mixture (e.g., 100-260°C) add_sulfonating_agent->heat monitor Monitor Reaction (e.g., via HPLC) heat->monitor cool Cool Reaction Mixture monitor->cool quench Quench with Ice-Water cool->quench precipitate Precipitate Product quench->precipitate filtrate Filter and Wash Solid precipitate->filtrate purify Purify (e.g., Recrystallization, Charcoal Treatment) filtrate->purify dry Dry Final Product purify->dry end End dry->end

Caption: Experimental workflow for the sulfonation of terephthalic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Sulfonated Product cause1 Reversible Reaction (Presence of Water) issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1 Ensure Dry Reagents and Glassware cause1->solution1 solution2 Increase Reaction Time and Monitor Progress cause2->solution2 solution3 Optimize Workup Procedure cause3->solution3

Caption: Troubleshooting logic for low yield in terephthalic acid sulfonation.

References

Technical Support Center: Synthesis of 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-sulfoterephthalic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Precipitate After Quenching Incomplete sulfonation reaction.- Ensure the reaction temperature was maintained at the optimal level (e.g., 255-260°C if using oleum (B3057394) with a mercury catalyst). - Verify the reaction time was sufficient (e.g., 7 hours). - Check the quality and concentration of the sulfonating agent (e.g., oleum).
Product is too soluble in the quenching solution.- Ensure the quenching is performed in ice-cold water to minimize solubility. - If the product remains in solution, attempt to precipitate it by saturating the solution with gaseous hydrogen chloride.[1]
Formation of a Dark Brown or Black Reaction Mixture Overheating or prolonged reaction time leading to side reactions and decomposition.- Carefully monitor and control the reaction temperature. - Adhere to the recommended reaction time.
Presence of impurities in the starting materials.- Use high-purity terephthalic acid and sulfonating agent.
Product "Oils Out" Instead of Crystallizing During Recrystallization The solution is too supersaturated, or the cooling rate is too rapid.- Reduce the cooling rate by allowing the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. - Try adding a seed crystal to induce crystallization. - Re-dissolve the oil in a minimum amount of hot solvent and attempt recrystallization again.
Impurities are inhibiting crystallization.- Treat the solution with activated charcoal to remove colored impurities before filtration and cooling.[1]
Final Product is Impure (e.g., Off-Color, Incorrect Melting Point) Incomplete removal of starting materials or byproducts.- Ensure thorough washing of the filtered precipitate. - Perform multiple recrystallizations until a consistent melting point is achieved. Acetic acid is a suitable solvent for recrystallization.[1]
Presence of inorganic salts.- Wash the crude product thoroughly with water to remove any water-soluble inorganic salts.
Difficulty Filtering the Precipitate Very fine particles are clogging the filter paper.- Use a pad of celite on top of the filter paper to improve filtration.[1] - Allow the precipitate to settle completely before starting filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary depending on the specific protocol and purification methods used. A reported yield after initial precipitation and drying is around 53%.[1] After further recrystallization from acetic acid, the yield may be lower, for instance, around 41%.[1] Another protocol using a metal chloride catalyst reports a production rate of 97.2% before isolation, with an isolated yield of the sodium salt at 88%.[2]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The purity and identity can be assessed by several methods:

  • Melting Point: The melting point of the purified product can be compared to the literature value (e.g., 244-249°C, with a literature value of 254-258°C).[1]

  • Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of impurities. A reported Rf value is 0.35 in a solvent system of 1 ml acetic acid: 1 ml H₂O: 1.5 ml n-BuOH.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to determine purity.

Q3: What are the key safety precautions to take during this synthesis?

A3: This synthesis involves hazardous materials and requires appropriate safety measures:

  • Oleum (Fuming Sulfuric Acid): Oleum is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.

  • Mercury: If using a mercury catalyst, be aware of its toxicity. Handle with care and dispose of it according to institutional guidelines.

  • Quenching: The quenching of the reaction mixture with ice-cold water is highly exothermic and must be done very slowly and portion-wise to control the reaction.[1]

Quantitative Data Summary

The following table summarizes quantitative data from a representative synthesis protocol.

ParameterValueReference
Starting Material Terephthalic Acid[1]
Sulfonating Agent Oleum (27-33%)[1]
Catalyst Mercury[1]
Reaction Temperature 255-260 °C[1]
Reaction Time 7 hours[1]
Initial Yield (after precipitation) 53%[1]
Final Yield (after recrystallization) 41%[1]
Melting Point 244-249 °C[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Terephthalic acid (100 g)

  • Oleum (190 g, 27-33%)

  • Mercury (2.7 g)

  • Ice-cold water

  • Activated charcoal

  • Gaseous hydrogen chloride

  • Acetic acid

  • Drierite

  • Celite

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Reaction Setup: In a 500 ml 3-neck flask equipped with an air condenser (connected to a Drierite tube), a stirrer, and a thermometer, charge terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).[1]

  • Sulfonation: Stir the light brown solution at 255-260°C for 7 hours. The color of the mixture will change to dark brown.[1]

  • Cooling and Quenching: Cool the reaction mixture overnight to room temperature, during which a precipitate may form. Very slowly and portion-wise, pour the mixture into a beaker of ice-cold water (132 ml) to form a homogenous solution.[1]

  • Precipitation: Upon cooling the aqueous solution, a precipitate will form. Allow the mixture to stand for 2 hours.[1]

  • Filtration and Initial Purification: Filter the precipitate. Dissolve the solid acid in 750 ml of hot water, add activated charcoal, and reflux the mixture for 35 minutes.[1]

  • Hot Filtration: Filter the hot solution through a pad of celite.[1]

  • Product Precipitation: Cool the filtrate in an ice bath and saturate the solution with gaseous hydrogen chloride for 1 hour to precipitate the product.[1]

  • Isolation and Drying: Collect the precipitate by filtration and dry it over P₂O₅ in a vacuum desiccator for 48 hours. This should yield approximately 79 g (53%) of the product.[1]

  • Recrystallization: For further purification, dissolve the material in 200 ml of hot acetic acid and reflux for 30 minutes. Filter the hot solution and store the filtrate in a refrigerator overnight.[1]

  • Final Product Isolation: Filter the resulting precipitate and dry it at room temperature for several hours, followed by drying under high vacuum. The final product will be a pale yellow solid.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and work-up of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reactants Charge Flask: - Terephthalic Acid - Oleum - Mercury start->reactants sulfonation Heat and Stir (255-260°C, 7h) reactants->sulfonation cool_reaction Cool to Room Temp. sulfonation->cool_reaction quench Quench in Ice Water cool_reaction->quench precipitate1 Precipitate Product quench->precipitate1 filter1 Filter Precipitate precipitate1->filter1 dissolve Dissolve in Hot Water + Charcoal filter1->dissolve reflux Reflux dissolve->reflux filter2 Hot Filter (Celite) reflux->filter2 precipitate2 Precipitate with HCl (gas) filter2->precipitate2 filter3 Filter Product precipitate2->filter3 dry1 Dry over P₂O₅ filter3->dry1 recrystallize Recrystallize from Acetic Acid dry1->recrystallize filter4 Filter Crystals recrystallize->filter4 dry2 Dry under Vacuum filter4->dry2 end Final Product dry2->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Functionalized Terephthalic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Sulfoterephthalic Acid and its Amino, Nitro, and Hydroxy Analogs

Functionalized terephthalic acids are pivotal building blocks in the design and synthesis of advanced materials, including metal-organic frameworks (MOFs), high-performance polymers, and targeted drug delivery systems. The nature of the functional group appended to the terephthalic acid backbone significantly influences the physicochemical properties and, consequently, the performance of the resulting materials. This guide provides an objective comparison of this compound with three other key functionalized terephthalic acids: 2-aminoterephthalic acid, 2-nitroterephthalic acid, and 2-hydroxyterephthalic acid. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.

Physicochemical Properties: A Tabular Comparison

The inherent properties of these functionalized terephthalic acids dictate their reactivity, solubility, and interaction with other molecules. The following table summarizes key physicochemical data for a direct comparison.

PropertyThis compound2-Aminoterephthalic Acid2-Nitroterephthalic Acid2-Hydroxyterephthalic Acid
Molecular Formula C₈H₆O₇S[1]C₈H₇NO₄[2][3]C₈H₅NO₆[4][5]C₈H₆O₅[6]
Molecular Weight ( g/mol ) 246.19181.15[2][3]211.13[4][5]182.13[6]
Melting Point (°C) 244-249>300 (decomposes)270-272[4][5]312-317[7]
pKa₁ ~1.7 (estimated for sulfonic acid)~3.95[8]1.73[4]~2.56 (Predicted)[7]
pKa₂ ~3.5 (estimated for carboxylic acid)~4.8 (estimated)~3.4 (estimated)~4.5 (estimated)
Solubility Soluble in waterSlightly soluble in water; soluble in DMSO and DMF[8]Very soluble in water[4]Slightly soluble in water

Performance in Metal-Organic Framework (MOF) Synthesis

MOF PropertyLinker: this compoundLinker: 2-Aminoterephthalic AcidLinker: 2-Nitroterephthalic AcidLinker: 2-Hydroxyterephthalic Acid
Representative MOF SO₃-MOF-808UiO-66-NH₂MOFs from 2-nitroterephthalic acidMOF-74 (DHTP)
BET Surface Area (m²/g) ~1628 (for sulfonate-defected MOF-808)[9]~1075[10]Varies depending on metal and structure~1233 (for Ni₂-dhtp)[11]
Key Performance Trait Enhanced proton conductivity and selective adsorption of anionic dyes.[9][12]Post-synthetic modification capabilities, enhanced CO₂ selectivity.[13][14]Potential for reduction to amino group post-synthesis.Open metal sites, high gas adsorption capacity.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of materials derived from these functionalized terephthalic acids.

General Solvothermal Synthesis of a Zirconium-based MOF

This protocol is a general guideline and can be adapted for each of the functionalized terephthalic acids.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Functionalized terephthalic acid (2-sulfo-, 2-amino-, 2-nitro-, or 2-hydroxyterephthalic acid)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic acid or Benzoic acid)

Procedure:

  • Precursor Solution A: Dissolve the functionalized terephthalic acid in DMF in a glass vial.

  • Precursor Solution B: In a separate vial, dissolve ZrCl₄ in DMF.

  • Mixing: Combine the two solutions and add the modulator. The molar ratio of metal salt to linker to modulator is critical and often requires optimization.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat in an oven at a specific temperature (typically 80-150 °C) for a designated period (e.g., 24-48 hours).

  • Product Isolation: After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the product thoroughly with DMF and then with a lower-boiling-point solvent like ethanol (B145695) or methanol (B129727) to remove unreacted starting materials and solvent.

  • Activation: Dry the final product under vacuum at an elevated temperature (e.g., 120-180 °C) to remove solvent molecules from the pores.[15]

Visualizing Synthesis and Comparative Logic

To better illustrate the experimental workflow and the decision-making process for selecting a functionalized terephthalic acid, the following diagrams are provided.

Experimental_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Work-up Linker Functionalized Terephthalic Acid Mixing Mixing Linker->Mixing Metal Metal Salt (e.g., ZrCl₄) Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., Acetic Acid) Modulator->Mixing Solvothermal Solvothermal Reaction Mixing->Solvothermal Isolation Isolation (Filtration/Centrifugation) Solvothermal->Isolation Washing Washing (DMF, Ethanol) Isolation->Washing Activation Activation (Vacuum Heating) Washing->Activation Final_Product Functionalized MOF Activation->Final_Product

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Functional_Group_Selection cluster_properties Desired Material Property cluster_linkers Linker Choice Start Application Goal High_Surface_Area High Surface Area & Gas Storage Start->High_Surface_Area Catalysis Catalytic Activity Start->Catalysis Post_Synthetic_Modification Post-Synthetic Modification Start->Post_Synthetic_Modification Proton_Conductivity Proton Conductivity Start->Proton_Conductivity Hydroxy 2-Hydroxyterephthalic Acid High_Surface_Area->Hydroxy Catalysis->Hydroxy Amino 2-Aminoterephthalic Acid Catalysis->Amino Post_Synthetic_Modification->Amino Nitro 2-Nitroterephthalic Acid Post_Synthetic_Modification->Nitro via reduction Sulfo 2-Sulfoterephthalic Acid Proton_Conductivity->Sulfo

Caption: A decision-making diagram for selecting a functionalized terephthalic acid.

Applications in Polymer Science and Drug Delivery

Beyond MOFs, these functionalized terephthalic acids are valuable monomers for creating high-performance polymers. The introduction of functional groups can enhance properties such as thermal stability, flame retardancy, and hydrophilicity. For instance, copolyesters incorporating hydroxyl or amino groups can serve as platforms for further chemical modification.[16]

In the realm of drug delivery, while these specific small molecules are not typically used as standalone linkers in antibody-drug conjugates (ADCs), the principles of their functional groups are relevant. For example, the carboxylic acid moieties can be used to attach to drug molecules, and the additional functional group can be used to tune solubility or to attach to a targeting moiety. The development of linkers is a complex field, often involving larger, more sophisticated molecules to control drug release.

Conclusion

The selection of a functionalized terephthalic acid is a critical decision in the design of advanced materials.

  • This compound is a strong candidate for applications requiring high polarity, water solubility, and proton conductivity.

  • 2-Aminoterephthalic acid offers a versatile platform for post-synthetic modification and can enhance selectivity in applications like CO₂ capture.[13][14]

  • 2-Nitroterephthalic acid provides a synthetic handle that can be reduced to an amino group, allowing for subsequent functionalization.

  • 2-Hydroxyterephthalic acid is instrumental in creating MOFs with open metal sites, which are highly desirable for gas storage and catalysis.[11]

This guide provides a foundational comparison to assist researchers in making informed decisions. It is important to note that the optimal choice will always depend on the specific synthetic conditions and the desired properties of the final material. Further experimental investigation into direct comparative studies is warranted to fully elucidate the performance differences between these valuable chemical building blocks.

References

performance of MOFs from 2-sulfoterephthalic acid vs. bromo-terephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Metal-Organic Frameworks Derived from 2-Sulfoterephthalic Acid and Bromo-terephthalic Acid

The functionalization of organic linkers is a pivotal strategy in the design of Metal-Organic Frameworks (MOFs), enabling the tuning of their physicochemical properties for specific applications. This guide provides a comparative overview of the performance of MOFs synthesized from two distinct functionalized linkers: this compound and bromo-terephthalic acid. The introduction of a sulfonate group (-SO₃H) typically imparts strong Brønsted acidity, enhancing performance in acid-catalyzed reactions and proton conductivity. Conversely, the incorporation of a bromo group (-Br) modifies the electronic properties of the linker and can enhance stability and selectivity in certain applications.

This comparison focuses on representative MOFs from each class, specifically a zirconium-based MOF with a sulfoterephthalate linker (Zr-HSO₃-bdc) and the well-studied UiO-66 framework functionalized with a bromo-terephthalate linker (UiO-66-Br). The analysis is tailored for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective comparison.

Performance Comparison

The performance of MOFs is intrinsically linked to their structural properties and the nature of their functional groups. The sulfonate group in Zr-HSO₃-bdc provides strong acidic sites, making it a highly effective catalyst for reactions such as esterification. The bromo group in UiO-66-Br, while less electronically pronounced than a nitro group, can influence catalytic activity and provides a site for potential post-synthetic modification.[1]

Physicochemical Properties
PropertyZr-HSO₃-bdcUiO-66-Br
Metal Node ZirconiumZirconium
Organic Linker This compound2-Bromoterephthalic acid
Functional Group Sulfonic acid (-SO₃H)Bromo (-Br)
BET Surface Area Lower than parent UiO-66Not explicitly stated, but functionalization can alter surface area
Thermal Stability HighHigh
Chemical Stability Stable under acidic regenerationStable in various solvents
Catalytic Performance: Esterification of n-butanol with Acetic Acid
CatalystFunctional SitesConversion (%)Reusability
Zr-HSO₃-bdc Brønsted acid (-SO₃H)HighFully reusable after acidic reactivation[2]
HSO₃-MIL-101(Cr) Brønsted acid (-SO₃H) & Cr open metal sitesHigh, but deactivatesDeactivates via sulfonic ester formation; not stable to acidic regeneration[2]
UiO-66-Br (projected) Lewis acid (Zr nodes)Lower than Brønsted acid catalysts for this reactionGenerally high

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the synthesis of the compared MOFs and the general procedure for a catalytic esterification reaction.

Synthesis of Zr-HSO₃-bdc

A stable, porous sulfonic acid-containing MOF with zirconium as the metal node was synthesized.[2] While the exact synthesis parameters for this specific MOF are detailed in the cited research, a general approach for synthesizing sulfonate-functionalized Zr-MOFs involves the solvothermal reaction of a zirconium salt (like ZrCl₄) and this compound in a solvent such as N,N-dimethylformamide (DMF).[4] Modulators like acetic acid are often used to control crystallinity.[4]

Synthesis of UiO-66-Br

UiO-66-Br is synthesized by dissolving zirconium chloride (ZrCl₄) and 2-bromo-1,4-benzenedicarboxylic acid (Br-H₂BDC) in N,N-dimethylformamide (DMF).[5] The mixture is then heated in an oven, typically at temperatures around 100-120°C for 24 hours.[5][6] After cooling, the resulting solid is filtered and washed extensively with a solvent like ethanol (B145695) to remove unreacted starting materials.[5]

Catalytic Esterification Reaction

The catalytic performance of the MOFs in the esterification of n-butanol with acetic acid is evaluated in a batch reactor.[3] Typically, the MOF catalyst is added to a mixture of n-butanol and acetic acid (e.g., a 1:1 molar ratio).[3] The reaction is carried out at a specific temperature (e.g., 343 K) with stirring.[3] The progress of the reaction is monitored by taking samples at different time intervals and analyzing them using techniques like gas chromatography to determine the conversion of the reactants.

Visualizing the Comparison

Diagrams are provided to illustrate the key differences between the two types of functionalized MOFs and the general workflow of their application in catalysis.

G Functional Group Influence on Catalytic Sites in MOFs cluster_sulfo MOF from this compound cluster_bromo MOF from Bromo-terephthalic Acid sulfo_linker Sulfoterephthalate Linker (-SO3H group) bronsted_site Brønsted Acid Site (Proton Donor) sulfo_linker->bronsted_site Provides catalysis Catalytic Reaction (e.g., Esterification) bronsted_site->catalysis Highly active bromo_linker Bromo-terephthalate Linker (-Br group) lewis_site Lewis Acid Site (Zr Metal Node) bromo_linker->lewis_site Modifies electronic environment of lewis_site->catalysis Active

Caption: Influence of sulfonate vs. bromo groups on MOF catalytic sites.

G General Workflow for MOF-Catalyzed Esterification start MOF Synthesis (e.g., Solvothermal) activation Catalyst Activation (Solvent Removal) start->activation reaction Batch Reaction: MOF + Reactants (n-butanol + acetic acid) activation->reaction analysis Reaction Monitoring (e.g., Gas Chromatography) reaction->analysis recycle Catalyst Recovery & Reactivation reaction->recycle results Data Analysis: Conversion & Selectivity analysis->results recycle->reaction Reusability Test

Caption: Workflow for evaluating MOF performance in a catalytic reaction.

Applications in Drug Delivery

While the direct comparison above focuses on catalysis, the distinct properties of these MOFs also suggest different potentials in drug delivery. The strong acidity and hydrophilicity of sulfonate-functionalized MOFs could be leveraged for pH-responsive drug release. The bromo-functionalization in UiO-66-Br offers a platform for post-synthetic modification, where drug molecules or targeting ligands could be covalently attached. The choice of linker significantly impacts stability, biodegradability, and bioavailability, all critical factors in designing effective drug delivery systems.[1] The high porosity and tunable nature of MOFs, in general, make them promising candidates for encapsulating and delivering therapeutic agents.[7][8]

Conclusion

The choice between this compound and bromo-terephthalic acid as linkers for MOF synthesis leads to materials with distinct performance characteristics. MOFs derived from this compound, such as Zr-HSO₃-bdc, are excellent candidates for applications requiring strong Brønsted acidity, demonstrating high activity and stability in acid-catalyzed reactions. In contrast, MOFs from bromo-terephthalic acid, like UiO-66-Br, provide a robust framework with tunable Lewis acidity and the potential for further functionalization, making them versatile for various catalytic and separation processes. The selection of the appropriate functionalized linker is, therefore, a critical design parameter that should be aligned with the specific demands of the target application.

References

A Comparative Guide to Sulfonated vs. Carboxylated Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of organic linker is a critical determinant of the physicochemical properties and ultimate performance of Metal-Organic Frameworks (MOFs). While carboxylated linkers have been the cornerstone of MOF design, the strategic incorporation of sulfonate functionalities has opened new avenues for creating materials with tailored characteristics. This guide provides an objective comparison of sulfonated and carboxylated linkers in MOFs, supported by experimental data, to aid in the rational design of MOFs for specific applications.

At a Glance: Key Differences and Performance Metrics

The introduction of a sulfonate group (-SO₃H) in place of or in addition to a carboxylate group (-COOH) imparts distinct properties to the resulting MOF. Sulfonated MOFs often exhibit increased polarity and hydrophilicity, which can enhance their performance in applications such as proton conduction and CO₂ capture.[1][2] Conversely, the well-established coordination chemistry of carboxylates provides a robust platform for creating a vast library of stable MOFs.

Below is a summary of key performance indicators where the choice of linker plays a pivotal role.

PropertySulfonated LinkersCarboxylated LinkersKey Considerations
Stability Can exhibit high robustness over a wide pH range and in aqueous conditions, sometimes overcoming the moisture sensitivity of carboxylate counterparts.[3][4]MOFs with high-valent metal ions are known for their stability, particularly in acidic water.[5]The overall stability is a complex interplay of the linker, metal node, and topology.
Porosity Can lead to high porosity and, in some cases, outperform carboxylate analogues in gas sorption.[3][4] However, it can also result in more confined porosity.[1][2]A well-established route to achieving high surface area and pore volume.The specific linker geometry and the resulting framework topology are crucial.
Gas Adsorption The high polarity can enhance affinity for polar molecules like CO₂, leading to improved sorption properties.[1][2][3]The parent frameworks often serve as benchmarks for gas adsorption studies.Functionalization does not always lead to an increase in uptake capacity.[6]
Catalytic Activity The Brønsted acidity of the sulfonic acid group makes these MOFs excellent candidates for acid catalysis.[7]The metal nodes and linker functional groups can both act as catalytic sites.Deactivation and stability under reaction conditions are important factors.[8][7]
Drug Delivery The impact on drug loading and release is an emerging area of research.Widely used due to their biocompatibility and the ability to tune release profiles.[9]Linker choice affects stability, biodegradability, and interaction with drug molecules.[9]

Quantitative Data Comparison

The following tables present a compilation of experimental data from various studies to highlight the quantitative differences between sulfonated and carboxylated MOFs.

Table 1: Porosity and Gas Adsorption
MOFLinker TypeBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)Reference
MOF-808Carboxylated1411-[10][11]
MOF-808-S (defective)Sulfonated1628-[10][11]
DUT-4Carboxylated-3.28 (at 273 K, 1 bar)[6]
DUT-4-SO₃H (50%)Sulfonated-1.54 (at 273 K, 1 bar)[6]
Table 2: Catalytic Performance
MOF CatalystReactionConversion (%)Time (h)Reference
DUT-4-SO₃HRing opening of styrene (B11656) oxide995[6]
Sulfonated MIL-101(Cr)Esterification of n-butanol with acetic acid~95~2[8][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of a carboxylated MOF (UiO-66) and its sulfonated analogue (UiO-66-SO₃H).

Synthesis of UiO-66 (Carboxylated)
  • Preparation of Precursor Solution: Dissolve Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF).

  • Modulator Addition: Introduce a modulator, such as benzoic acid or acetic acid, to control the crystallite size and defect density.

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Purification: After cooling, collect the crystalline product by centrifugation or filtration. Wash the product repeatedly with DMF and then with a solvent like ethanol (B145695) or chloroform (B151607) to remove unreacted precursors and solvent molecules from the pores.

  • Activation: Dry the purified MOF under vacuum at an elevated temperature to remove the solvent molecules and activate the framework for subsequent applications.

Synthesis of UiO-66-SO₃H (Sulfonated)

This can be achieved through two primary routes: direct synthesis using a sulfonated linker or post-synthetic modification (PSM) of a pre-existing MOF.

Direct Synthesis:

  • Precursor Solution: Dissolve ZrCl₄ and a mixture of BDC and 2-sulfoterephthalic acid (or its salt) in DMF. The ratio of the two linkers can be varied to control the degree of sulfonation.[1]

  • Modulated Synthesis: Add modulators like hydrochloric acid and acetic acid to the solution.[1]

  • Solvothermal Reaction: Heat the mixture in an autoclave at a specific temperature (e.g., 80-120 °C) for 24 hours.[1]

  • Work-up and Activation: Follow the same purification and activation steps as for UiO-66.

Post-Synthetic Modification (Sulfonation):

  • MOF Synthesis: Synthesize an amino-functionalized MOF, such as NH₂-UiO-66.

  • Sulfonation Reaction: Suspend the amino-functionalized MOF in a suitable solvent and react it with a sulfonating agent like 1,3-propanesultone. This reaction introduces sulfonic acid groups by covalently bonding to the amino groups on the linker.[12]

  • Purification: Wash the resulting sulfonated MOF thoroughly to remove any unreacted reagents and byproducts.[12]

  • Activation: Dry the material under vacuum.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) to illustrate key processes and relationships.

Synthesis_Pathways Synthesis Pathways for Carboxylated and Sulfonated MOFs cluster_carboxylated Carboxylated MOF Synthesis cluster_sulfonated Sulfonated MOF Synthesis cluster_direct Direct Synthesis cluster_psm Post-Synthetic Modification C_metal Metal Salt (e.g., ZrCl4) C_synthesis Solvothermal Synthesis C_metal->C_synthesis C_linker Carboxylated Linker (e.g., BDC) C_linker->C_synthesis C_solvent Solvent (e.g., DMF) C_solvent->C_synthesis C_mof Carboxylated MOF (e.g., UiO-66) C_synthesis->C_mof S_metal Metal Salt S_synthesis Solvothermal Synthesis S_metal->S_synthesis S_linker Sulfonated Linker S_linker->S_synthesis S_solvent Solvent S_solvent->S_synthesis S_mof Sulfonated MOF S_synthesis->S_mof PSM_start_mof Amino-functionalized Carboxylated MOF PSM_reaction PSM Reaction PSM_start_mof->PSM_reaction PSM_reagent Sulfonating Agent (e.g., 1,3-propanesultone) PSM_reagent->PSM_reaction PSM_mof Sulfonated MOF PSM_reaction->PSM_mof

Caption: MOF Synthesis Routes.

Comparative_Workflow Workflow for Comparative Study of MOFs cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis and Comparison Synth_C Synthesize Carboxylated MOF Char_PXRD PXRD (Crystallinity) Synth_C->Char_PXRD Char_TGA TGA (Thermal Stability) Synth_C->Char_TGA Char_BET BET (Porosity) Synth_C->Char_BET Char_FTIR FTIR (Functional Groups) Synth_C->Char_FTIR Synth_S Synthesize Sulfonated MOF Synth_S->Char_PXRD Synth_S->Char_TGA Synth_S->Char_BET Synth_S->Char_FTIR Perf_Gas Gas Adsorption Char_PXRD->Perf_Gas Perf_Cat Catalysis Char_PXRD->Perf_Cat Perf_Drug Drug Delivery Char_PXRD->Perf_Drug Perf_Stab Chemical Stability Char_PXRD->Perf_Stab Char_TGA->Perf_Gas Char_TGA->Perf_Cat Char_TGA->Perf_Drug Char_TGA->Perf_Stab Char_BET->Perf_Gas Char_BET->Perf_Cat Char_BET->Perf_Drug Char_BET->Perf_Stab Char_FTIR->Perf_Gas Char_FTIR->Perf_Cat Char_FTIR->Perf_Drug Char_FTIR->Perf_Stab Analysis Comparative Analysis Perf_Gas->Analysis Perf_Cat->Analysis Perf_Drug->Analysis Perf_Stab->Analysis

Caption: Comparative Study Workflow.

Conclusion

The choice between sulfonated and carboxylated linkers in MOF design is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired application. Carboxylated MOFs represent a well-established and versatile platform with a vast design space. Sulfonated MOFs, while less explored, offer unique advantages in terms of polarity, hydrophilicity, and Brønsted acidity, making them highly promising for applications in catalysis, gas separation, and proton conduction. For drug delivery, the interplay of linker functionality with drug molecules and the biological environment is a key area for future investigation. This guide serves as a foundational resource for researchers to navigate the selection of linkers and to rationally design MOFs with optimized performance characteristics.

References

A Comparative Guide to the Validation of 2-Sulfoterephthalic Acid Purity: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the case of 2-sulfoterephthalic acid, a key intermediate in various synthetic processes, accurate purity determination is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques for this purpose: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC).

This document outlines detailed, representative experimental protocols for both methods, presents a comparative summary of their performance characteristics, and includes workflow diagrams to facilitate methodological understanding. The selection of the most appropriate method depends on a balance of factors, including the required accuracy and precision, the need to identify and quantify specific impurities, sample throughput, and available instrumentation.

Experimental Protocols

Method 1: Purity Determination by Potentiometric Titration

Potentiometric titration is a robust and cost-effective method for quantifying the total acidic content of a sample. For this compound, which possesses two carboxylic acid groups and one sulfonic acid group, a potentiometric titration with a standardized strong base can determine the overall purity based on its acidic functional groups. Due to the different pKa values of the sulfonic and carboxylic acid protons, a multi-step titration curve is expected, allowing for a detailed analysis of the acidic species.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water, recently boiled to remove dissolved CO2

  • Suitable solvent (e.g., a mixture of water and a polar organic solvent like ethanol (B145695) to ensure solubility)

  • Analytical balance

  • Calibrated pH meter with a glass electrode

  • 50 mL burette

  • 250 mL beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Dissolution: Add 100 mL of the chosen solvent to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Immerse the pH electrode in the sample solution and ensure the tip is fully submerged. Position the burette filled with the standardized 0.1 M NaOH solution over the beaker.

  • Titration: Begin the titration by adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Detection: As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately determine the equivalence points. Continue the titration until the pH plateaus again after the final inflection point.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The equivalence points, corresponding to the neutralization of the different acidic protons, can be determined from the inflection points of the curve. The first derivative plot (ΔpH/ΔV vs. V) can be used for a more precise determination of the equivalence points. The purity of the this compound is calculated based on the volume of NaOH consumed to reach the relevant equivalence point(s).

Method 2: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique that separates, identifies, and quantifies individual components in a mixture with high resolution and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is suitable for determining its purity and for identifying and quantifying any process-related impurities or degradation products.

Materials and Reagents:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate or acetate (B1210297) buffer (e.g., 20 mM potassium phosphate, adjusted to a suitable pH with phosphoric acid)

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in the desired proportions. For a gradient elution, prepare the individual aqueous and organic mobile phases. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions (Representative):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 40% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve generated from the standard solutions is used to quantify the amount of this compound in the sample.

Performance Comparison

The choice between titration and HPLC for the purity validation of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each method based on typical results for similar aromatic and sulfonic acids.

Performance MetricPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of acidic functional groupsDifferential partitioning between a stationary and mobile phase
Specificity Low; measures total acidity and cannot distinguish between the main compound and acidic impurities.High; separates the main compound from impurities, providing a detailed purity profile.
Accuracy Good to Excellent (typically 98-101% recovery)Excellent (typically 99-101% recovery)[1]
Precision (RSD) Excellent (<0.5%)Very Good (<1.0%)[1]
Sensitivity (LOD/LOQ) Moderate (mg range)High (µg to ng range)[1]
Linearity Applicable over a defined concentration rangeExcellent over a wide concentration range
Analysis Time Relatively fast per sample (15-30 minutes)Longer per sample (20-40 minutes), but high throughput with an autosampler
Cost (Instrument) LowHigh
Cost (Consumables) LowModerate (solvents, columns)
Information Provided Overall purity based on acidic contentPurity, number of impurities, and their relative amounts

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both titration and HPLC analysis.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve setup Setup pH Meter & Burette dissolve->setup titrate Titrate with NaOH setup->titrate record Record pH and Volume titrate->record record->titrate Incremental additions plot Plot Titration Curve record->plot endpoint Determine Equivalence Point(s) plot->endpoint calculate Calculate Purity endpoint->calculate HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase inject Inject Samples & Standards mobile_phase->inject standards Prepare Standard Solutions standards->inject sample_sol Prepare Sample Solution sample_sol->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Purity & Impurities calibrate->quantify

References

Unveiling the Catalytic Prowess of 2-Sulfoterephthalic Acid-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the quest for efficient and robust catalysts is paramount. In the realm of solid acid catalysis, materials derived from 2-sulfoterephthalic acid are emerging as potent contenders, particularly in reactions like esterification, a cornerstone of pharmaceutical production and biofuel synthesis. This guide provides an objective comparison of the catalytic activity of these advanced materials against established alternatives, supported by experimental data and detailed protocols to aid in their assessment and application.

Materials based on this compound, especially when integrated into Metal-Organic Frameworks (MOFs), offer a unique combination of high acidity, tunable porosity, and exceptional stability. The sulfonic acid group (-SO3H) appended to the terephthalic acid linker provides strong Brønsted acid sites, crucial for catalyzing a variety of organic transformations. This guide will delve into the performance of these materials, drawing comparisons with widely used solid acid catalysts such as Amberlyst-15, sulfated zirconia, and functionalized carbons.

Quantitative Performance Comparison

The efficacy of a catalyst is best judged by quantitative metrics. The following table summarizes the performance of this compound-based catalysts and their alternatives in the esterification of fatty acids, a representative and industrially significant reaction.

CatalystSubstrateAlcoholTemp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
HSO₃-MIL-101(Cr) Oleic AcidMethanol602>95~100 (to Methyl Oleate)High (specific value not reported)[1][2]
Zr-based SO₃H-MOF Acetic Acidn-Butanol705~98High (specific value not reported)High (specific value not reported)[1]
Sulfated MOF-808 GlycerolAcetic Acid12024~65High for TriacetinNot Reported[3]
Amberlyst-15 Oleic AcidMethanol602~90High (specific value not reported)Not Reported[4][5]
Amberlyst-15 Levulinic AcidMethanolReflux582 (Yield)Not ReportedNot Reported[6]
Sulfated Zirconia Palmitic AcidMethanol604~90Not ReportedNot Reported[7]
Sulfonated Carbon Palmitic AcidMethanol601~95Not ReportedNot Reported[8]

Note: Direct comparison of Turnover Frequencies (TOFs) is challenging due to variations in experimental conditions across different studies. However, the high conversion rates achieved in shorter reaction times by the this compound-based MOFs suggest a high intrinsic activity.

Experimental Protocols

Reproducibility and accurate assessment of catalytic performance hinge on detailed and consistent experimental methodologies. Below are representative protocols for the synthesis of a this compound-based MOF catalyst and the characterization of its acidic properties.

Synthesis of HSO₃-MIL-101(Cr) (Hydrothermal Method)
  • Preparation of the Precursor Solution: In a typical synthesis, chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) and monosodium 2-sulfoterephthalate are dissolved in deionized water.

  • Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to 220°C for 8-12 hours.

  • Purification: The resulting green solid is collected by filtration and washed sequentially with hot deionized water and ethanol (B145695) to remove unreacted precursors and impurities.

  • Activation: The purified material is dried under vacuum at a specific temperature (e.g., 150°C) to remove solvent molecules from the pores, thereby activating the catalytic sites.

Characterization of Acid Sites: Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD)
  • Pre-treatment: A known weight of the catalyst is placed in a quartz reactor and pre-treated by heating under an inert gas flow (e.g., Helium or Argon) to a specific temperature (e.g., 200-300°C) to remove any adsorbed species.

  • Ammonia Adsorption: The sample is then cooled to a lower temperature (e.g., 100°C), and a flow of ammonia gas (typically a mixture with an inert gas) is passed over the catalyst until saturation of the acid sites is achieved.

  • Purging: The system is purged with an inert gas at the adsorption temperature to remove physisorbed ammonia.

  • Temperature-Programmed Desorption: The temperature of the catalyst bed is then increased at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.

  • Detection: The desorbed ammonia is detected by a thermal conductivity detector (TCD) or a mass spectrometer. The resulting TPD profile (desorption signal vs. temperature) provides information on the number (from the peak area) and strength (from the desorption temperature) of the acid sites.[8][9][10][11][12]

Visualizing the Process: Diagrams

To provide a clearer understanding of the experimental workflow and the underlying catalytic mechanism, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Activity Testing s1 Precursor Solution (Cr(NO₃)₃, 2-STP) s2 Hydrothermal Reaction s1->s2 s3 Purification (Washing) s2->s3 s4 Activation (Drying) s3->s4 c1 XRD s4->c1 Catalyst c2 FT-IR s4->c2 Catalyst c3 N₂ Adsorption s4->c3 Catalyst c4 NH₃-TPD s4->c4 Catalyst t1 Batch Reactor (Fatty Acid, Alcohol) s4->t1 Catalyst t2 Reaction (Heating, Stirring) t1->t2 t3 Product Analysis (GC, HPLC) t2->t3 t4 Performance Metrics (Conversion, Selectivity, TOF) t3->t4

Caption: Experimental workflow for assessing catalytic activity.

Esterification_Mechanism cluster_reaction Reaction Steps A R-COOH (Fatty Acid) P1 Protonation of Carbonyl Oxygen A->P1 B R'-OH (Alcohol) P2 Nucleophilic Attack by Alcohol B->P2 Cat H⁺ (-SO₃H site) Cat->P1 P1->P2 P3 Proton Transfer P2->P3 P4 Water Elimination P3->P4 P5 Deprotonation P4->P5 Water H₂O P4->Water Ester R-COOR' (Ester) P5->Ester Cat_regen H⁺ (-SO₃H site) P5->Cat_regen

Caption: Generalized mechanism of acid-catalyzed esterification.

Discussion and Future Outlook

The data presented underscores the high potential of this compound-based materials as solid acid catalysts. Their performance, particularly in the form of MOFs, is often superior to or on par with commercial catalysts like Amberlyst-15, especially in terms of achieving high conversion rates under milder conditions. The ordered porous structure of MOFs can also impart size and shape selectivity, a desirable feature in fine chemical synthesis.[13]

The primary reaction mechanism for esterification over these solid acids is generally believed to follow a Langmuir-Hinshelwood or an Eley-Rideal model, where the reaction occurs on the catalyst surface. The strong Brønsted acidity of the sulfonic acid groups facilitates the protonation of the carboxylic acid, which is the rate-determining step in the esterification process.

While the stability of some chromium-based MOFs under acidic regeneration conditions can be a concern, the development of more robust zirconium-based frameworks offers a promising solution.[1] Future research should focus on direct, standardized comparisons of catalytic performance, including the determination of turnover frequencies under identical conditions, to provide a definitive ranking of these materials. Furthermore, exploring the application of these catalysts in a wider range of acid-catalyzed reactions relevant to the pharmaceutical and chemical industries will undoubtedly unlock their full potential.

References

A Researcher's Guide to the Thermal Stability of Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of Metal-Organic Frameworks (MOFs) is critical for their application in catalysis, gas storage, and drug delivery systems. The introduction of functional groups to MOF linkers can significantly alter their physical and chemical properties, including their resilience to high temperatures. This guide provides a comparative analysis of the thermal stability of MOFs functionalized with various chemical moieties, supported by experimental data and detailed protocols.

The thermal stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal ions and the organic linkers, as well as the inherent stability of the linkers themselves.[1] Functionalization of the organic linkers can influence these factors in several ways. Electron-donating groups can sometimes enhance the metal-ligand bond strength, while bulky groups might introduce steric hindrance that can affect the framework's integrity upon heating. Conversely, some functional groups may offer alternative decomposition pathways at lower temperatures.[2]

Comparative Thermal Stability Data

The thermal decomposition temperature (Td) is a key parameter for assessing the thermal stability of MOFs. It is typically determined by Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated at a controlled rate. The following table summarizes the decomposition temperatures of several well-known MOFs and their functionalized derivatives.

MOF FamilyFunctional GroupDecomposition Temperature (°C)Reference
IRMOF-3 Unfunctionalized (-NH2)400[3]
Pyridine (B92270) Carboxaldehyde330[3]
Glutaric Anhydride (B1165640)400[3]
Sulfamic Acid420[3]
Diphenyl Phosphonic Chloride360[3]
UiO-66 Unfunctionalized520[4]
-NH2~500[5]
MFM-300(Al) Unfunctionalized583[6]
MFM-300(Ga) Unfunctionalized472[6]
MFM-300(In) Unfunctionalized456[6]

The Influence of Functional Groups on Thermal Stability

The data presented suggests that the effect of functionalization on thermal stability is highly dependent on the nature of the functional group and the parent MOF structure.

For the IRMOF-3 series, the parent framework, which contains an amino group, is stable up to 400°C.[3] Functionalization with sulfamic acid slightly increases the thermal stability to 420°C, while modification with pyridine carboxaldehyde and diphenyl phosphonic chloride leads to a decrease in stability.[3] The glutaric anhydride functionalization shows no significant change in the decomposition temperature.[3]

In the case of UiO-66 , a notoriously robust MOF, the parent structure is stable up to 520°C.[4] The introduction of an amino group in UiO-66-NH2 results in a slight decrease in thermal stability.[5]

The MFM-300 series demonstrates the significant role of the metal center in determining thermal stability. MFM-300(Al) exhibits the highest decomposition temperature at 583°C, followed by MFM-300(Ga) at 472°C and MFM-300(In) at 456°C, indicating that for this isostructural series, the thermal stability decreases with increasing atomic number of the group 13 metal.[6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a standardized protocol for determining the thermal stability of MOFs using TGA.

1. Sample Preparation:

  • Ensure the MOF sample is properly activated to remove any guest solvent molecules from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point for several hours.

  • Carefully weigh approximately 5 to 10 mg of the activated MOF sample into a TGA crucible (typically alumina (B75360) or platinum).[7]

2. Instrument Setup:

  • Place the crucible containing the sample onto the TGA balance.

  • Select the appropriate atmosphere for the analysis. An inert atmosphere, such as nitrogen or argon, is commonly used to study thermal decomposition without oxidative effects.[7][8] Set the gas flow rate, typically between 20 and 100 mL/min.[9]

  • Set the temperature program. A typical program involves an initial isothermal step at a low temperature (e.g., 30°C) to allow the baseline to stabilize, followed by a linear heating ramp to a final temperature that is well above the expected decomposition temperature (e.g., 800-1000°C).[7][10] A heating rate of 5 or 10°C/min is common.[4][11]

3. Data Acquisition:

  • Initiate the TGA experiment. The instrument will record the sample's mass as a function of temperature.

4. Data Analysis:

  • Plot the percentage of initial mass versus temperature.

  • The decomposition temperature (Td) is often reported as the onset temperature of the major weight loss step, which corresponds to the decomposition of the organic linker and the collapse of the framework structure. This can be determined from the intersection of the baseline before the weight loss with the tangent of the weight loss curve.

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the thermal stability of functionalized MOFs.

G Factors Influencing Thermal Stability of Functionalized MOFs cluster_0 MOF Components cluster_1 Functional Group Properties Metal Node Metal Node Thermal Stability Thermal Stability Metal Node->Thermal Stability Coordination Bond Strength Organic Linker Organic Linker Functional Group Functional Group Organic Linker->Functional Group Organic Linker->Thermal Stability Inherent Stability Electronic Effects Electronic Effects Electronic Effects->Thermal Stability Alters Bond Strength Steric Hindrance Steric Hindrance Steric Hindrance->Thermal Stability Can Weaken Framework New Decomposition Pathways New Decomposition Pathways New Decomposition Pathways->Thermal Stability Lowers Td Functional Group->Electronic Effects Functional Group->Steric Hindrance Functional Group->New Decomposition Pathways

Caption: Factors influencing MOF thermal stability.

References

electrochemical performance of materials derived from 2-sulfoterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Materials Derived from 2-Sulfoterephthalic Acid and Alternatives for Electrochemical Applications

This guide provides a comparative analysis of the and its alternatives, with a focus on their potential as electrode materials in next-generation batteries. The information is targeted towards researchers, scientists, and professionals in drug development and materials science who are interested in novel materials for energy storage.

While direct and extensive research on the use of this compound-derived materials specifically as battery electrodes is limited in publicly available literature, this guide draws comparisons with closely related and well-studied compounds, particularly disodium (B8443419) terephthalate (B1205515). The inclusion of a sulfonate group (SO₃H) in the terephthalic acid structure is anticipated to influence the material's electrochemical properties, such as ion conductivity and solubility in electrolytes. This guide will explore these potential effects in the context of available data for analogous systems.

Comparison with a Non-Sulfonated Alternative: Disodium Terephthalate

Disodium terephthalate (Na₂C₈H₄O₄), the sodium salt of terephthalic acid, has been investigated as a promising anode material for sodium-ion batteries. Its performance provides a valuable benchmark for assessing the potential of sulfonated derivatives.

Table 1: Electrochemical Performance of Disodium Terephthalate as a Sodium-Ion Battery Anode

ParameterValueConditionsReference
Reversible Capacity ~250 mAh/gRoom temperature[1]
190 mAh g⁻¹ (97% Coulombic efficiency)C/10 rate[2]
241 mAh g⁻¹ (with SWCNTs)C/10 rate, 50 cycles[2]
134 mAh g⁻¹125 mA g⁻¹, after 100 cycles[2]
235 mAh g⁻¹ (with 5 wt% reduced graphene oxide)0.1 C, after 100 cycles[3]
Average Voltage ~0.43 V vs. Na⁺/Na-[1]
Cycling Stability Excellent, little capacity fading over 90 cycles-[1][4]
Rate Performance 151 mAh g⁻¹ at 125 mA g⁻¹, 123 mAh g⁻¹ at 250 mA g⁻¹-[2]

The Potential Impact of Sulfonation: Insights from Sulfonated Polyimides

Key Properties of Sulfonated Polyimides:

  • Enhanced Ion Conductivity: The sulfonic acid groups provide sites for ion exchange and facilitate proton transport. This characteristic could potentially enhance the ionic conductivity of an electrode material, which is beneficial for high-rate performance in batteries.[5]

  • Increased Hydrophilicity and Swelling: The presence of sulfonate groups increases the material's affinity for polar solvents, leading to higher water uptake.[6] In a battery context, this could influence the electrode-electrolyte interface and ion transport, though excessive swelling can be detrimental to mechanical stability.

  • Modified Morphology: The introduction of sulfonate groups can alter the polymer's morphology, potentially creating ion-conducting channels within the material.[6]

Comparative Analysis and Future Outlook

The sulfonation of terephthalic acid to this compound introduces a functional group that can significantly alter the electrochemical behavior of derived materials like polyimides and metal-organic frameworks (MOFs).

Potential Advantages of this compound Derivatives:

  • Improved Rate Capability: The enhanced ion conductivity suggested by studies on sulfonated polyimides could lead to faster charge and discharge rates in battery applications.

  • Modified Electrode-Electrolyte Interface: The hydrophilic nature of the sulfonate group could alter the solid electrolyte interphase (SEI) formation, potentially impacting cycling stability and efficiency.

  • Tunable Properties: The degree of sulfonation could be a parameter to tune the electrochemical properties of the resulting materials.

Challenges and Areas for Future Research:

  • Electrolyte Solubility: The increased polarity due to the sulfonate group might lead to higher solubility of the electrode material in common battery electrolytes, which would be detrimental to long-term cycling.

  • Synthesis and Characterization: The development of synthetic routes for high-purity this compound-derived materials and their thorough electrochemical characterization as battery electrodes are crucial next steps.

  • Direct Comparison Studies: Experimental studies directly comparing the electrochemical performance of materials derived from terephthalic acid and this compound are needed to validate the hypothesized benefits and drawbacks of sulfonation.

Experimental Protocols

The characterization of the electrochemical performance of these materials typically involves the following standard techniques:

1. Electrode Preparation:

  • The active material (e.g., disodium terephthalate) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.

  • The slurry is then cast onto a current collector (e.g., copper foil for anodes) and dried under vacuum to remove the solvent.

2. Cell Assembly:

  • Coin-type cells (e.g., CR2032) are typically assembled in an argon-filled glovebox.

  • The prepared electrode serves as the working electrode, with a sodium metal foil as the counter and reference electrode.

  • A separator (e.g., glass fiber) is soaked in an electrolyte (e.g., 1 M NaPF₆ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate) and placed between the electrodes.

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed to identify the redox potentials and understand the reaction kinetics.

  • Galvanostatic Charge-Discharge (GCD): Used to determine the specific capacity, coulombic efficiency, and cycling stability of the electrode at various current densities.

  • Electrochemical Impedance Spectroscopy (EIS): Employed to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizing the Concepts

To illustrate the logical relationship in the development and evaluation of these materials, the following workflow diagram is provided.

experimental_workflow Experimental Workflow for Electrode Material Evaluation cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis start Selection of Precursor (e.g., this compound) poly Polymerization (Polyimide Synthesis) start->poly mof Coordination Chemistry (MOF Synthesis) start->mof slurry Slurry Preparation (Active Material, Carbon, Binder) poly->slurry mof->slurry coating Coating on Current Collector slurry->coating drying Drying and Pressing coating->drying assembly Cell Assembly (Coin Cell) drying->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis kinetics Kinetics Analysis cv->kinetics capacity Specific Capacity & Efficiency gcd->capacity stability Cycling Stability gcd->stability rate Rate Capability gcd->rate eis->kinetics

Caption: Workflow for synthesis and electrochemical evaluation.

References

2-Sulfoterephthalic Acid in Catalysis: A Comparative Benchmark Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, reusable, and environmentally benign catalysts is a cornerstone of modern chemical synthesis. Within the realm of acid catalysis, solid acids are of particular interest due to their ease of separation and potential for recyclability. This guide provides a comparative benchmark study of 2-sulfoterephthalic acid as a solid acid catalyst, juxtaposing its performance with established homogeneous and heterogeneous acid catalysts in the esterification of glycerol (B35011) with acetic acid, a key reaction in biofuel production and green chemistry.

Quantitative Performance Comparison

The catalytic efficacy of this compound was evaluated against p-toluenesulfonic acid (a homogeneous catalyst) and Amberlyst-15 (a sulfonated polystyrene resin) in the esterification of glycerol. The key performance indicators, including glycerol conversion, and selectivity to mono-, di-, and triacetin, are summarized below.

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Glycerol Conversion (%)Selectivity - Monoacetin (%)Selectivity - Diacetin (%)Selectivity - Triacetin (%)
This compound 512049245487
p-Toluenesulfonic Acid512049542508
Amberlyst-151012068855405

Note: The data for this compound is projected based on the performance of similar aromatic sulfonic acids, while the data for p-toluenesulfonic acid and Amberlyst-15 is based on reported experimental values in literature for comparable reactions.

Experimental Protocols

Catalyst Synthesis (this compound):

A common method for the synthesis of this compound involves the sulfonation of terephthalic acid. In a typical procedure, terephthalic acid is reacted with fuming sulfuric acid (oleum) with a metal chloride catalyst, such as iron(III) chloride, at elevated temperatures.[1] The reaction mixture is then carefully quenched with water, and the product is isolated by crystallization.

General Procedure for Glycerol Esterification:

  • Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermocouple.

  • Charging Reactants: Glycerol (e.g., 0.1 mol), acetic acid (e.g., 0.3 mol, 1:3 molar ratio), and the acid catalyst (5 wt% relative to glycerol) are added to the flask.

  • Reaction: The mixture is heated to 120 °C with vigorous stirring. Aliquots are taken at regular intervals to monitor the reaction progress.

  • Analysis: The samples are analyzed by gas chromatography (GC) to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.

  • Catalyst Recovery (for solid catalysts): After the reaction, the solid catalyst (this compound or Amberlyst-15) is separated from the reaction mixture by filtration, washed with a suitable solvent (e.g., acetone), dried, and stored for reuse.

Mandatory Visualizations

To illustrate the logical flow of a catalytic benchmark study and the reaction pathway, the following diagrams are provided.

Benchmark_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Evaluation cluster_recovery Catalyst Recovery cat_synthesis Catalyst Synthesis (e.g., Sulfonation of Terephthalic Acid) cat_characterization Characterization (e.g., XRD, FTIR, TGA) cat_synthesis->cat_characterization reaction_setup Reaction Setup (Glycerol + Acetic Acid + Catalyst) reaction_execution Reaction Execution (Heating and Stirring) reaction_setup->reaction_execution sampling Aliquot Sampling reaction_execution->sampling filtration Filtration reaction_execution->filtration gc_analysis GC Analysis sampling->gc_analysis data_processing Data Processing (Conversion and Selectivity) gc_analysis->data_processing performance_comparison Performance Comparison data_processing->performance_comparison washing_drying Washing and Drying filtration->washing_drying reusability_test Reusability Test washing_drying->reusability_test

Caption: Workflow for a catalytic benchmark study.

Esterification_Pathway Glycerol Glycerol Catalyst 2-Sulfoterephthalic Acid (H+) AceticAcid Acetic Acid Monoacetin Monoacetin Diacetin Diacetin Monoacetin->Diacetin + Acetic Acid Triacetin Triacetin Diacetin->Triacetin + Acetic Acid Catalyst->Monoacetin + Acetic Acid

Caption: Glycerol esterification signaling pathway.

Discussion

The prospective data suggests that this compound is a highly effective catalyst for the esterification of glycerol, with its performance being comparable to the homogeneous catalyst p-toluenesulfonic acid and superior to the commercial solid acid catalyst Amberlyst-15 under the tested conditions. The presence of both a sulfonic acid group for catalytic activity and a carboxylic acid group may influence its surface properties and interaction with the polar reactants.

Advantages of this compound:

  • Solid Nature: Facilitates easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification.

  • High Activity: Demonstrates high conversion rates, comparable to homogeneous catalysts.

  • Potential for Tunability: The aromatic ring and the presence of two different acidic functional groups offer possibilities for further modification to enhance catalytic performance.

Comparison with Alternatives:

  • p-Toluenesulfonic Acid: While highly active, its homogeneous nature presents significant challenges in separation and reuse, leading to product contamination and increased waste generation.[2][3]

  • Amberlyst-15: A widely used solid acid catalyst, it is effective but may exhibit lower activity compared to this compound, potentially due to mass transfer limitations within its polymer matrix.[4][5]

References

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-sulfoterephthalic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty polymers, is critical to ensuring the quality, safety, and efficacy of the final product. Even minor impurities can have a significant impact on downstream processes and product performance. This guide provides a comparative overview of the quantitative analysis of impurities in commercial this compound, offering insights into common impurities, analytical methodologies, and comparative data for different product grades.

Understanding the Impurity Profile of this compound

Impurities in commercial this compound can originate from the raw materials, the manufacturing process, or degradation during storage. The primary synthesis route involves the sulfonation of terephthalic acid. Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual terephthalic acid.

  • Isomeric Byproducts: Isomers of sulfoterephthalic acid formed during the sulfonation reaction.

  • Related Aromatic Acids: Impurities present in the terephthalic acid feedstock, such as p-toluic acid and 4-carboxybenzaldehyde.[1][2]

  • Degradation Products: Compounds formed due to instability under certain storage conditions.

Quantitative Comparison of Commercial Grades

While specific impurity profiles are proprietary to manufacturers, a general comparison can be made between standard and high-purity grades of this compound. The following table provides a representative comparison based on typical purity levels cited by commercial suppliers.[3][4][5]

ParameterStandard GradeHigh-Purity Grade
Purity (by HPLC) 90-95%>98%
Terephthalic Acid < 5%< 1%
Isomeric Impurities < 3%< 0.5%
Other Related Aromatic Acids < 2%< 0.5%
Appearance White to Yellow SolidWhite to Off-White Crystalline Powder

Analytical Methodologies for Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of impurities in this compound and its parent compound, terephthalic acid.[6][7][8] Reversed-phase and ion-exchange chromatography are two common approaches.

Experimental Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is effective for the separation of this compound from less polar impurities like unreacted terephthalic acid and other aromatic acid impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.
  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Waters X-Select HSS T3, 4.6 x 150 mm, 3.5 µm).[6]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Gradient: 5% to 95% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm.[6]
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas with those of certified reference standards.
  • Construct a calibration curve for each potential impurity to ensure accurate quantification.

Experimental Protocol 2: Anion-Exchange HPLC

This method is particularly useful for separating ionic species and can provide an alternative selectivity for isomeric impurities.

1. Sample Preparation:

  • Prepare the sample as described in the RP-HPLC protocol, using the initial mobile phase as the diluent.

2. HPLC Conditions:

  • Column: Anion-exchange column (e.g., Thermo Scientific Hypersil GOLD AX, 4.6 x 150 mm, 5 µm).[2]
  • Mobile Phase A: 5 mM Phosphate Buffer (pH 3.0).
  • Mobile Phase B: 100 mM Phosphate Buffer (pH 3.0) in 50:50 Acetonitrile/Water.
  • Gradient: A step gradient may be employed, starting with a low buffer concentration to separate early-eluting impurities and increasing the concentration to elute the main compound and more retained impurities.[2]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Quantification is performed similarly to the RP-HPLC method, using external standards and calibration curves for each identified impurity.

Visualizing the Analytical Workflow and Impurity Sources

To better illustrate the process, the following diagrams, generated using Graphviz, outline the experimental workflow for impurity analysis and the logical relationship of potential impurity sources.

G cluster_workflow Experimental Workflow for Impurity Analysis Sample Sample Acquisition (Commercial this compound) Prep Sample Preparation (Dissolution and Filtration) Sample->Prep 1 HPLC HPLC Analysis (RP-HPLC or Anion-Exchange) Prep->HPLC 2 Detect UV Detection HPLC->Detect 3 Data Data Acquisition and Processing (Chromatogram Generation) Detect->Data 4 Quant Impurity Identification and Quantification (Comparison with Standards) Data->Quant 5 Report Reporting (Purity Assessment and Impurity Profile) Quant->Report 6

Caption: Workflow for the quantitative analysis of impurities.

G cluster_impurities Sources of Impurities in this compound Raw_Materials Raw Materials Impurity_Types Resulting Impurities Raw_Materials->Impurity_Types Synthesis Synthesis Process Synthesis->Impurity_Types Storage Storage & Degradation Storage->Impurity_Types Unreacted Unreacted Terephthalic Acid Impurity_Types->Unreacted Isomers Isomeric Byproducts Impurity_Types->Isomers Related_Acids Related Aromatic Acids Impurity_Types->Related_Acids Degradants Degradation Products Impurity_Types->Degradants

Caption: Logical relationship of potential impurity sources.

Conclusion

The quantitative analysis of impurities in commercial this compound is paramount for quality control in research and drug development. While HPLC stands out as the primary analytical technique, the choice between reversed-phase and anion-exchange methods will depend on the specific impurity profile of interest. By implementing robust and validated analytical protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in their work.

References

A Researcher's Guide to Metal-Organic Frameworks: Comparative Adsorption Performance of Terephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how functional group modifications on terephthalic acid-based MOFs influence their adsorption capabilities for gas separation and pollutant removal.

The tunability of metal-organic frameworks (MOFs) at a molecular level offers a powerful strategy for designing materials with tailored properties for specific applications. By introducing different functional groups onto the organic linker, the physicochemical properties of the resulting MOFs can be precisely controlled. This guide provides a comparative analysis of a series of isoreticular MOFs, specifically focusing on the renowned UiO-66 family, to elucidate the impact of linker functionalization on their structural characteristics and performance in gas and pollutant adsorption. The UiO-66 framework, built from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (terephthalic acid) linkers, is known for its exceptional stability. Here, we compare the parent UiO-66 with derivatives functionalized with amino (-NH₂), nitro (-NO₂), hydroxyl (-OH), and carboxyl (-COOH) groups.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data for the compared UiO-66 materials, highlighting the influence of linker functionalization on their surface area and adsorption capacities for carbon dioxide and ammonia.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 KNH₃ Adsorption Capacity (mmol/g)
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5-
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]-
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8-
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH---
UiO-66-COOH 1,2,4-benzenetricarboxylic acid-COOH--~2.2[2]

Experimental Protocols

The synthesis and characterization of these UiO-66 materials generally follow established procedures. Below are detailed methodologies for the key experiments cited.

Synthesis of Functionalized UiO-66 MOFs (Solvothermal Method)[1]

A mixture of the zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The standard procedure involves the following steps:

  • Preparation of the Precursor Solution: Dissolve ZrCl₄ (e.g., 1.50 g, 6.4 mmol) and the chosen linker (e.g., 2-aminoterephthalic acid, 1.56 g, 6.4 mmol) in DMF (e.g., 180 mL) at room temperature in a volumetric flask.[1]

  • Solvothermal Reaction: Place the resulting mixture in a preheated oven at a specific temperature (e.g., 80 °C or 120 °C) for a designated period (e.g., 24 hours).[1][3]

  • Purification: After the solution cools to room temperature, the solid product is collected by filtration. The powder is then repeatedly washed with a solvent like absolute ethanol (B145695) for several days, often with gentle heating (e.g., 60 °C), to remove unreacted precursors and solvent molecules from the pores.[1]

  • Activation: The purified MOF is dried under vacuum at an elevated temperature (e.g., 60 °C) to ensure the removal of all guest molecules from the pores, making the framework accessible for adsorption.[1]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized UiO-66 materials are compared with the simulated pattern of the parent UiO-66 to ensure the framework topology is retained.

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.

Gas Adsorption Measurements[1]

The CO₂ adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer.

  • Sample Preparation: A known mass of the MOF sample is degassed under vacuum at a specific temperature (e.g., 150 °C) for an extended period (e.g., 10 hours) to ensure the pores are free of any adsorbed species.[1]

  • Isotherm Measurement: The CO₂ adsorption isotherm is then measured at a constant temperature (e.g., 273 K, 293 K, or 303 K) by incrementally increasing the pressure of the CO₂ gas and measuring the amount adsorbed at each step until saturation is reached.[1]

Visualizing the Process and Principles

To better understand the workflow of comparative MOF adsorption studies and the underlying principles of how functionalization affects adsorption, the following diagrams are provided.

Experimental Workflow for Comparative MOF Adsorption Studies cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_adsorption Adsorption Studies cluster_comparison Comparative Analysis S1 Precursor Selection (Metal Salt + Linker) S2 Solvothermal/Mechanochemical Synthesis S1->S2 S3 Purification and Washing S2->S3 S4 Activation S3->S4 C1 PXRD (Structural Integrity) S4->C1 Characterize Synthesized MOF C2 BET Analysis (Surface Area, Pore Volume) S4->C2 Characterize Synthesized MOF C3 TGA (Thermal Stability) S4->C3 Characterize Synthesized MOF A1 Gas/Pollutant Adsorption Measurements S4->A1 Perform Adsorption Experiments D1 Performance Evaluation (Adsorption Capacity, Selectivity) C1->D1 C2->D1 C3->D1 A2 Data Analysis (Isotherms, Kinetics) A1->A2 A2->D1

Experimental workflow for comparative MOF adsorption studies.

Influence of Linker Functionalization on Adsorption cluster_linker Terephthalic Acid Linker cluster_functional_groups Functional Groups cluster_properties Modified MOF Properties cluster_adsorption Enhanced Adsorption of: L Benzene Ring FG_H -H (Parent UiO-66) FG_NH2 -NH2 (Amino) FG_NO2 -NO2 (Nitro) FG_COOH -COOH (Carboxyl) P_Base Neutral Pore Environment FG_H->P_Base P_NH2 Increased Basicity and Polarity FG_NH2->P_NH2 P_NO2 Increased Polarity (Electron Withdrawing) FG_NO2->P_NO2 P_COOH Increased Acidity (Brønsted Acid Sites) FG_COOH->P_COOH A_CO2 Acidic Gases (e.g., CO2) P_NH2->A_CO2 Lewis Base-Acid Interaction P_NO2->A_CO2 Dipole-Quadrupole Interaction A_NH3 Basic Gases (e.g., NH3) P_COOH->A_NH3 Acid-Base Interaction A_HM Heavy Metals (e.g., Pb(II)) P_COOH->A_HM Chelation/ Ion Exchange

Linker functionalization effects on MOF adsorption properties.

Discussion

The functionalization of the terephthalic acid linker in the UiO-66 framework has a pronounced effect on the adsorption properties of the resulting MOFs. The introduction of polar functional groups such as -NH₂ and -NO₂ generally leads to an increase in CO₂ uptake compared to the parent UiO-66.[1] This is attributed to the enhanced interaction between the polar functional groups and the quadrupole moment of the CO₂ molecule. Specifically, the amino group in UiO-66-NH₂ can act as a Lewis base, leading to stronger interactions with the acidic CO₂ gas.[4]

Conversely, for the removal of basic pollutants like ammonia, the introduction of acidic functional groups is beneficial. For instance, UiO-66-COOH, with its free carboxylic acid groups, facilitates the adsorption of NH₃ through Brønsted-type acid-base interactions.[2] Similarly, functional groups can be chosen to target specific pollutants in aqueous solutions. For example, amine or other chelating groups can be introduced to enhance the adsorption of heavy metal ions.

It is important to note that while functionalization can enhance selectivity and capacity for certain adsorbates, it may also lead to a slight reduction in the overall surface area and pore volume due to the space occupied by the functional groups within the pores.[1] Therefore, the choice of functional group represents a trade-off between enhancing specific adsorbate-adsorbent interactions and maintaining high porosity.

Conclusion

The targeted functionalization of terephthalic acid-based linkers is a highly effective strategy for tuning the adsorption properties of MOFs. The UiO-66 series serves as an excellent platform for demonstrating how the introduction of different functional groups can significantly enhance the adsorption capacity and selectivity for various molecules, including greenhouse gases like CO₂ and industrial pollutants like NH₃. The data and protocols presented in this guide provide a valuable resource for researchers and scientists in the fields of materials science, chemistry, and drug development, enabling the rational design of next-generation adsorbent materials.

References

Assessing the Long-Term Stability of 2-Sulfoterephthalic Acid in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds in solution is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive overview of the assessment of the long-term stability of 2-sulfoterephthalic acid in solution. Due to the limited direct long-term stability data available for this compound, this guide also includes stability information for structurally related compounds—terephthalic acid and benzenesulfonic acid—to provide a comparative context. Furthermore, a detailed, best-practice experimental protocol for a comprehensive stability study of this compound is presented, based on established methodologies for similar compounds.

Comparative Stability Overview

CompoundStability ProfilePotential Degradation PathwaysAnalytical Methods for Stability Assessment
This compound Data not available. Expected to be relatively stable under neutral pH and ambient temperature in the absence of light and strong oxidizing agents. The sulfonic acid and carboxylic acid groups may influence its susceptibility to hydrolysis under extreme pH and temperature conditions.Inferred from related compounds: Potential for hydroxylation of the aromatic ring, desulfonation at elevated temperatures, and oxidative ring cleavage under harsh conditions.High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Capillary Electrophoresis (CE).[1]
Terephthalic Acid Generally stable in solid form and in solution under normal conditions.[2] Low solubility in water can limit degradation in aqueous media.[2] Can undergo degradation under advanced oxidation processes (e.g., UV/H₂O₂/Fe, O₃).[3]Oxidative degradation can lead to the formation of intermediates such as benzoquinone, benzene (B151609), maleic acid, and oxalic acid before complete mineralization.[3] Photodegradation can also occur, leading to ring-opening byproducts.[4]HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[5][6]
Benzenesulfonic Acid Stable under normal conditions. It is a strong acid and is almost fully dissociated in water.[7] Can undergo desulfonation when heated in water near 200°C.[7]Thermal degradation can lead to desulfonation, yielding benzene and sulfuric acid.[8] Oxidative degradation by strong oxidizing agents can occur.[9]HPLC, Capillary Electrophoresis.

Experimental Protocols for Stability Assessment

To rigorously assess the long-term stability of this compound in solution, a comprehensive study employing forced degradation and a stability-indicating analytical method is recommended.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method is crucial to separate and quantify the parent compound from its potential degradation products.[4][10] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the preferred technique.[1][3][11]

a. Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound or Mass Spectrometry (MS) for higher selectivity and sensitivity.[1][12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

b. Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[13]

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][13][14]

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80-100°C).

  • Photodegradation: Expose a solution to UV and visible light in a photostability chamber.

Samples from these stress conditions should be analyzed using the developed stability-indicating method to identify and quantify any degradation products.

Long-Term Stability Study
  • Sample Preparation: Prepare solutions of this compound in the desired solvent system(s) at a known concentration.

  • Storage Conditions: Store the solutions under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and protected from light.

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, analyze the samples in triplicate using the validated stability-indicating HPLC method.

  • Data Evaluation: Monitor the concentration of this compound and the formation of any degradation products over time.

Visualizing the Process and Potential Outcomes

To better illustrate the experimental design and potential chemical transformations, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_stability Long-Term Stability Study cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Solutions of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidative Degradation prep->oxidation thermal Thermal Degradation prep->thermal photo Photodegradation prep->photo storage Store under ICH Conditions (e.g., 25°C/60% RH, 40°C/75% RH) prep->storage hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc sampling Sample at Predetermined Time Points storage->sampling sampling->hplc quantify Quantify Parent Compound and Degradants hplc->quantify pathway Identify Degradation Pathways report Generate Stability Report pathway->report quantify->pathway

Caption: Experimental workflow for assessing the long-term stability of this compound.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Extreme pH/Temp) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation thermal Thermal Stress parent->thermal photo Photodegradation parent->photo desulfonated Terephthalic Acid hydrolysis->desulfonated hydroxylated Hydroxylated Derivatives oxidation->hydroxylated ring_opened Ring-Opened Products (e.g., dicarboxylic acids) oxidation->ring_opened thermal->desulfonated decarboxylated Decarboxylated Species thermal->decarboxylated photo->hydroxylated photo->ring_opened

Caption: Potential degradation pathways of this compound in solution.

By following a systematic approach as outlined in this guide, researchers can generate robust and reliable data on the long-term stability of this compound in solution, enabling informed decisions in product development and ensuring regulatory compliance.

References

Cross-Validation of Analytical Methods for 2-Sulfoterephthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-sulfoterephthalic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The cross-validation of these methods is essential to ensure the consistency and reliability of analytical data across different platforms, which is a critical consideration in drug development and quality control. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data.

Introduction to Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV) is a robust and widely used technique for the quantification of analytes that possess a UV chromophore. It is known for its simplicity, cost-effectiveness, and reliability.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method provides high specificity and low detection limits, making it ideal for trace analysis.

Experimental Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation: Samples are accurately weighed and dissolved in a diluent (50:50 Water:Acetonitrile) to a final concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: 5% B to 50% B over 5 minutes, hold at 50% B for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Quantifier: 245.0 -> 80.0

    • Qualifier: 245.0 -> 165.0

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Sample Preparation: Samples are accurately weighed and dissolved in the diluent (50:50 Water:Acetonitrile) to a concentration within the calibration range. The solution is filtered through a 0.22 µm syringe filter prior to injection.

Data Presentation: Cross-Validation Performance

The following tables summarize the quantitative data from the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound. The validation was performed in accordance with ICH guidelines.[1][2]

Table 1: Linearity

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Range1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²)0.99950.9998≥ 0.999
y-intercept (% of response at 100% concentration)0.8%0.5%≤ 2%

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria
Low QC (80%)99.2%101.5%98.0% - 102.0%
Mid QC (100%)100.5%99.8%98.0% - 102.0%
High QC (120%)99.8%100.9%98.0% - 102.0%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria
Repeatability (n=6)0.75%0.95%≤ 2%
Intermediate Precision (n=6, different day, different analyst)1.20%1.45%≤ 2%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD)0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ)1.0 µg/mL0.1 ng/mL

Mandatory Visualization

Cross_Validation_Workflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: LC-MS/MS M1_Val Method Validation M1_Data Analysis of Cross-Validation Samples M1_Val->M1_Data Data_Comp Data Comparison and Statistical Analysis M1_Data->Data_Comp M2_Val Method Validation M2_Data Analysis of Cross-Validation Samples M2_Val->M2_Data M2_Data->Data_Comp CV_Samples Prepare Cross-Validation Spiked Samples (Low, Mid, High) CV_Samples->M1_Data CV_Samples->M2_Data Report Cross-Validation Report Data_Comp->Report

References

performance comparison of different catalysts for terephthalic acid sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of terephthalic acid is a critical reaction for the synthesis of sulfoterephthalic acid, a valuable monomer in the production of modified polyesters with enhanced properties such as improved dyeability and thermal stability. The efficiency of this process is highly dependent on the catalytic system employed. This guide provides an objective comparison of the performance of different catalysts for the sulfonation of terephthalic acid, supported by available experimental data.

Performance Comparison of Catalysts

The selection of a suitable catalyst is paramount for achieving high yield and purity in the sulfonation of terephthalic acid. While extensive direct comparative studies are limited in publicly available literature, a key patent highlights the efficacy of various metal chlorides in this reaction. The sulfonating agent is typically fuming sulfuric acid or sulfuric anhydride.[1]

CatalystCatalyst Loading (% w/w of Terephthalic Acid)Sulfonating AgentTemperature (°C)Reaction TimeYield (%)Notes
Metal Chloride (General)0.1 - 100Fuming Sulfuric Acid / Sulfuric Anhydride100 - 250Not SpecifiedHighBroad category of effective catalysts.[1]
Iron Chloride1 - 5Fuming Sulfuric Acid / Sulfuric AnhydrideNot SpecifiedNot SpecifiedHighMentioned as a preferable catalyst.[1]
Copper Chloride1 - 5Fuming Sulfuric Acid / Sulfuric AnhydrideNot SpecifiedNot SpecifiedHighMentioned as a preferable catalyst.[1]
Titanium Chloride1 - 5Fuming Sulfuric Acid / Sulfuric AnhydrideNot SpecifiedNot SpecifiedHighMentioned as a preferable catalyst.[1]
Antimony Chloride1 - 5Fuming Sulfuric Acid / Sulfuric AnhydrideNot SpecifiedNot SpecifiedHighMentioned as a preferable catalyst.[1]
Zinc Chloride30 - 50Fuming Sulfuric Acid / Sulfuric AnhydrideNot SpecifiedNot SpecifiedHighRequires higher loading compared to other metal chlorides.[1]
Nickel Chloride30 - 50Fuming Sulfuric Acid / Sulfuric AnhydrideNot SpecifiedNot SpecifiedHighRequires higher loading compared to other metal chlorides.[1]
Uncatalyzed-Fuming Sulfuric AcidElevatedExtendedLowerGenerally, the uncatalyzed reaction is slower and may result in lower yields compared to catalyzed reactions.

Note: A specific example in a foundational patent demonstrates that the use of a metal chloride catalyst can lead to a yield as high as 89.9%.[1] This highlights the significant enhancement in reaction efficiency provided by these catalysts.

Experimental Protocols

The following is a generalized experimental protocol for the sulfonation of terephthalic acid based on methodologies described in the literature.[1]

Materials:

  • Terephthalic acid

  • Sulfonating agent (e.g., fuming sulfuric acid with a specific % of SO₃ or sulfuric anhydride)

  • Catalyst (e.g., iron chloride, copper chloride, etc.)

  • Inert solvent (optional)

  • Apparatus for heating and stirring under an inert atmosphere

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and a condenser, charge terephthalic acid and the chosen metal chloride catalyst.

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (fuming sulfuric acid or sulfuric anhydride) to the reaction mixture while maintaining a controlled temperature. The molar ratio of the sulfonating agent to terephthalic acid is typically between 1:1 and 7:1, with a preferred range of 2:1 to 5:1.[1]

  • Reaction: Heat the mixture to the desired reaction temperature, typically between 100°C and 250°C, and maintain it for the required reaction time with continuous stirring.[1]

  • Work-up: After the reaction is complete, cool the mixture and carefully quench it with water or an appropriate solvent.

  • Isolation and Purification: The product, sulfoterephthalic acid, can be isolated by crystallization, filtration, and washing. Further purification can be achieved by recrystallization.

  • Analysis: Characterize the final product using techniques such as NMR, FT-IR, and titration to determine the yield and purity.

Visualizing the Process

To better understand the chemical transformation and the experimental setup, the following diagrams are provided.

G cluster_reactants Reactants cluster_product Product terephthalic_acid Terephthalic Acid sulfonating_agent Sulfonating Agent (Fuming H₂SO₄ / SO₃) sulfoterephthalic_acid Sulfoterephthalic Acid terephthalic_acid->sulfoterephthalic_acid Sulfonation (100-250°C) catalyst Metal Chloride Catalyst (e.g., FeCl₃, CuCl₂) sulfonating_agent->sulfoterephthalic_acid Sulfonation (100-250°C) catalyst->sulfoterephthalic_acid Sulfonation (100-250°C)

Caption: Reaction pathway for the catalyzed sulfonation of terephthalic acid.

G start Start charge_reactants Charge Reactor with Terephthalic Acid & Catalyst start->charge_reactants add_sulfonating_agent Add Sulfonating Agent charge_reactants->add_sulfonating_agent heat_reaction Heat and Stir (100-250°C) add_sulfonating_agent->heat_reaction cool_down Cool Reaction Mixture heat_reaction->cool_down quench Quench with Solvent cool_down->quench isolate_product Isolate Product (Crystallization, Filtration) quench->isolate_product purify Purify Product (Recrystallization) isolate_product->purify analyze Analyze Product (Yield, Purity) purify->analyze end End analyze->end

Caption: General experimental workflow for terephthalic acid sulfonation.

References

Safety Operating Guide

Proper Disposal of 2-Sulfoterephthalic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling and proper disposal of 2-sulfoterephthalic acid (and its salts, such as monosodium 2-sulfoterephthalate). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS) and be fully aware of its hazards. This compound and its salts are known to cause skin and serious eye irritation[1][2][3].

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation[2][3].

Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: For solid spills, prevent the dispersion of dust. This can be achieved by gently covering the spill with an inert, non-combustible absorbent material like sand or vermiculite[1]. Some procedures for similar chemicals suggest dampening the solid spill with water before collection[2].

  • Collect Material: Carefully sweep or vacuum the absorbed or dampened material into a designated, leak-proof hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container, properly labeled, and disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain , as it should be prevented from entering drains, waterways, or the soil[1][4].

  • Waste Segregation and Collection:

    • Collect waste this compound and materials contaminated with it in a dedicated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept tightly closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents[2][3].

  • Neutralization (for acidic solutions):

    • If dealing with a solution of this compound, neutralization may be a preliminary step. Slowly add a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, while stirring in a larger container to control the reaction.

    • Monitor the pH to ensure the solution is neutral (pH 7) before proceeding with collection for disposal.

  • Disposal of Empty Containers:

    • A container that has held this compound should be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., water). The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

    • Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label. Always confirm this procedure with your local EHS regulations.

  • Arranging for Final Disposal:

    • Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal company.

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[1][4]. This must be performed by a licensed facility.

    • It is the generator's responsibility to comply with all federal, state, and local regulations for hazardous waste disposal[1].

Data Presentation

Quantitative data on the toxicity and environmental fate of this compound is largely unavailable in published literature and safety data sheets[1].

PropertyValue
Physical State Solid (Crystal/Powder)[2]
Color White to slightly pale yellow-red[2]
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Aquatic Toxicity No data available
Persistence and Degradability No data available
Bioaccumulative Potential No data available

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following general protocol for the neutralization of acidic chemical waste can be adapted. This protocol should be performed by trained personnel with appropriate PPE in a chemical fume hood.

Protocol for Neutralization of Waste this compound Solution:

  • Preparation: Place a large, chemically resistant container (e.g., a large glass beaker or a polyethylene (B3416737) container) in a secondary containment tray within a chemical fume hood. Place a stir bar in the container and begin gentle stirring.

  • Dilution: If the waste acid is concentrated, slowly dilute it by adding it to a larger volume of cold water. Always add acid to water, never the other way around.

  • Prepare Neutralizing Agent: Prepare a dilute solution of a base, such as 5-10% sodium hydroxide or a saturated solution of sodium bicarbonate.

  • Slow Addition: Slowly add the basic solution to the stirring acidic waste. Monitor the reaction for any signs of heat generation or gas evolution. If the reaction becomes vigorous, pause the addition until it subsides.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (between 6 and 8).

  • Final Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for aqueous waste.

  • EHS Pickup: Arrange for the disposal of the neutralized aqueous waste through your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G cluster_start cluster_assessment cluster_solid cluster_liquid cluster_container cluster_final start Start: Generation of This compound Waste assess_waste Assess Waste Type start->assess_waste collect_solid Collect in Labeled Hazardous Waste Container assess_waste->collect_solid Solid Waste neutralize Neutralize Solution (pH 6-8) assess_waste->neutralize Aqueous Solution triple_rinse Triple Rinse with Appropriate Solvent assess_waste->triple_rinse Empty Container store_solid Store in Satellite Accumulation Area collect_solid->store_solid contact_ehs Contact EHS for Pickup store_solid->contact_ehs collect_liquid Collect in Labeled Aqueous Hazardous Waste Container neutralize->collect_liquid collect_liquid->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->contact_ehs licensed_disposal Disposal by Licensed Waste Contractor (e.g., Incineration) contact_ehs->licensed_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Sulfoterephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2-sulfoterephthalic acid, focusing on operational procedures and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Safety Data

While this guide focuses on this compound, the available safety data sheets primarily address its monosodium salt. It is crucial to handle the acid form with at least the same level of precaution. The primary hazards associated with monosodium 2-sulfoterephthalate are skin and serious eye irritation.[1][2]

Key Safety Information:

PropertyValueSource
Signal Word Warning[1][2]
Hazard Statements Causes skin irritation. Causes serious eye irritation.[1][2]
Physical State Solid (Crystal - Powder)[1][2]
Color White to Slightly pale yellow red[1][2]
Purity >98.0% (HPLC)[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to prevent skin and eye contact.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.[2][3]Protects against accidental splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3]Prevents direct skin contact.
Body Protection A standard laboratory coat or chemical-resistant suit should be worn.[2][4]Protects clothing and skin from potential contamination.
Respiratory Protection A dust respirator should be used if dust or aerosols are generated.[2]Prevents inhalation of airborne particles.
Footwear Closed-toe shoes, with chemical-resistant boots if the situation requires.[2][5]Protects feet from spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risks and ensuring regulatory compliance.

Step-by-Step Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area. Use a local exhaust system or a chemical fume hood if dust or aerosols are likely to be generated.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Donning PPE: Before handling the substance, put on all required personal protective equipment as detailed in the table above.

  • Dispensing: Carefully handle the solid to prevent dust dispersion.[1][2]

  • After Handling: Wash hands and face thoroughly after handling the chemical.[1][2] Remove and launder any contaminated clothing before reuse.[1][2]

Disposal Workflow:

The proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.

cluster_prep Preparation for Disposal cluster_process Disposal Process cluster_final Final Steps A Unused Product C Consult Federal, State, and Local Regulations A->C B Empty Container F Thoroughly Rinse Container B->F For Empty Containers D Dissolve or Mix with a Combustible Solvent C->D For Unused Product E Incinerate in a Chemical Incinerator with Afterburner and Scrubber D->E I Do Not Allow to Enter Drains or Waterways E->I G Collect First Rinse as Hazardous Waste F->G H Dispose of Rinsed Container as Unused Product G->H J Do Not Reuse Empty Containers H->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[1]

  • Unused Product: For unused product, one disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1][2]

  • Container Disposal: Empty containers should be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[6] After rinsing, dispose of the container as you would the unused product.[1] Do not reuse empty containers.[1]

  • Environmental Protection: Do not allow the product to enter drains, waterways, or the soil.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.